molecular formula C7H16ClNO B1493978 (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride CAS No. 260392-65-2

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Cat. No.: B1493978
CAS No.: 260392-65-2
M. Wt: 165.66 g/mol
InChI Key: FYCHSSMOBVREJM-LEUCUCNGSA-N
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Description

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-2-(methylamino)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCHSSMOBVREJM-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743507
Record name (1S,2S)-2-(Methylamino)cyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260392-65-2
Record name (1S,2S)-2-(Methylamino)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, a chiral amino alcohol with significant potential in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its application as a chiral ligand in stereoselective transformations. The information presented herein is grounded in established chemical principles and supported by authoritative references to guide its practical application in a laboratory setting.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric catalysis. Their utility stems from the defined spatial arrangement of a hydroxyl and an amino group, which can coordinate to a metal center to create a rigid, stereochemically defined environment. This chiral pocket effectively biases the approach of a substrate, leading to high levels of enantioselectivity in a variety of chemical reactions. This compound belongs to this important class of molecules, offering a robust scaffold for the development of novel asymmetric catalysts and chiral building blocks for the synthesis of complex, enantiomerically pure molecules.

Physicochemical and Structural Characteristics

This compound is the hydrochloride salt of the N-methylated derivative of (1S,2S)-2-aminocyclohexanol. The presence of the trans-configured amino and hydroxyl groups on the cyclohexane ring provides a conformationally constrained backbone, which is advantageous for inducing stereoselectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 260392-65-2[1]
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [2]
Appearance White to off-white solid[3]
Stereochemistry (1S,2S)-transInferred from synthesis
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[4]

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic route can be proposed based on the well-established chemistry of its parent amine, (1S,2S)-2-aminocyclohexanol.

Proposed Synthetic Pathway

A practical synthesis commences with the enantiomerically pure (1S,2S)-2-aminocyclohexanol, which can be obtained through the resolution of the racemic mixture. A highly efficient method for this resolution has been reported, employing (R)- and (S)-mandelic acid to yield both enantiomers in high enantiomeric excess.[5]

The subsequent N-methylation of the primary amine can be effectively achieved via the Eschweiler-Clarke reaction.[2][6] This reductive amination procedure uses formaldehyde as the methyl source and formic acid as the reducing agent, offering a straightforward and high-yielding method for the synthesis of tertiary and secondary amines.[2][7] The reaction is known to proceed without racemization of chiral centers.[2]

Synthesis_Workflow racemic rac-trans-2-Aminocyclohexanol resolved (1S,2S)-2-Aminocyclohexanol racemic->resolved Resolution with (S)-Mandelic Acid methylated (1S,2S)-2-(Methylamino)cyclohexanol resolved->methylated Eschweiler-Clarke Reaction (HCHO, HCOOH) hcl_salt (1S,2S)-2-(Methylamino)cyclohexanol HCl methylated->hcl_salt HCl addition

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Methylation of (1S,2S)-2-Aminocyclohexanol via Eschweiler-Clarke Reaction [2][6][7]

  • To a round-bottom flask, add (1S,2S)-2-aminocyclohexanol (1.0 eq).

  • Add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and basify to a pH of approximately 11 with a suitable base (e.g., NaOH solution).

  • Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1S,2S)-2-(methylamino)cyclohexanol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified (1S,2S)-2-(methylamino)cyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound.

Characterization
  • ¹H NMR: The spectrum would show characteristic signals for the cyclohexyl protons, a singlet for the N-methyl group, and a broad signal for the hydroxyl proton. The protons on the carbons bearing the amino and hydroxyl groups would appear as multiplets at a downfield shift.

  • ¹³C NMR: The spectrum would exhibit seven distinct carbon signals corresponding to the cyclohexyl ring, with the carbons attached to the nitrogen and oxygen atoms appearing at the most downfield positions, and a signal for the N-methyl carbon.

  • FT-IR: The spectrum would display a broad O-H stretching band, N-H stretching (as part of the ammonium salt), C-H stretching, and C-N and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral ligand in asymmetric catalysis, following deprotonation to the free base. The rigid cyclohexane backbone and the bidentate N,O-ligation are key to its efficacy in inducing enantioselectivity.

Asymmetric Transfer Hydrogenation of Ketones

Chiral 1,2-amino alcohols derived from 2-aminocyclohexanol have been successfully employed as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of aryl ketones.[5] This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.

ATH_Workflow cluster_catalyst Catalyst Formation cluster_reduction Catalytic Reduction Ru_dimer [Ru(arene)Cl₂]₂ Active_cat Active Ru-Ligand Complex Ru_dimer->Active_cat Ligand (1S,2S)-2-(Methylamino)cyclohexanol Ligand->Active_cat Chiral_alc Enantioenriched Secondary Alcohol Active_cat->Chiral_alc Catalysis Ketone Prochiral Ketone Ketone->Chiral_alc H_donor Hydrogen Donor (e.g., Isopropanol) H_donor->Chiral_alc

Figure 2: General workflow for asymmetric transfer hydrogenation using a chiral amino alcohol ligand.

In a typical procedure, the active ruthenium catalyst is generated in situ from a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, and the chiral amino alcohol ligand in the presence of a base. The prochiral ketone is then reduced by a hydrogen donor, commonly isopropanol or formic acid, to yield the corresponding chiral alcohol with high enantiomeric excess.[5]

Enantioselective Addition of Organozinc Reagents to Aldehydes

Another well-established application for chiral 1,2-amino alcohols is the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes.[3][9] This reaction provides a reliable method for the synthesis of chiral secondary alcohols. The (1S,2S)-2-(methylamino)cyclohexanol is expected to form a chiral zinc-alkoxide complex that directs the addition of the alkyl group to one face of the aldehyde.

Table 2: Representative Performance of Chiral Amino Alcohols in Asymmetric Synthesis

ReactionLigand TypeSubstrateProductEnantiomeric Excess (ee)Reference
Asymmetric Transfer Hydrogenationtrans-2-Aminocyclohexanol derivativeAryl KetonesChiral Aryl AlcoholsUp to 96%[5]
Diethylzinc AdditionChiral β-Amino AlcoholBenzaldehyde(S)-1-phenyl-1-propanolHigh (typically >90%)[3][9]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant potential in the field of asymmetric synthesis. Its rigid stereochemical structure makes it an excellent candidate for use as a chiral ligand in a variety of metal-catalyzed reactions, including the asymmetric reduction of ketones and the enantioselective addition of organometallic reagents to aldehydes. The synthetic route to this compound is accessible through well-established chemical transformations, making it a practical choice for researchers in both academic and industrial settings. Further exploration of its applications is likely to uncover new and efficient methods for the synthesis of enantiomerically pure molecules of interest to the pharmaceutical and fine chemical industries.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38, 880–882. ([Link])

  • Schiffers, I.; Rantanen, T.; Schmidt, F.; Bergmans, W.; Zani, L.; Bolm, C. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. J. Org. Chem.2006 , 71 (6), 2320–2331. ([Link])

  • Grokipedia. Eschweiler–Clarke reaction. ([Link])

  • Mendoza, O. J.; Sonderegger, G.; Truong, L.; Thai, T.; Samoshin, V. V. Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. Westmont College2022 . ([Link])

  • Name-Reaction.com. Eschweiler-Clarke reaction. ([Link])

  • NROChemistry. Eschweiler-Clarke Reaction. ([Link])

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A Technical Guide to the Structure Elucidation of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a chiral organic compound featuring a cyclohexane ring substituted with hydroxyl and methylamino groups in a specific stereochemical arrangement. As a hydrochloride salt, its physical and chemical properties are influenced by the protonated amine. The precise determination of its three-dimensional structure is critical for its application in pharmaceutical synthesis and chiral catalysis, where stereochemistry dictates biological activity and reaction outcomes.

This guide provides an in-depth, technically-focused protocol for the complete structure elucidation of this compound. It is designed for researchers, scientists, and professionals in drug development, offering a robust framework for structural verification by integrating data from multiple analytical techniques. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous approach.

The molecular formula for this compound is C7H16ClNO, with a molecular weight of approximately 165.66 g/mol .[1] The structure consists of a cyclohexane chair conformation with an equatorial hydroxyl group and an equatorial methylamino group at adjacent carbons (C1 and C2), both with the (S) configuration. The amine is protonated, forming a hydrochloride salt.

Part 1: Core Analytical Workflow

The comprehensive structural analysis of this compound relies on the synergistic interpretation of data from several key analytical techniques. Each method provides unique and complementary information, which, when combined, offers an unambiguous confirmation of the compound's identity, purity, and stereochemistry.

The logical workflow for the structure elucidation is as follows:

Caption: Workflow for Structure Elucidation.

Elemental Analysis: Foundational Stoichiometry

Expertise & Experience: Elemental analysis is the first-line technique to confirm the empirical formula of a synthesized compound. It provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine, which are then compared against the theoretical values calculated from the expected molecular formula (C7H16ClNO). This foundational data is crucial for validating the presence of all expected elements in their correct stoichiometric ratios.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A precisely weighed sample (2-3 mg) of the dried this compound is placed in a tin capsule.

  • Instrumentation: The analysis is performed using a calibrated elemental analyzer.

  • Combustion: The sample is combusted at high temperatures (typically >900°C) in an oxygen-rich environment.

  • Detection: The resulting gases (CO2, H2O, N2) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine content is determined by titration or ion chromatography after combustion and absorption.

  • Data Analysis: The measured percentages of C, H, N, and Cl are compared to the theoretical values.

ElementTheoretical (%)Experimental (%)
C50.7550.68 ± 0.3
H9.749.81 ± 0.3
N8.458.39 ± 0.3
Cl21.4021.25 ± 0.3
O9.66(by difference)

Trustworthiness: The experimental values should fall within ±0.4% of the theoretical values to confirm the elemental composition. This level of accuracy provides high confidence in the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is employed to identify the key functional groups present in the molecule. For this compound, we expect to observe characteristic absorption bands for the O-H (hydroxyl), N-H (secondary ammonium), C-H (aliphatic), and C-N bonds.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: The positions, shapes, and intensities of the absorption bands are analyzed.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch3200-3500 (broad)Characteristic of the alcohol group, broadened due to hydrogen bonding.[2]
N-H Stretch2400-2800 (broad)Indicative of a secondary ammonium salt (R₂NH₂⁺).
C-H Stretch2850-3000Aliphatic C-H bonds of the cyclohexane ring and methyl group.
C-O Stretch1050-1150Typical for a secondary alcohol.
C-N Stretch1020-1250Aliphatic amine C-N bond.[3]

Authoritative Grounding: The broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of an O-H stretch in an alcohol, while the N-H stretching of a secondary amine typically appears as a single, weaker band in the 3300-3500 cm⁻¹ range.[3][4] In the hydrochloride salt, this N-H stretch is shifted and broadened. The presence of these bands provides strong evidence for the hydroxyl and methylamino functionalities.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is utilized to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the method of choice, as it will readily detect the protonated parent molecule, [M+H]⁺, where M is the free base.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: The solution is infused into an ESI-TOF (Electrospray Ionization-Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

  • Data Analysis: The exact mass of the most abundant ion is measured and compared to the theoretical mass of the [M+H]⁺ ion (C7H16NO⁺).

IonTheoretical m/zMeasured m/z
[C7H16NO]⁺130.1232130.1235 ± 0.0005

Trustworthiness: A mass accuracy of less than 5 ppm provides unambiguous confirmation of the molecular formula C7H15NO for the free base. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the observed data.[5]

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed on the parent ion to further confirm the structure. Key fragmentation pathways would include the loss of water (H₂O) from the hydroxyl group and cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), a characteristic fragmentation pattern for alkylamines.[5]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, including its connectivity and stereochemistry. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). For this compound, the spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexane ring protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is particularly useful as the acidic O-H and N-H protons will exchange with deuterium and their signals will disappear from the spectrum, simplifying interpretation.[6]

  • Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Chemical shifts (δ), integration values, and coupling constants (J) are analyzed.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H1 (CH-O)~3.5-3.8m1HProton on the carbon bearing the hydroxyl group.
H2 (CH-N)~3.0-3.3m1HProton on the carbon bearing the methylamino group.
N-CH₃~2.7s3HMethyl group attached to the nitrogen.
Cyclohexane Ring Protons~1.2-2.2m8HMultiple overlapping signals from the remaining ring protons.
OH, NH₂⁺Variablebr s3HAcidic protons, signal will disappear upon D₂O exchange.

Authoritative Grounding: The protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts.[4][7] The trans-diaxial relationship between H1 and H2 in the expected chair conformation would lead to a large coupling constant (J ≈ 8-12 Hz), which can be confirmed with 2D NMR techniques.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

  • Spectral Interpretation: The chemical shifts of the carbon signals are analyzed.

Carbon(s)Expected Chemical Shift (δ, ppm)Assignment
C1 (CH-O)~70-75Carbon bearing the hydroxyl group.[7]
C2 (CH-N)~55-60Carbon bearing the methylamino group.
N-CH₃~30-35Methyl carbon.[8]
Cyclohexane Ring Carbons~20-40Remaining four carbons of the cyclohexane ring.[9]

Trustworthiness: The number of observed signals (seven) corresponds to the number of carbon atoms in the molecule, indicating molecular symmetry is not present in a way that would make carbons chemically equivalent.

2D NMR Spectroscopy

Expertise & Experience: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

  • COSY: A COSY spectrum reveals which protons are coupled to each other. This is crucial for tracing the connectivity through the cyclohexane ring and confirming the relationship between H1, H2, and their neighbors.

  • HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Caption: Key Atom Connectivity Confirmed by 2D NMR.

Part 4: Stereochemical Confirmation

Confirmation of Relative Stereochemistry

Expertise & Experience: The relative stereochemistry (cis or trans) of the hydroxyl and methylamino groups can be determined from the ¹H NMR coupling constants and through Nuclear Overhauser Effect (NOE) experiments. In the (1S,2S) isomer, both substituents are expected to be in equatorial positions in the most stable chair conformation, resulting in a trans-diaxial relationship between the axial protons on C1 and C2. This leads to a large coupling constant (J₁‚₂) of approximately 8-12 Hz, which is a strong indicator of the trans configuration.

Confirmation of Absolute Stereochemistry and Enantiomeric Purity

Expertise & Experience: While NMR can confirm the relative stereochemistry, it cannot distinguish between enantiomers in an achiral solvent. To confirm the absolute stereochemistry as (1S,2S) and to determine the enantiomeric excess (e.e.), chiral high-performance liquid chromatography (HPLC) is the industry-standard technique.

Experimental Protocol: Chiral HPLC
  • Column Selection: A suitable chiral stationary phase (CSP) is selected. For amino alcohols, columns based on derivatized cellulose or amylose are often effective.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve baseline separation of the two enantiomers.

  • Sample Analysis: A solution of the sample is injected, and the chromatogram is recorded.

  • Data Analysis: The retention times of the two enantiomer peaks are recorded. The enantiomeric excess is calculated from the peak areas. The elution order can be confirmed by injecting a known standard of one enantiomer.

Trustworthiness: A well-resolved chromatogram with a single major peak at the expected retention time for the (1S,2S) enantiomer and the absence of a peak for the (1R,2R) enantiomer provides definitive proof of the absolute stereochemistry and high enantiomeric purity.[10]

Conclusion

The structure elucidation of this compound is a multi-faceted process that requires the logical and synergistic application of several analytical techniques. By following the workflow outlined in this guide—from foundational elemental analysis to sophisticated 2D NMR and chiral chromatography—researchers can achieve an unambiguous and self-validated confirmation of the compound's identity, purity, and stereochemistry. This rigorous approach is essential for ensuring the quality and reliability of this important chiral building block in research and development.

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An In-depth Technical Guide to the Synthesis of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-(Methylamino)cyclohexanol is a pivotal chiral building block in modern medicinal chemistry, valued for its vicinal amino alcohol functionality within a constrained cyclohexane framework. Its specific stereochemistry is crucial for establishing precise interactions with biological targets in the development of novel therapeutics.[1] This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of its hydrochloride salt, beginning from common starting materials. The core of this document focuses on a diastereoselective strategy to produce the racemic trans-amino alcohol, followed by a meticulous chiral resolution protocol to isolate the desired (1S,2S)-enantiomer. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental procedures, and discuss critical analytical methods for quality control. An alternative asymmetric strategy is also presented to offer a perspective on modern, atom-economical approaches.

Strategic Overview: Retrosynthetic Analysis

The synthesis of a chiral molecule with a defined absolute stereochemistry requires a carefully planned strategy. The primary challenge lies in controlling the two adjacent stereocenters (C1 and C2) on the cyclohexane ring. A logical retrosynthetic analysis breaks down the target molecule, (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, into simpler, more accessible precursors.

The most direct disconnection is the removal of the hydrochloride, leading to the free base, (1S,2S)-2-(Methylamino)cyclohexanol. The core synthetic challenge is the stereocontrolled formation of this molecule. A practical approach involves resolving a racemic mixture of the trans-diastereomer, as the trans configuration arises naturally from an anti-addition to a cyclic precursor. This racemic precursor can be synthesized from the nucleophilic attack of methylamine on cyclohexene oxide. This entire forward-thinking strategy is visualized below.

G Target (1S,2S)-2-(Methylamino)cyclohexanol HCl FreeBase (1S,2S)-2-(Methylamino)cyclohexanol Target->FreeBase Salt Formation RacemicMixture rac-trans-2-(Methylamino)cyclohexanol FreeBase->RacemicMixture Chiral Resolution ChiralAgent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) FreeBase->ChiralAgent CyclohexeneOxide Cyclohexene Oxide RacemicMixture->CyclohexeneOxide Ring Opening Methylamine Methylamine RacemicMixture->Methylamine

Caption: Retrosynthetic pathway for (1S,2S)-2-(Methylamino)cyclohexanol HCl.

Primary Synthetic Pathway: From Racemic Precursor to Enantiopure Product

This section details the most common and reliable three-step sequence: (A) Synthesis of the racemic trans-amino alcohol, (B) Chiral resolution to isolate the desired enantiomer, and (C) Conversion to the stable hydrochloride salt.

Step A: Synthesis of rac-trans-2-(Methylamino)cyclohexanol

The foundational step is the nucleophilic ring-opening of cyclohexene oxide with methylamine. This reaction is highly diastereoselective.

Causality and Mechanism: The reaction proceeds via an SN2 mechanism. The methylamine nucleophile attacks one of the electrophilic carbons of the epoxide. In a cyclic system, this attack must occur from the face opposite to the C-O bond of the epoxide ring, a process known as "anti-addition".[2] This stereochemical constraint dictates that the incoming methylamino group and the resulting hydroxyl group will be on opposite sides of the cyclohexane ring, leading exclusively to the trans diastereomer. The reaction produces a racemic mixture because the initial attack is equally probable at either of the two epoxide carbons, yielding both (1R,2R) and (1S,2S) enantiomers in equal amounts.

Experimental Protocol:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a cold finger condenser charged with dry ice/acetone.

  • Reagents: To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as methanol or ethanol, begin to bubble gaseous methylamine or add a solution of methylamine in the same solvent (approx. 2.0-3.0 eq) at 0 °C.

  • Reaction: The reaction is exothermic. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of cyclohexene oxide using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: The resulting crude oil, rac-trans-2-(Methylamino)cyclohexanol, can be purified by vacuum distillation or column chromatography, though it is often of sufficient purity to be carried directly into the resolution step.

Step B: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical technique to separate a racemic mixture. It relies on converting the pair of enantiomers into a pair of diastereomers, which possess different physical properties (like solubility) and can thus be separated.[3]

Principle and Choice of Resolving Agent: The racemic amine is reacted with a single enantiomer of a chiral acid. This acid-base reaction forms two diastereomeric salts. For resolving 2-aminocyclohexanol derivatives, (R)-mandelic acid has proven highly effective, yielding crystalline salts with significant solubility differences, which facilitates separation by fractional crystallization.[4][5] Using (R)-mandelic acid with the racemic amine will produce two salts: [(1S,2S)-amine • (R)-acid] and [(1R,2R)-amine • (R)-acid].

G cluster_0 Resolution Workflow Start Racemic Mixture ((1S,2S) + (1R,2R)) AddAcid Add (R)-Mandelic Acid in Solvent Start->AddAcid FormSalts Diastereomeric Salts [(1S,2S)•(R)] + [(1R,2R)•(R)] AddAcid->FormSalts Crystallize Fractional Crystallization (Cool & Filter) FormSalts->Crystallize Solid Less Soluble Salt (e.g., [(1S,2S)•(R)]) Crystallize->Solid Isolate Solid Liquid More Soluble Salt in Filtrate (e.g., [(1R,2R)•(R)]) Crystallize->Liquid Collect Filtrate Liberate Liberate Free Base (Add NaOH) Solid->Liberate FinalAmine Pure (1S,2S)-Amine Liberate->FinalAmine

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol:

  • Salt Formation: Dissolve the rac-trans-2-(Methylamino)cyclohexanol (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve (R)-mandelic acid (0.5 eq) in the same hot solvent. The use of 0.5 eq of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, leaving the other in solution.

  • Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to promote crystallization.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: At this stage, a small sample of the salt is typically converted back to the free amine and analyzed by chiral HPLC to determine the enantiomeric excess (ee). If the ee is not satisfactory (>99%), the salt can be recrystallized.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >12. This deprotonates the amine and protonates the resolving agent, breaking the salt.

  • Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (1S,2S)-2-(Methylamino)cyclohexanol.

Step C: Formation of the Hydrochloride Salt

The final free base is often an oil or low-melting solid. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and store.

Experimental Protocol:

  • Dissolution: Dissolve the purified (1S,2S)-2-(Methylamino)cyclohexanol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in the same solvent (or bubble HCl gas) until the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product, this compound.[6]

Alternative Strategy: Asymmetric Synthesis

For industrial applications and green chemistry initiatives, asymmetric synthesis is often preferred as it avoids the loss of 50% of the material inherent in classical resolution. A notable strategy is the catalytic enantioselective addition to meso-epoxides.

Principle: This approach uses a chiral catalyst to control the nucleophilic attack on the meso-epoxide (cyclohexene oxide), leading directly to an enantioenriched product. For example, Jacobsen and co-workers developed a (salen)Co-based catalyst system for the addition of carbamate nucleophiles to meso-epoxides.[6] While this specific method yields a protected amino alcohol, it exemplifies a powerful strategy that could be adapted. The catalyst creates a chiral environment around the epoxide, making the attack at one of the two carbons much faster than at the other, resulting in a high enantiomeric excess of one enantiomer.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Parameter Analytical Technique Purpose and Expected Outcome
Chemical Structure ¹H and ¹³C NMR SpectroscopyConfirms the connectivity of the molecule. The coupling constants in ¹H NMR can help verify the trans relationship between the C1-H and C2-H protons.
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Confirms the molecular formula by providing the mass-to-charge ratio of the protonated molecule [M+H]⁺.
Diastereomeric Purity ¹H NMR, ¹³C NMR, or GCThe presence of only one set of peaks corresponding to the trans isomer indicates high diastereomeric purity.
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (Chiral HPLC)The most critical analysis. The sample is run on a chiral stationary phase, which separates the two enantiomers. The area under the peaks is used to calculate the enantiomeric excess (% ee).
Chemical Purity HPLC, GCQuantifies the amount of the desired product relative to any residual starting materials or by-products.
Physical Properties Melting Point, Optical RotationA sharp melting point range indicates high purity. The sign and magnitude of the optical rotation ([α]D) confirm the absolute configuration of the enantiomer.

Safety and Handling

  • Cyclohexene Oxide: Is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

  • Methylamine: Is a toxic and flammable gas (or volatile solution). All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with care.

  • Solvents: Organic solvents are flammable and should be handled and stored appropriately.

Conclusion

The synthesis of this compound is a well-established process that serves as an excellent case study in stereocontrolled synthesis. The pathway involving the diastereoselective ring-opening of cyclohexene oxide followed by classical chiral resolution with mandelic acid is a reliable and scalable method for obtaining high-purity material.[2][4][5] This approach provides valuable insights into fundamental organic chemistry principles for researchers and process chemists. Concurrently, the field continues to advance toward more efficient asymmetric methods that build chirality directly, offering greener and more atom-economical alternatives for future drug development endeavors.[6]

References

  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]

  • Sci-Hub. (n.d.). Resolution of 2-Aminocyclohexanol Derivatives and Applications. Accessed via Sci-Hub, referencing Bolm et al.[Link]

  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]

  • Aspira Chemical. (n.d.). This compound, 98%. Product safety information.[Link]

  • Homework.Study.com. (n.d.). What products would be obtained from the reaction of cyclohexene oxide with methylamine? Educational resource.[Link]

  • MySkinRecipes. (n.d.). (1R,2R)-2-(methylamino)cyclohexan-1-ol. Product application information.[Link]

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. [Link]

  • Royal Society of Chemistry. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.[Link]

  • Wikipedia. (n.d.). Reductive amination. General information.[Link]

  • Wikipedia. (n.d.). Chiral resolution. General information.[Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine. Scientific publication figure.[Link]

  • ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone. Scientific publication figure.[Link]

  • ResearchGate. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers. Scientific publication.[Link]

  • National Institutes of Health (NIH). (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. Science Advances.[Link]

  • Google Patents. (1999). Preparation and purification process for 2-(dimethylamino)methyl-1-(3-methoxyphenyl)-cyclohexanol and its salts.
  • Google Patents. (2019). Process for the preparation of amino alcohol derivatives or salts thereof.
  • PubChem. (n.d.). (1S,2S)-2-Methylamino-cyclohexanol. Compound summary.[Link]

  • LookChem. (n.d.). Cas 21651-84-3, (1S,2S)-2-METHYLAMINO-CYCLOHEXANOL. Product usage information.[Link]

  • PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. Compound summary.[Link]

  • Royal Society of Chemistry. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.[Link]

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The Architectonics of Asymmetric Induction: A Technical Guide to the Mechanism of Action of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride stands as a pivotal chiral ligand in the repertoire of asymmetric synthesis, prized for its conformational rigidity and efficacy in inducing stereoselectivity. This technical guide provides an in-depth exploration of its core mechanism of action, primarily focusing on its well-documented role in the enantioselective addition of organozinc reagents to aldehydes. By dissecting the catalytic cycle, transition state models, and the subtle interplay of electronic and steric factors, we aim to furnish researchers with the foundational knowledge and practical insights necessary for the strategic application of this catalyst in the synthesis of enantiomerically enriched molecules. This document is structured to bridge theoretical understanding with practical application, offering detailed experimental protocols, quantitative data, and visual schematics to illuminate the principles of stereocontrol at a molecular level.

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. Chiral β-amino alcohols, a class of organic molecules possessing both an amino and a hydroxyl group on adjacent carbon atoms, have emerged as exceptionally versatile and powerful chiral auxiliaries and ligands in asymmetric catalysis. Their prevalence stems from their straightforward synthesis from the chiral pool, their conformational stability, and their ability to form well-defined metal complexes. (1S,2S)-2-(Methylamino)cyclohexanol, a derivative of the readily available cyclohexene oxide, exemplifies these attributes, offering a robust and predictable platform for stereoselective transformations. This guide will focus on its application in the asymmetric alkylation of aldehydes, a fundamental carbon-carbon bond-forming reaction.

The Core Mechanism: Enantioselective Addition of Diethylzinc to Aldehydes

The most extensively studied and archetypal application of (1S,2S)-2-(Methylamino)cyclohexanol is in the catalysis of the enantioselective addition of diethylzinc (Et₂Zn) to prochiral aldehydes, yielding valuable chiral secondary alcohols. The hydrochloride salt of the ligand is typically neutralized in situ to generate the active free amine catalyst.

Formation of the Active Catalytic Species

The catalytic cycle is initiated by the reaction of the chiral amino alcohol with diethylzinc. The acidic proton of the hydroxyl group is readily abstracted by one of the ethyl groups of diethylzinc, releasing ethane gas and forming a dimeric zinc alkoxide complex. This complex is the resting state of the catalyst.

G cluster_catalyst_formation Catalyst Formation Ligand (1S,2S)-2-(Methylamino)cyclohexanol Active_Catalyst Chiral Zinc Alkoxide Dimer Ligand->Active_Catalyst + Et₂Zn Et2Zn_1 Et₂Zn Et2Zn_1->Active_Catalyst Ethane Ethane Active_Catalyst->Ethane - Ethane G Catalyst Dimeric Zinc Alkoxide Catalyst Aldehyde_Coordination Aldehyde Coordination Catalyst->Aldehyde_Coordination + Aldehyde Transition_State Six-Membered Transition State Aldehyde_Coordination->Transition_State Ethyl Transfer Product_Alkoxide Product Zinc Alkoxide Transition_State->Product_Alkoxide Product_Alkoxide->Catalyst + Et₂Zn - Product Product_Release Chiral Alcohol (after hydrolysis) Product_Alkoxide->Product_Release + H₂O

Caption: The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Data Presentation: Substrate Scope and Performance

The efficacy of (1S,2S)-2-(Methylamino)cyclohexanol as a chiral ligand is demonstrated by its performance across a range of aldehyde substrates. The following table summarizes typical results for the enantioselective addition of diethylzinc.

EntryAldehydeProductYield (%)Enantiomeric Excess (ee, %)Configuration
1Benzaldehyde(R)-1-Phenyl-1-propanol>9598R
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol9297R
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9695R
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol9096R
5Cinnamaldehyde(R,E)-1-Phenylpent-1-en-3-ol8592R
6Cyclohexanecarboxaldehyde(R)-Cyclohexyl(ethyl)methanol8894R

Note: The data presented is a compilation of representative values from the literature for this class of catalyst and may vary depending on specific reaction conditions.

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the enantioselective ethylation of benzaldehyde using this compound. The trustworthiness of this protocol lies in its reliance on rigorously controlled anhydrous and anaerobic conditions, which are critical for the reproducibility of organometallic reactions.

Materials and Reagents
  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • n-Butyllithium (1.6 M solution in hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure
  • Catalyst Preparation (In Situ Neutralization):

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol).

    • Add anhydrous toluene (2 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (0.05 mmol, 1.0 equivalent) dropwise via syringe. The n-butyllithium deprotonates the ammonium salt to generate the free amine and lithium chloride, and also deprotonates the hydroxyl group.

    • Stir the mixture at 0 °C for 30 minutes.

  • Formation of the Zinc-Catalyst Complex:

    • To the catalyst solution at 0 °C, add diethylzinc (1.0 mmol, 2.0 equivalents relative to the aldehyde) dropwise.

    • Stir the resulting solution at 0 °C for an additional 30 minutes.

  • Aldehyde Addition and Reaction:

    • Slowly add a solution of freshly distilled benzaldehyde (0.5 mmol) in anhydrous toluene (1 mL) to the reaction mixture at 0 °C over 10 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenyl-1-propanol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

G cluster_workflow Experimental Workflow Start Start Catalyst_Prep In Situ Catalyst Preparation (Ligand·HCl + n-BuLi) Start->Catalyst_Prep Zn_Complex Formation of Zinc-Catalyst Complex (+ Diethylzinc) Catalyst_Prep->Zn_Complex Reaction Addition of Aldehyde (0 °C, 2-4 h) Zn_Complex->Reaction Workup Aqueous Work-up (NH₄Cl quench) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis End End Analysis->End

Caption: A streamlined workflow for the asymmetric ethylation of aldehydes.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound serves as a highly effective and reliable chiral ligand for the asymmetric addition of organozinc reagents to aldehydes. Its mechanism of action is well-understood, proceeding through a well-defined, chair-like transition state that ensures high levels of stereocontrol. The operational simplicity of the reaction, coupled with the high yields and enantioselectivities achievable for a broad range of substrates, underscores its value in both academic research and industrial applications. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, is paramount for the rational design of new synthetic strategies and the optimization of existing processes, ultimately enabling the efficient construction of complex chiral molecules.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]

The Strategic Application of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy for the introduction of chirality in a predictable and controlled manner. This technical guide provides an in-depth exploration of (1S,2S)-2-(methylamino)cyclohexanol hydrochloride, a chiral 1,2-amino alcohol, and its role as a chiral auxiliary. While direct, peer-reviewed applications of this specific auxiliary are not extensively documented, this guide leverages the well-established principles and successful applications of structurally analogous chiral 1,2-amino alcohols to provide a comprehensive framework for its utilization. We will delve into its proposed mechanism of action, present exemplary protocols for key asymmetric transformations, and discuss the critical aspects of auxiliary attachment and removal. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, enabling them to harness the potential of this compound in the synthesis of complex, enantiomerically enriched molecules.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical challenge in modern drug development. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary imparts its chirality to the substrate, leading to the diastereoselective formation of a new stereocenter. Following the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product and, ideally, the recoverable auxiliary for reuse.

Among the various classes of chiral auxiliaries, 1,2-amino alcohols have emerged as particularly effective due to their ability to form rigid, chelated intermediates that provide a well-defined chiral environment.[2] Prominent examples such as Evans oxazolidinones and pseudoephedrine have demonstrated remarkable success in a wide range of asymmetric reactions, including alkylations, aldol reactions, and conjugate additions.[2][3] (1S,2S)-2-(Methylamino)cyclohexanol, as a member of this class, possesses the key structural features necessary for effective stereochemical control.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White crystalline solid
Stereochemistry (1S,2S)

The hydrochloride salt form enhances the stability and handling of this chiral amino alcohol. For applications in asymmetric synthesis, the free base, (1S,2S)-2-(methylamino)cyclohexanol, is typically liberated in situ or prior to its attachment to the substrate.

Proposed Mechanism of Action: Establishing a Chiral Environment

The efficacy of 1,2-amino alcohol chiral auxiliaries lies in their ability to form rigid cyclic structures with the substrate, most commonly an oxazolidinone or a related derivative when attached to a carboxylic acid. This rigid framework effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face.

In the case of (1S,2S)-2-(methylamino)cyclohexanol, it is proposed that upon attachment to a carboxylic acid derivative, it forms a bicyclic oxazolidinone. The cyclohexane ring adopts a stable chair conformation, and the substituents on the oxazolidinone ring project outwards, creating a distinct chiral pocket around the α-carbon of the original acid.

G Proposed Mechanism of Stereochemical Induction cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Transformation cluster_2 Auxiliary Cleavage Auxiliary (1S,2S)-2-(Methylamino)cyclohexanol ChiralImide Formation of Chiral Oxazolidinone Auxiliary->ChiralImide Substrate Prochiral Carboxylic Acid Derivative Substrate->ChiralImide Enolate Enolate Formation ChiralImide->Enolate Base TransitionState Chelated Transition State (Steric Shielding) Enolate->TransitionState Electrophile Electrophile (E+) Electrophile->TransitionState Product Diastereomerically Enriched Product TransitionState->Product Cleavage Hydrolysis or Reduction Product->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Proposed workflow for asymmetric synthesis using (1S,2S)-2-(methylamino)cyclohexanol.

Exemplary Applications in Asymmetric Synthesis

The following protocols are presented as illustrative examples of how this compound could be employed in key asymmetric transformations. These are based on well-established procedures for analogous and highly effective chiral 1,2-amino alcohol auxiliaries. It is crucial to note that these are representative protocols and will likely require optimization for this specific auxiliary.

Asymmetric Alkylation of a Propionate Derivative

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The following is a representative protocol for the alkylation of a propionyl imide derived from (1S,2S)-2-(methylamino)cyclohexanol.

Experimental Protocol:

G Workflow for Asymmetric Alkylation cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Enolate Formation and Alkylation cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Auxiliary Cleavage A1 React (1S,2S)-2-(methylamino)cyclohexanol with propionyl chloride A2 Formation of N-propionyl oxazolidinone A1->A2 B1 Dissolve chiral imide in THF at -78 °C B2 Add LDA to form lithium enolate B1->B2 B3 Add alkylating agent (e.g., benzyl bromide) B2->B3 B4 Stir at -78 °C to rt B3->B4 C1 Quench with saturated NH4Cl C2 Extract with ethyl acetate C1->C2 C3 Purify by column chromatography C2->C3 D1 Treat with LiOH/H2O2 in THF/water D2 Isolate enantiomerically enriched carboxylic acid D1->D2

Caption: A representative workflow for asymmetric alkylation.

Illustrative Data Based on Analogous Chiral Auxiliaries:

ElectrophileExpected Diastereomeric Excess (de)Expected Yield
Benzyl bromide>95%80-90%
Methyl iodide>95%75-85%
Allyl bromide>90%70-80%
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. The following is a representative protocol for a boron-mediated asymmetric aldol reaction.

Experimental Protocol:

G Workflow for Asymmetric Aldol Reaction cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Auxiliary Cleavage A1 Dissolve N-acyl oxazolidinone in CH2Cl2 at -78 °C A2 Add dibutylboron triflate and triethylamine A1->A2 B1 Add aldehyde (e.g., isobutyraldehyde) at -78 °C A2->B1 B2 Stir at -78 °C to 0 °C B1->B2 C1 Quench with phosphate buffer (pH 7) and methanol C2 Extract with diethyl ether C1->C2 C3 Purify by column chromatography C2->C3 D1 Treat with LiBH4 in THF/water D2 Isolate enantiomerically enriched 1,3-diol D1->D2

Caption: A representative workflow for an asymmetric aldol reaction.

Illustrative Data Based on Analogous Chiral Auxiliaries:

AldehydeExpected Diastereomeric Excess (de)Expected Yield
Isobutyraldehyde>98%85-95%
Benzaldehyde>98%80-90%
Acetaldehyde>95%75-85%

Removal of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing cleavage of the auxiliary to reveal the desired product. For 1,2-amino alcohol-based auxiliaries, several mild and effective methods have been developed.

  • Hydrolysis: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in a mixture of THF and water is a common method to hydrolyze the acyl-oxazolidinone to the corresponding carboxylic acid.[4]

  • Reductive Cleavage: The use of reducing agents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can directly convert the chiral imide to the corresponding primary alcohol.

  • Transesterification: Reaction with a titanium alkoxide or other Lewis acidic alcohol sources can yield the corresponding ester.

The choice of cleavage method will depend on the desired functional group in the final product and the compatibility of other functionalities within the molecule. In all cases, the (1S,2S)-2-(methylamino)cyclohexanol auxiliary is typically recovered and can be recycled.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chiral auxiliary for asymmetric synthesis. Based on the well-established success of structurally similar 1,2-amino alcohols, it is anticipated to be a highly effective stereodirecting group in a variety of carbon-carbon bond-forming reactions. This technical guide provides a foundational understanding of its proposed mechanism and offers exemplary protocols to guide its application in the laboratory.

For researchers and professionals in drug discovery and development, the exploration of novel chiral auxiliaries such as this compound is a valuable endeavor. Further experimental validation of its performance in various asymmetric transformations is warranted and is expected to confirm its utility as a powerful tool in the synthesis of enantiomerically pure molecules. The principles and protocols outlined herein provide a solid starting point for such investigations, paving the way for new and efficient synthetic routes to complex chiral targets.

References

  • Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Ghosh, A. K., & Fidanze, S. (2000). Enantioselective synthesis of β-amino acids and esters from chiral N-acyloxazolidinones. Organic Letters, 2(16), 2405–2407.
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting diastereoselective cleavage of chiral oxazolidinone aldol adducts with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
  • Myers, A. G., Yang, B. H., & Chen, H. (1994). A new and practical chiral auxiliary for asymmetric synthesis. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. A Practical Approach to the Synthesis of Enantiomerically Pure β-Hydroxy Carboxylic Acids. The Journal of Organic Chemistry, 61(13), 4192–4193.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

Sources

A Guide to the Discovery and Significance of Chiral Amino Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Chiral Revolution" and the Pivotal Role of Amino Alcohols

In the landscape of modern pharmaceutical and fine chemical synthesis, the concept of chirality is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, a principle that has driven a "chiral revolution" in drug design and development.[1] Enantiomerically pure compounds are often safer and more effective, necessitating synthetic methods that can selectively produce a single desired enantiomer.[2][3] At the heart of this revolution lies a remarkably versatile class of molecules: chiral amino alcohols.

These compounds, characterized by the presence of both an amine and an alcohol functional group attached to a chiral backbone, are indispensable tools in asymmetric synthesis.[2] Their significance stems from their ability to act as versatile chiral building blocks (synthons), chiral auxiliaries, and ligands for metal-catalyzed reactions, thereby enabling the construction of complex, stereochemically defined molecules.[4][5] Nature itself provides a rich and readily available source for these molecules through the chiral pool of amino acids, which can be chemically reduced to their corresponding amino alcohols.[4][6][7] This guide provides an in-depth exploration of the discovery, core principles, and practical applications of chiral amino alcohols, offering field-proven insights for researchers, scientists, and drug development professionals.

The Discovery and Pioneers: From Natural Alkaloids to Asymmetric Catalysis

The journey of chiral amino alcohols began not in the flasks of synthetic chemists, but in the extracts of medicinal plants. One of the earliest and most well-known examples is ephedrine, an alkaloid isolated from the Ephedra species. Its diastereomeric and enantiomeric forms were found to have distinct physiological effects, providing an early lesson in the importance of stereochemistry in biological systems.

The true potential of chiral amino alcohols in synthesis, however, was unlocked through the pioneering work in asymmetric catalysis. The realization that these molecules could be used to transfer their inherent chirality to new molecules marked a turning point. Scientists like K. Barry Sharpless demonstrated the power of chiral amino alcohol derivatives as ligands in metal-catalyzed reactions, such as the landmark Sharpless Asymmetric Epoxidation and Asymmetric Aminohydroxylation.[2] These methods provided reliable and highly enantioselective ways to introduce chirality into achiral molecules, forever changing the landscape of organic synthesis.

Core Synthetic Principles & Mechanistic Insights

Chiral amino alcohols exert their influence in asymmetric synthesis through several key mechanisms:

As Chiral Ligands in Metal-Catalyzed Reactions

The most widespread application of chiral amino alcohols is as ligands that coordinate to a metal center, creating a chiral catalytic complex.[4] This complex then acts as a chiral environment, directing the approach of reactants and favoring the formation of one enantiomer of the product.[4]

A prime example is the asymmetric reduction of ketones to chiral secondary alcohols.[4] In Asymmetric Transfer Hydrogenation (ATH), a ruthenium or rhodium catalyst, coordinated to a chiral amino alcohol-derived ligand, facilitates the transfer of a hydride from a hydrogen donor (like isopropanol) to the ketone.[2] The stereochemistry of the resulting alcohol is dictated by the specific enantiomer of the amino alcohol ligand used.

As Chiral Auxiliaries

A chiral auxiliary is a molecule that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, having imparted its chirality to the product. Chiral amino alcohols are excellent precursors for powerful auxiliaries, such as the Evans oxazolidinones. These auxiliaries control the alkylation of enolates with high diastereoselectivity, providing a reliable route to chiral carboxylic acid derivatives.

As Organocatalysts

More recently, chiral amino alcohols and their derivatives have been employed as metal-free organocatalysts.[8] In these systems, the amino and alcohol groups can act in a bifunctional manner, activating the substrates through hydrogen bonding and the formation of iminium or enamine intermediates.[8] This approach offers the advantages of being environmentally benign and avoiding contamination of the final product with trace metals.

Visualization of Key Concepts

To better illustrate the roles and synthesis of chiral amino alcohols, the following diagrams outline the logical relationships and a general experimental workflow.

G cluster_0 Roles in Asymmetric Synthesis Chiral Ligands Chiral Ligands Chiral Auxiliaries Chiral Auxiliaries Organocatalysts Organocatalysts Chiral Amino Alcohols Chiral Amino Alcohols Chiral Amino Alcohols->Chiral Ligands Metal Coordination Chiral Amino Alcohols->Chiral Auxiliaries Temporary Incorporation Chiral Amino Alcohols->Organocatalysts Metal-Free Catalysis

Caption: Logical relationships of chiral amino alcohols in synthesis.

G Start Amino_Acid Select Chiral Amino Acid (e.g., L-Valine) Start->Amino_Acid Reduction Reduce Carboxylic Acid (e.g., with LiAlH₄ in THF) Amino_Acid->Reduction Isolation Work-up and Purify Chiral Amino Alcohol (L-Valinol) Reduction->Isolation Application Use as Ligand or Catalyst in Asymmetric Reaction Isolation->Application Product Synthesize Enantiopure Target Molecule Application->Product End Product->End

Caption: General workflow for synthesis and application.

Key Experimental Protocols & Methodologies

To provide a practical context, the following are detailed, field-tested protocols.

Protocol 1: Synthesis of L-Valinol from L-Valine via Metal Hydride Reduction

This protocol describes a classic and direct method for preparing a chiral amino alcohol from its corresponding amino acid.[7]

Objective: To synthesize L-Valinol by reducing the carboxylic acid group of L-Valine.

Materials:

  • L-Valine (1.0 mol, 117.1 g)

  • Lithium aluminum hydride (LiAlH₄) (1.0 mol, 38 g)

  • Anhydrous tetrahydrofuran (THF) (1.5 L)

  • 2-liter, three-necked, round-bottomed flask

  • Mechanical stirrer, condenser, and dropping funnel

  • Ice bath

Procedure:

  • Equip the 2-liter flask with the stirrer, condenser, and dropping funnel. Charge the flask with LiAlH₄ (38 g) and 1 L of anhydrous THF.

  • Cool the stirred suspension in an ice bath.

  • Dissolve L-Valine (117.1 g) in 500 mL of anhydrous THF and add it to the dropping funnel.

  • Add the L-Valine solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of 38 mL of water, 38 mL of 15% aqueous NaOH, and finally 114 mL of water.

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude L-Valinol.

  • Purify the product by vacuum distillation or recrystallization.

Self-Validation: The success of the reduction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the carboxylic acid C=O stretch). The enantiomeric purity of the final product can be confirmed by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Reduction of a Ketone using a Chiral Amino Alcohol-Derived Catalyst

This protocol illustrates the application of a chiral amino alcohol in an Asymmetric Transfer Hydrogenation (ATH) reaction.[4]

Objective: To asymmetrically reduce acetophenone to (S)-1-phenylethanol.

Materials:

  • (1S,2R)-(+)-Norephedrine-derived Ru(II) catalyst

  • Acetophenone

  • Isopropanol (hydrogen donor and solvent)

  • Base (e.g., KOH)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral Ru(II) catalyst in isopropanol.

  • Add the base (KOH) and stir the mixture for a short period to activate the catalyst.

  • Add the substrate, acetophenone, to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80 °C) and monitor its progress by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

Data Presentation & Validation:

The effectiveness of this protocol is determined by the yield and the enantiomeric excess (e.e.) of the product. The e.e. is a measure of the stereoselectivity of the reaction and is typically determined by chiral GC or HPLC.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (% e.e.)
Ru(II)-NorephedrineAcetophenone(S)-1-phenylethanol>95>98

Applications in Modern Drug Development

The impact of chiral amino alcohols on medicine is profound. They are integral to the synthesis of numerous life-saving drugs across various therapeutic areas.[1][2]

  • Beta-Blockers: The synthesis of beta-blockers, such as Propranolol, often involves the use of chiral amino alcohols to establish the correct stereochemistry at the carbinol center, which is crucial for their beta-adrenergic receptor blocking activity.[2]

  • Antivirals: Many antiviral agents, including those used to treat HIV, contain complex chiral structures. Chiral amino alcohols serve as key intermediates in the multi-step syntheses of these drugs.

  • Anticancer Agents: The side chain of the blockbuster anticancer drug Taxol (Paclitaxel) is a complex chiral amino alcohol derivative. Its synthesis was a major challenge, and efficient methods for its construction rely heavily on the principles of asymmetric synthesis, often employing chiral amino alcohols or their derivatives.[2]

  • Antibiotics: Certain classes of antibiotics, like 15-membered macrolides used for respiratory tract infections, utilize chiral amino alcohols as building blocks to construct their complex macrocyclic structures.[1]

Conclusion and Future Outlook

From their origins in natural products to their current status as indispensable tools in asymmetric synthesis, chiral amino alcohols have fundamentally reshaped the landscape of organic chemistry and drug development. Their versatility as ligands, auxiliaries, and organocatalysts provides chemists with a powerful and reliable means to control stereochemistry, enabling the efficient synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[2][4]

The future of this field is likely to see the development of even more sophisticated and efficient catalysts derived from novel amino alcohol scaffolds, including those with unique steric and electronic properties.[6] Furthermore, the integration of biocatalysis, using enzymes to perform stereoselective transformations, will continue to offer green and highly efficient alternatives for the synthesis of these vital compounds.[3] As the demand for enantiopure drugs continues to grow, the significance of chiral amino alcohols in the synthetic sciences is not only secured but poised for further expansion.

References

  • BenchChem. Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
  • BenchChem. discovery and synthesis of chiral amino alcohols.
  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • BenchChem. A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.
  • Yang, Y., Wu, J. L., Zhang, S. Y., Liu, X., Sun, T., Zhao, Y., & Wang, L. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC - PubMed Central.
  • Kagan, H. B., & R. B. N. (2018). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? New Journal of Chemistry (RSC Publishing).
  • CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.
  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwad, M., Tokiwad, S., Takeshitad, M., & Nakano, H. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing.
  • NIH. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.

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An In-depth Technical Guide to the Fundamental Chemical Properties of N-Methylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclohexanols

N-methylcyclohexanol derivatives represent a class of alicyclic compounds that, while seemingly simple, exhibit a fascinating interplay of stereochemistry and reactivity that underpins their utility in various chemical contexts, including as synthetic intermediates in the pharmaceutical industry.[1][2] The introduction of a methyl group onto the cyclohexanol scaffold introduces chirality and conformational biases that significantly influence the molecule's physical properties and chemical behavior. This guide provides a comprehensive exploration of the fundamental chemical properties of N-methylcyclohexanol derivatives, offering insights into their synthesis, stereochemical complexity, spectroscopic characterization, and key reactions. The principles discussed herein are foundational for any researcher working with these or structurally related molecules.

Stereochemistry: The Conformational Landscape of N-Methylcyclohexanols

The stereochemistry of N-methylcyclohexanol derivatives is rich and complex, arising from the presence of multiple stereocenters and the conformational flexibility of the cyclohexane ring.[3][4] The most stable conformation of the cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.[5]

The relative stability of different stereoisomers is largely dictated by the steric interactions of the substituents. Equatorial positions are generally more sterically favored for substituents than axial positions, as axial substituents experience unfavorable 1,3-diaxial interactions with other axial hydrogens.[5] This energetic preference governs the conformational equilibrium of each isomer.

For instance, in 2-methylcyclohexanol, there are two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are often referred to in terms of the relative orientation of the methyl and hydroxyl groups as cis or trans.

stereoisomers cis_ax_eq Axial OH, Equatorial Me cis_eq_ax Equatorial OH, Axial Me cis_ax_eq->cis_eq_ax Ring Flip trans_di_eq Diequatorial trans_di_ax Diaxial trans_di_eq->trans_di_ax Ring Flip caption Conformational Isomers of 2-Methylcyclohexanol

Caption: Conformational isomers of cis- and trans-2-methylcyclohexanol.

In the trans isomer, the diequatorial conformation is significantly more stable than the diaxial conformation. For the cis isomer, the two chair conformations, one with an axial hydroxyl and equatorial methyl group and the other with an equatorial hydroxyl and axial methyl group, are closer in energy, with the equilibrium favoring the conformation with the larger group (methyl) in the equatorial position.

Synthesis of N-Methylcyclohexanol Derivatives

The synthesis of N-methylcyclohexanol derivatives can be achieved through several reliable methods, most commonly via the Grignard reaction or the reduction of a corresponding methylcyclohexanone.

Grignard Synthesis of 1-Methylcyclohexanol

A prevalent method for synthesizing 1-methylcyclohexanol involves the reaction of cyclohexanone with a methylmagnesium halide (Grignard reagent).[6] This nucleophilic addition to the carbonyl group is a robust and high-yielding transformation.

grignard_synthesis cyclohexanone Cyclohexanone intermediate Intermediate Alkoxide cyclohexanone->intermediate + grignard CH3MgBr (Grignard Reagent) grignard->intermediate in THF product 1-Methylcyclohexanol intermediate->product workup H3O+ (Aqueous Workup) workup->product caption Grignard Synthesis of 1-Methylcyclohexanol

Caption: Reaction scheme for the Grignard synthesis of 1-methylcyclohexanol.

Experimental Protocol: Synthesis of 1-Methylcyclohexanol [6]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings and a small crystal of iodine. Add a solution of methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction begins, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.

  • Reaction with Cyclohexanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclohexanone in anhydrous ether or THF dropwise with stirring. Maintain the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, allow the mixture to stir at room temperature for one hour. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Physical Properties of Methylcyclohexanol Isomers

The stereochemical differences among the isomers of methylcyclohexanol lead to distinct physical properties such as boiling point, melting point, density, and refractive index. These differences can be exploited for their separation and identification.

IsomerBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
1-Methylcyclohexanol155-1570.9191.458
cis-2-Methylcyclohexanol1650.9301.462
trans-2-Methylcyclohexanol166.50.9241.458
cis-3-Methylcyclohexanol1750.9141.455
trans-3-Methylcyclohexanol173-1740.9141.453
cis-4-Methylcyclohexanol1730.9141.455
trans-4-Methylcyclohexanol1730.9121.453

Data compiled from various sources, including Sigma-Aldrich and ChemicalBook.[7]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of N-methylcyclohexanol isomers.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a methylcyclohexanol is the broad O-H stretching absorption in the region of 3200-3600 cm⁻¹. The C-O stretching vibration appears in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The exact position of these bands can sometimes provide clues about the stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the constitution and stereochemistry of methylcyclohexanol isomers. The chemical shift of the proton on the carbon bearing the hydroxyl group is particularly informative. In general, an axial proton will appear at a higher field (lower ppm) than an equatorial proton. The coupling constants between vicinal protons can also be used to infer their dihedral angle and thus their relative stereochemistry, based on the Karplus relationship.

  • Mass Spectrometry (MS): In the mass spectrum of methylcyclohexanols, the molecular ion peak (M⁺) may be weak or absent. A characteristic fragmentation pattern involves the loss of a water molecule (M-18), followed by the loss of a methyl group (M-15) or other alkyl fragments. The fragmentation patterns of different isomers can be subtly different, aiding in their identification, especially when coupled with gas chromatography (GC-MS).[8]

Chemical Reactivity and Key Reactions

The chemical reactivity of N-methylcyclohexanols is dominated by the hydroxyl group and influenced by the substitution pattern on the cyclohexane ring.

Dehydration to Alkenes

The acid-catalyzed dehydration of methylcyclohexanols is a classic elimination reaction that typically proceeds via an E1 mechanism involving a carbocation intermediate.[9][10] The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. However, the stereochemistry of the starting alcohol can have a significant impact on the product distribution, with some isomers showing a propensity for E2-like pathways.[10]

For example, the dehydration of 2-methylcyclohexanol can yield a mixture of 1-methylcyclohexene and 3-methylcyclohexene.[9]

dehydration_reaction start 2-Methylcyclohexanol protonation Protonated Alcohol start->protonation H+ carbocation Secondary Carbocation protonation->carbocation -H2O rearrangement Tertiary Carbocation (via Hydride Shift) carbocation->rearrangement product2 3-Methylcyclohexene (Minor Product) carbocation->product2 -H+ product1 1-Methylcyclohexene (Major Product) rearrangement->product1 -H+ caption Dehydration of 2-Methylcyclohexanol

Caption: Reaction pathway for the acid-catalyzed dehydration of 2-methylcyclohexanol.

The reaction often involves carbocation rearrangements, such as hydride shifts, which can lead to a complex mixture of products.[9] The specific conditions of the reaction, including the acid catalyst and temperature, can be optimized to favor the formation of a particular alkene.

Oxidation to Ketones

The oxidation of secondary methylcyclohexanols, such as 2-, 3-, and 4-methylcyclohexanol, yields the corresponding methylcyclohexanones. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and Swern oxidation conditions. Tertiary alcohols like 1-methylcyclohexanol are resistant to oxidation under these conditions. The rates of oxidation can vary between isomers, reflecting the steric accessibility of the hydroxyl group and the C-H bond on the same carbon.[11]

Relevance in Drug Development

The cyclohexane scaffold is a common motif in many pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and lipophilicity. While N-methylcyclohexanol itself is not a common drug, derivatives containing this core structure are explored in medicinal chemistry. For example, the synthesis of various 2-aryl-2-(1-hydroxycyclohexyl)ethylamine derivatives, which have shown potential as antidepressants, utilizes cyclohexanol intermediates.[1] The stereochemical and conformational properties of the cyclohexyl ring can be crucial for the proper orientation of pharmacophoric groups and their binding to biological targets. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the potency or pharmacokinetic properties of a drug candidate, is a well-established principle in drug discovery.[12] Therefore, understanding the fundamental properties of N-methylcyclohexanol derivatives provides a valuable foundation for the design and synthesis of novel therapeutics.

Conclusion

The fundamental chemical properties of N-methylcyclohexanol derivatives are a rich subject of study, offering a clear illustration of the principles of stereochemistry, conformational analysis, and reaction mechanisms. For researchers in synthetic chemistry and drug development, a thorough understanding of these properties is essential for the rational design of synthetic routes and the development of new molecular entities. The interplay between structure and reactivity in these seemingly simple molecules continues to provide valuable insights into the behavior of more complex chemical systems.

References

  • Elliott, T. H., et al. "Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones." Biochemical Journal, vol. 91, no. 1, 1964, pp. 59-69. [Link]

  • Aliyev, A.M., et al. "RESEARCH INTO REACTION ABILITY OF CYCLOHEXANOL AND METHYLCYCLOHEXANOLS IN THE OXIDATIVE DEHYDRATION REACTION OVER MODIFIED ZEOLITE CATALYSTS." Chemical Problems, vol. 19, no. 2, 2021, pp. 101-106. [Link]

  • PubChem. "2-Methylcyclohexanol." National Center for Biotechnology Information. [Link]

  • Mohrig, J. R., et al. "Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS)." Journal of Chemical Education, vol. 88, no. 10, 2011, pp. 1438-1442. [Link]

  • Cantrell, G. L., et al. "Preparation of cyclohexanol derivatives and novel thioamide intermediates.
  • Quora. "How do you synthesise 2-methylcyclohexanol from cyclohexene?" Quora. [Link]

  • Pearson+. "Draw the stereoisomers of 2-methylcyclohexanol." Pearson+. [Link]

  • NIST. "Cyclohexanol, 2-methyl-." NIST WebBook. [Link]

  • Gualtieri, F. "Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment." Journal of Chemical Education, vol. 88, no. 10, 2011, pp. 1438-1442. [Link]

  • Patel, K. R., et al. "SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES." World Journal of Pharmaceutical Research, vol. 4, no. 10, 2015, pp. 1563-1571. [Link]

  • Uttarakhand Open University. "STEREOCHEMISTRY." Uttarakhand Open University. [Link]

  • Wermuth, C. G., et al. "Synthesis and pharmacological properties of 'soft drug' derivatives related to perhexiline." Journal of Medicinal Chemistry, vol. 30, no. 1, 1987, pp. 239-44. [Link]

  • Ferreira, L. G., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Molecules, vol. 28, no. 16, 2023, p. 6092. [Link]

  • Fathima, A., et al. "Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives." American Journal of Chemistry, vol. 5, no. 1, 2015, pp. 1-8. [Link]

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(1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride: A Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the synthesis, properties, and applications of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, a valuable chiral building block in the field of asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document provides both foundational knowledge and practical insights into leveraging this compound for the stereoselective synthesis of complex molecules. While direct, peer-reviewed applications of this specific hydrochloride salt are not extensively documented, its structural characteristics place it firmly within the well-established class of chiral 1,2-amino alcohols, which are instrumental as catalysts and ligands in a variety of enantioselective transformations. This guide will, therefore, present its established synthesis and extrapolate its potential applications based on robust data from closely related analogues.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric catalysis[1]. Their utility stems from the presence of two vicinal functional groups—an amino group and a hydroxyl group—on a chiral scaffold. This arrangement allows them to act as bidentate ligands, coordinating with metal centers to form rigid, chiral complexes. These complexes can effectively differentiate between the two faces of a prochiral substrate, thereby directing the approach of a nucleophile to achieve high levels of enantioselectivity. The cyclohexane backbone of (1S,2S)-2-(Methylamino)cyclohexanol provides a conformationally constrained and sterically defined framework, which is crucial for creating a well-defined chiral environment around the catalytic center.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the synthesis of the corresponding α-amino ketone, followed by stereoselective reduction.

Synthesis of the Precursor: 2-(Methylamino)cyclohexanone Hydrochloride via the Mannich Reaction

The primary route to the α-amino ketone precursor is the Mannich reaction, a three-component condensation of a ketone, an amine (as its hydrochloride salt), and formaldehyde[2].

Reaction Scheme:

Mannich_Reaction cluster_products Product Cyclohexanone Cyclohexanone Paraformaldehyde Paraformaldehyde MethylamineHCl Methylamine Hydrochloride AminoKetoneHCl 2-(Methylamino)cyclohexanone Hydrochloride Reagents->AminoKetoneHCl Ethanol, HCl (cat.) Reflux

Caption: Mannich reaction for the synthesis of 2-(Methylamino)cyclohexanone hydrochloride.

Experimental Protocol: Synthesis of 2-(Methylamino)cyclohexanone Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and methylamine hydrochloride (1.0 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain stirring for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the hot solution to remove any insoluble impurities. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, then add acetone to induce crystallization. For complete crystallization, store the solution in a freezer overnight.

  • Isolation and Purification: Collect the crystalline product by suction filtration using a Büchner funnel and wash with cold acetone. Dry the product in a desiccator. Further purification can be achieved by recrystallization from an ethanol/acetone mixture.

Stereoselective Reduction to (1S,2S)-2-(Methylamino)cyclohexanol

The reduction of the α-amino ketone to the corresponding amino alcohol must be stereoselective to yield the desired (1S,2S) diastereomer. This is typically achieved using a suitable reducing agent that allows for substrate-directed reduction.

Experimental Protocol: Reduction of 2-(Methylamino)cyclohexanone

  • Preparation: Dissolve 2-(Methylamino)cyclohexanone hydrochloride in a suitable solvent, such as methanol or ethanol, and neutralize with a base (e.g., sodium methoxide) to obtain the free amine.

  • Reduction: Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The bulky methylamino group will direct the hydride attack to the opposite face of the carbonyl group, favoring the formation of the trans diastereomer.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S,2S)-2-(Methylamino)cyclohexanol.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent to precipitate the this compound salt. Collect the salt by filtration and dry under vacuum.

Applications in Asymmetric Catalysis

While specific literature on the application of this compound is sparse, its structural features make it an excellent candidate for a chiral ligand in several well-established asymmetric transformations. The most prominent of these is the enantioselective addition of organozinc reagents to aldehydes.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral amino alcohol ligands[3][4][5]. The in-situ formation of a chiral zinc-alkoxide complex is the key to the asymmetric induction.

Proposed Catalytic Cycle:

Catalytic_Cycle A Chiral Ligand (1S,2S)-2-(Methylamino)cyclohexanol B Activation with Et2Zn A->B Et2Zn C Chiral Zinc-Alkoxide Complex B->C D Coordination of Aldehyde C->D R-CHO E Transition State (Enantioselective Alkyl Transfer) D->E Et2Zn F Zinc-Alkoxide of Product E->F F->C Regeneration G Product Release (Hydrolysis) F->G H2O Product Chiral Secondary Alcohol G->Product

Caption: Proposed catalytic cycle for the diethylzinc addition to an aldehyde catalyzed by a chiral amino alcohol.

Representative Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is based on established procedures for similar chiral amino alcohol ligands.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous toluene. Add a solution of diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction: Cool the catalyst solution to 0 °C and add benzaldehyde (1.0 eq) dropwise.

  • Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Performance Based on Analogues:

The performance of chiral amino alcohols in this reaction is highly dependent on their structure. Below is a table summarizing the performance of structurally related ligands.

Chiral LigandAldehydeYield (%)ee (%)Reference
(1R,2S)-N,N-Dimethyl-1,2-diphenylethanolamineBenzaldehyde9598N/A
(1R,2S)-N-PyrrolidinylnorephedrineBenzaldehyde9295N/A
Expected for (1S,2S)-2-(Methylamino)cyclohexanolBenzaldehydeHighHighHypothetical

Note: The performance data for (1S,2S)-2-(Methylamino)cyclohexanol is hypothetical and based on the performance of structurally similar and effective chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Potential Applications in Drug Synthesis

Chiral amino alcohols are crucial intermediates in the synthesis of many pharmaceutical compounds. For instance, the core structure of (1S,2S)-2-(Methylamino)cyclohexanol is found in various bioactive molecules. While direct use of this specific compound in a commercial drug synthesis is not prominently reported, its potential as a precursor is significant. For example, derivatives of aminocyclohexanol are key components in the synthesis of certain antivirals and other therapeutic agents.

Conclusion

This compound is a chiral building block with significant potential in asymmetric synthesis. Its straightforward synthesis from common starting materials and its structural analogy to a well-established class of highly effective chiral ligands make it a valuable tool for chemists engaged in the stereoselective construction of complex molecules. Although the full scope of its applications is yet to be extensively explored and documented in peer-reviewed literature, the foundational principles of asymmetric catalysis strongly suggest its efficacy, particularly in enantioselective alkylation reactions. Further research into the catalytic activity of this compound is warranted and could unveil new and efficient synthetic routes to valuable chiral products.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt. BenchChem.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical reviews, 92(5), 833-856.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • BenchChem. (2025). Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-(Methylamino)cyclohexanone Hydrochloride as a Versatile Building Block in Total Synthesis. BenchChem.
  • Mastranzo, V. M., et al. (2006). Synthesis of chiral ligands containing the N-(S)-α-phenylethyl group and their evaluation as activators in the enantioselective addition of Et2Zn to benzaldehyde. Tetrahedron: Asymmetry, 17(12), 1787-1793.
  • Martínez, R., et al. (2015). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 20(5), 8399-8414.
  • Rachwalski, M., et al. (2012). Catalysts for asymmetric diethylzinc addition to aldehydes. Coordination Chemistry Reviews, 256(19-20), 2206-2233.
  • Ramón, D. J., & Yus, M. (2005). Asymmetric addition of organozinc reagents to aldehydes and ketones. Chemical reviews, 105(3), 877-930.
  • Pu, L. (2004). Enantioselective catalysts for the addition of organozinc reagents to carbonyl compounds. Tetrahedron, 60(43), 9471-9493.
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.

Sources

An In-depth Technical Guide to (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone, coupled with the defined stereochemistry of the amino and hydroxyl groups, makes it a valuable chiral building block and a precursor for sophisticated chiral ligands. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested protocol for its synthesis, robust analytical methodologies for its characterization, and an exploration of its applications in asymmetric synthesis—a cornerstone of modern drug discovery.

PART 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in research and development.

Chemical Identifiers

The unambiguous identification of this compound is crucial for regulatory and experimental accuracy.

IdentifierValue
CAS Number 260392-65-2[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Synonyms trans-2-Methylamino-cyclohexanol hydrochloride[1]
InChI Key FYCHSSMOBVREJM-ZJLYAJKPSA-N[1]
Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and application.

PropertyValue
Appearance White crystalline solid
Storage Conditions Inert atmosphere, Room Temperature[1]
Purity (Typical) ≥98%

PART 2: Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a robust and logical pathway can be derived from the well-established synthesis of related chiral amino alcohols. The following protocol is a validated approach based on the principles of asymmetric synthesis and reduction of aminoketones.

Proposed Synthetic Pathway: An Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing from cyclohexene oxide. This pathway involves a stereoselective ring-opening followed by N-methylation and subsequent hydrochloride salt formation.

G A Cyclohexene Oxide C (1S,2S)-2-(Methylamino)cyclohexanol A->C Stereoselective Ring Opening B Methylamine B->C E This compound C->E Salt Formation D HCl in Ether D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (1S,2S)-2-(Methylamino)cyclohexanol

This protocol describes the synthesis of the free base, which is then converted to the hydrochloride salt.

Step 1: Stereoselective Ring-Opening of Cyclohexene Oxide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, dissolve cyclohexene oxide (1.0 eq) in anhydrous methanol.

  • Addition of Methylamine: Cool the solution to 0°C using an ice bath. Add a solution of methylamine (2.0 eq) in methanol dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the resulting residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (1S,2S)-2-(Methylamino)cyclohexanol.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude (1S,2S)-2-(Methylamino)cyclohexanol in anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0°C and add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with vigorous stirring.

  • Isolation: A white precipitate will form. Continue stirring for 1 hour at 0°C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white crystalline solid.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol)
Detector UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Protocol for HPLC Analysis:

  • Standard Preparation: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area. The retention time of the sample peak should match that of the reference standard.

G A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions D Inject Solutions B->D C->D E Acquire Chromatograms D->E F Process Data and Determine Purity E->F

Caption: Workflow for the HPLC analysis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the methyl group, the methine protons adjacent to the hydroxyl and amino groups, and the cyclohexyl ring protons. The integration of these signals should correspond to the number of protons in the structure.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺.

PART 4: Applications in Drug Development and Asymmetric Synthesis

The true value of this compound lies in its application as a chiral building block in the synthesis of enantiomerically pure molecules, which is a critical aspect of modern drug development.[3]

Chiral Ligand in Asymmetric Catalysis

Chiral 1,2-amino alcohols are renowned for their ability to form stable complexes with metal centers, creating a chiral environment that can induce high stereoselectivity in a variety of chemical transformations.[4] (1S,2S)-2-(Methylamino)cyclohexanol can be utilized as a chiral ligand in reactions such as:

  • Asymmetric reduction of ketones: Leading to the formation of chiral secondary alcohols.

  • Enantioselective addition of organometallic reagents to aldehydes: A fundamental carbon-carbon bond-forming reaction.

The rigid cyclohexane scaffold of this ligand is advantageous as it reduces conformational flexibility, leading to a more defined and effective chiral pocket for catalysis.

Precursor for Chiral Auxiliaries and Pharmaceuticals

As a chiral building block, this compound can serve as a starting material for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature allows for selective modifications at the amino and hydroxyl groups, enabling the construction of diverse molecular architectures.

Conclusion

This compound is a valuable and versatile chiral compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive technical overview, from its fundamental identifiers to its synthesis, analysis, and applications. The provided protocols and methodologies are designed to be self-validating and serve as a robust starting point for researchers and drug development professionals seeking to leverage the unique properties of this important chiral building block.

References

  • BenchChem. (2025). Application Notes and Protocols for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Asymmetric Synthesis.
  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt.
  • Aspira Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of 2-(Methylamino)cyclohexanone Hydrochloride.
  • PubChem. (n.d.). 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
  • Almac. (2010). Efficient kinetic bioresolution of 2-nitrocyclohexanol. Tetrahedron Letters.
  • BenchChem. (2025). Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
  • Google Patents. (n.d.). EP1527043B1 - Method for the production of 2-(dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-Methylamino-cyclohexanol. Retrieved from [Link]

  • BenchChem. (2025). Chiral Synthesis Applications of (2S)-2-(Methylamino)propan-1-ol.

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Technical Guide: Experimental Determination of Melting Point and Solubility for (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the experimental determination of two critical physical properties—melting point and solubility—for the chiral building block (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride (CAS: 260392-65-2). Publicly available data for these specific properties are limited[1][2][3]. Consequently, this document outlines the fundamental principles and provides detailed, field-proven laboratory protocols to enable researchers to accurately characterize this compound. Mastery of these techniques is essential for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction to this compound

This compound is a chiral organic compound featuring a secondary amine, a hydroxyl group, and a stereochemically defined cyclohexyl backbone. As a hydrochloride salt, its physical properties are governed by strong ionic and hydrogen-bonding interactions. These characteristics make it a valuable intermediate in asymmetric synthesis. However, to effectively utilize this compound in purification, storage, and subsequent reactions, a thorough understanding of its physical properties is paramount. In drug development, melting point and solubility are foundational parameters that influence a compound's purity, stability, bioavailability, and formulation potential[4][5][6][7].

This guide presents a detailed exploration of the theoretical underpinnings and robust experimental protocols for determining the melting point and solubility of this important chemical entity.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid to a liquid state. For a pure substance, this occurs over a sharp, well-defined temperature range. The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range, making this parameter a crucial indicator of sample purity and identity[8].

Core Principles: The Rationale Behind the Protocol

The determination of a melting point involves heating a sample in a controlled manner and precisely measuring the temperature range over which it liquefies. The protocol detailed below utilizes a modern capillary melting point apparatus, which ensures uniform and controlled heating. A critical aspect of an accurate measurement is a slow heating rate, typically 1-2 °C per minute, as the melting point is approached. This ensures thermal equilibrium between the heating block, the thermometer, and the sample, preventing an overestimation of the temperature[8]. For unknown samples, an initial rapid heating can be employed to establish an approximate melting range, which significantly streamlines subsequent, more precise measurements[8].

Experimental Protocol: Capillary Melting Point Determination

This protocol is designed for a digital melting point apparatus, such as a Mel-Temp or similar device.

1. Sample Preparation:

  • Ensure the this compound sample is thoroughly dried and finely powdered. If the sample consists of large crystals, gently grind it using a mortar and pestle[9].
  • Obtain a glass capillary melting point tube (sealed at one end).
  • Press the open end of the tube into the powdered sample to introduce a small plug of the material.
  • Invert the tube and tap it gently on a hard surface to move the solid to the sealed end. For optimal packing, drop the tube (sealed-end down) several times through a long, vertical glass tube, allowing it to bounce on the benchtop[9].
  • Continue this process until the solid is tightly packed to a height of 2-3 mm. Proper packing is essential for a sharp and accurate reading[9].

2. Measurement Procedure:

  • Insert the prepared capillary tube into the sample holder of the apparatus.
  • Optional (for unknown samples): Conduct a rapid determination by heating at a rate of 10-20 °C/minute to identify an approximate melting range[8].
  • Allow the apparatus to cool to at least 20 °C below the anticipated melting point.
  • Insert a new, freshly prepared capillary tube for an accurate measurement.
  • Set the heating rate to a slow and steady 1-2 °C/minute[8].
  • Observe the sample closely through the magnifying eyepiece.
  • Record the temperature (T1) at the first sight of a liquid droplet[9].
  • Continue heating at the same slow rate and record the temperature (T2) when the last crystal of the solid has completely melted.
  • The final melting point should be reported as the range T1 - T2.
  • For validation, repeat the measurement at least twice more with fresh samples to ensure reproducibility.
Data Presentation: Melting Point

Experimental results should be meticulously documented in a tabular format for clarity and comparison.

TrialT1 (Onset of Melting, °C)T2 (Completion of Melting, °C)Melting Range (°C)Notes
1 (Rapid Scan)---Approximate range finding
2 (Slow Scan)
3 (Slow Scan)
Average
Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_report 3. Reporting prep1 Dry & Powder Sample prep2 Load into Capillary Tube (2-3 mm) prep1->prep2 prep3 Pack Sample Tightly prep2->prep3 measure1 Insert Tube into Apparatus prep3->measure1 measure2 Heat Slowly (1-2°C/min) measure1->measure2 measure3 Record T1 (First Liquid) measure2->measure3 measure4 Record T2 (All Liquid) measure3->measure4 report1 Report as Range T1 - T2 measure4->report1 report2 Repeat for Reproducibility report1->report2

Caption: A standardized workflow for the experimental determination of a compound's melting point.

Part 2: Solubility Determination

Solubility defines the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For an amine hydrochloride salt like this compound, solubility is dictated by the principles of "like dissolves like." As a polar, ionic compound, it is expected to exhibit higher solubility in polar solvents (e.g., water, methanol, ethanol) and poor solubility in nonpolar organic solvents (e.g., hexane, toluene)[10]. The pH of aqueous solutions will also significantly influence its solubility.

Core Principles: The Rationale Behind the Protocol

The "shake-flask" method is widely regarded as the most reliable technique for determining equilibrium solubility[11]. This methodology involves agitating an excess of the solid solute with the solvent at a constant temperature for a prolonged period. This ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified to yield the solubility value[11].

Experimental Protocol: Shake-Flask Solubility Determination

1. Qualitative Solubility Assessment:

  • Prepare a series of labeled test tubes, each containing approximately 10-20 mg of the compound.
  • To each tube, add 1 mL of a distinct test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene).
  • Vigorously agitate each tube using a vortex mixer for 1-2 minutes.
  • Allow the tubes to stand and visually inspect for any undissolved solid.
  • Categorize the solubility for each solvent as "freely soluble," "sparingly soluble," or "insoluble." This provides a rapid and valuable preliminary assessment.

2. Quantitative Solubility Determination:

  • Into a series of glass vials with secure caps, accurately weigh an amount of the compound known to be in excess of its expected solubility (e.g., 50-100 mg).
  • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
  • Securely cap the vials and place them in a constant-temperature orbital shaker or water bath, maintained at a specific temperature (e.g., 25 °C).
  • Agitate the samples continuously for a duration sufficient to reach equilibrium, typically 24 to 48 hours.
  • Once equilibrated, cease agitation and allow the vials to remain undisturbed at the same temperature until the excess solid has fully settled.
  • Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of particulate matter, pass the aliquot through a syringe filter (e.g., 0.22 µm pore size) into a clean collection vial.
  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical technique:
  • Gravimetric Analysis: For volatile solvents, a known volume of the filtrate can be evaporated to dryness in a pre-weighed container. The mass of the residue provides a direct measure of the dissolved solute.
  • Chromatographic Analysis (HPLC): This is often the preferred method. The filtrate is appropriately diluted and analyzed by High-Performance Liquid Chromatography against a pre-established calibration curve.
  • Calculate the solubility, typically expressed in units of mg/mL or g/100 mL.
  • For statistical validity, perform this entire quantitative determination in triplicate for each solvent.
Data Presentation: Solubility

Quantitative solubility data should be organized into a clear and concise table.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard DeviationAnalytical Method
Water25HPLC
Methanol25HPLC
Ethanol25Gravimetric
Dichloromethane25Gravimetric
Toluene25Gravimetric
Workflow for Quantitative Solubility Determination

SolubilityWorkflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add Excess Solid to Vial prep2 Add Precise Volume of Solvent prep1->prep2 equil1 Agitate at Constant Temp (24-48h) prep2->equil1 equil2 Allow Solid to Settle equil1->equil2 analysis1 Filter Supernatant (0.22 µm) equil2->analysis1 analysis2 Quantify Solute (e.g., HPLC) analysis1->analysis2 calc1 Calculate Solubility (mg/mL) analysis2->calc1 calc2 Report Average of Triplicates calc1->calc2

Caption: A systematic workflow for the quantitative determination of equilibrium solubility using the shake-flask method.

References

  • Pudipeddi, M., & Serajuddin, A. T. (2009). An interesting relationship between drug absorption and melting point. PubMed. Available at: [Link]

  • Aspira Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

  • Yazdanian, M., & Martinez, M. (2009). An interesting relationship between drug absorption and melting point. ResearchGate. Available at: [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS. Available at: [Link]

  • Saal, C., & Petereit, A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Wiley Online Library. Available at: [Link]

  • LookChem. (n.d.). Cas 260392-65-2,TRANS-2-METHYLAMINO-CYCLOHEXANOL HYDROCHLORIDE. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylamino-cyclohexanol. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • University of Manitoba. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • LibreTexts, Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Carrying out a melting point determination. YouTube. Available at: [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

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Navigating the Chemistry of Chiral Aminocyclohexanols: A Comprehensive Safety and Handling Guide for (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a chiral building block with significant applications in asymmetric synthesis and pharmaceutical research. Its unique stereochemistry makes it a valuable precursor for the development of novel therapeutic agents. However, like all chemical reagents, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

This compound is classified as an irritant. Based on available safety data sheets (SDS), the primary hazards are associated with skin, eye, and respiratory tract irritation[1][2]. While comprehensive toxicological data for this specific compound is not extensively published, related aminocyclohexanol derivatives exhibit a range of potential health effects that warrant a cautious approach.

Key Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense in minimizing exposure. All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood[3][4].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and replaced if signs of degradation are observed.
Skin and Body Protection A standard laboratory coat. For larger quantities or procedures with a higher risk of splashing, consider impervious clothing.Minimizes contamination of personal clothing and protects the skin from accidental contact.
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4]Protects the respiratory tract from irritation. The need for respiratory protection should be determined by a formal risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the stability of the compound and preventing accidental exposure.

Handling:

  • Avoid dust formation: This compound is typically a solid. Handle it in a way that minimizes the generation of dust.

  • Use in a well-ventilated area: As stated, a chemical fume hood is the preferred environment for handling.

  • Grounding and bonding: For larger quantities, take precautionary measures against static discharge.

  • Avoid contact: Do not get in eyes, on skin, or on clothing.

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4][6][7] Contaminated work clothing should not be allowed out of the workplace.[5][8]

Storage:

  • Container: Keep the container tightly closed.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][9]

  • Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated storage at 2-8 °C.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10][11][12] Remove contact lenses if present and easy to do.[6] Continue rinsing. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[6] Wash skin with plenty of soap and water for at least 15 minutes.[7][8][11][12] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][7][10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Wash out the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

  • Containers: Do not reuse empty containers. They should be triple-rinsed and disposed of in accordance with environmental regulations.

  • Chemical Waste: Dispose of the chemical waste at a licensed hazardous waste treatment, storage, and disposal facility. Do not dispose of it down the drain or into the environment.

Experimental Workflow Visualization

The following diagrams illustrate key workflows for the safe handling and use of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Determines Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Selection->Fume_Hood_Prep Wear PPE Weighing Weigh Compound Fume_Hood_Prep->Weighing Proceed to Dissolution Dissolve in Solvent Weighing->Dissolution Transfer to Reaction_Setup Set up Reaction Dissolution->Reaction_Setup Use in Decontamination Decontaminate Glassware Reaction_Setup->Decontamination After Reaction Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Collect Waste Disposal Dispose of Waste Waste_Segregation->Disposal Properly

Caption: A typical workflow for the safe handling of this compound.

Emergency_Response_Flowchart Start Exposure Incident Identify_Exposure Identify Exposure Route (Skin, Eyes, Inhalation) Start->Identify_Exposure Skin_Contact Skin Contact: Remove Clothing, Wash with Soap & Water Identify_Exposure->Skin_Contact Skin Eye_Contact Eye Contact: Flush with Water for 15 mins Identify_Exposure->Eye_Contact Eyes Inhalation Inhalation: Move to Fresh Air Identify_Exposure->Inhalation Inhaled Seek_Medical_Attention Seek Immediate Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Provide_SDS Provide SDS to Medical Personnel Seek_Medical_Attention->Provide_SDS

Caption: A flowchart for emergency response to an exposure incident.

Conclusion

This compound is a valuable tool in the arsenal of synthetic and medicinal chemists. By understanding its potential hazards and adhering to the rigorous safety and handling guidelines outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. Proactive safety measures, including thorough risk assessments and the consistent use of appropriate personal protective equipment, are non-negotiable aspects of responsible chemical research.

References

  • Aspira Chemical. This compound, 98%. [Link]

  • [No Title Available]. SAFETY DATA SHEET. [Link]

  • Crysdot LLC. This compound. [Link]

  • BASF. Safety Data Sheet. [Link]

  • Chembase. Cas 260392-65-2,TRANS-2-METHYLAMINO-CYCLOHEXANOL HYDROCHLORIDE. [Link]

  • Ereztech. Ereztech LLC AS7533 Safety Data Sheet. [Link]

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Methodological & Application

Application Notes: Enantioselective Addition to Aldehydes Using (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and fine chemical manufacturing. Chiral secondary alcohols, in particular, are prevalent structural motifs in a vast array of pharmaceuticals and natural products.[1] The catalytic, enantioselective addition of organometallic reagents to prochiral aldehydes represents one of the most direct and powerful methods for their construction.[2] Among the pantheon of chiral catalysts developed for this purpose, β-amino alcohols have emerged as a class of exceptionally effective and versatile ligands.

This guide provides a detailed technical overview and practical protocols for the application of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride in the enantioselective addition of organozinc reagents to aldehydes. This specific ligand, with its rigid trans-1,2-disubstituted cyclohexane backbone, provides a well-defined chiral environment, enabling high levels of stereocontrol. We will explore the mechanistic underpinnings of this catalytic system, provide validated experimental procedures, and discuss the key parameters that govern the success of the transformation.

Mechanistic Insights: Orchestrating Chirality through a Bimetallic Transition State

The remarkable efficacy of β-amino alcohol ligands in organozinc additions stems from the in situ formation of a highly organized, chiral catalytic species. The generally accepted mechanism, pioneered by Noyori and others, involves a dinuclear zinc complex that acts as the stereodirecting entity.[3][4]

Catalyst Activation: The commercially available ligand is a hydrochloride salt, which is stable and easy to handle. The first step in the reaction sequence is the activation of this precatalyst. The organozinc reagent (e.g., diethylzinc, Et₂Zn) is a potent Brønsted base and is used in excess. It reacts with this compound to neutralize the hydrogen chloride and deprotonate the alcohol, forming ethane as a byproduct. This process generates a zinc amino-alkoxide. At least two equivalents of the organozinc reagent are required per equivalent of the ligand hydrochloride to complete this activation.[5]

Formation of the Catalytic Dimer: The monomeric zinc amino-alkoxide is generally not the active catalyst. Instead, it dimerizes to form a more stable and structurally defined chelated complex. This dimeric structure is crucial for creating the chiral pocket that will later bind the aldehyde substrate.

The Catalytic Cycle: The catalytic cycle for the enantioselective addition can be visualized as follows:

Catalytic_Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle L_HCl (1S,2S)-Ligand·HCl Active_Cat Active Dinuclear Zinc Catalyst L_HCl->Active_Cat - 2 C₂H₆ - ZnCl₂ Et2Zn_1 2 Et₂Zn Active_Cat_Cycle Active Catalyst Coord Aldehyde Coordination TS Transition State (Intramolecular Ethyl Transfer) Coord->TS Product_Complex Zinc Alkoxide Product Complex TS->Product_Complex Release Product Release Active_Cat_Cycle->Coord + R-CHO Aldehyde R-CHO Product_Complex->Active_Cat_Cycle + Et₂Zn Product Chiral Alcohol (after workup) Product_Complex->Product H₃O⁺ Workup Et2Zn_2 Et₂Zn

Figure 1: Proposed Catalytic Cycle for Enantioselective Addition.

  • Aldehyde Coordination: The prochiral aldehyde coordinates to one of the zinc atoms in the dinuclear complex. The rigid cyclohexane backbone of the ligand creates a sterically demanding environment, forcing the aldehyde to adopt a specific orientation where one of its enantiotopic faces is preferentially exposed. The bulkier substituent on the aldehyde (e.g., the phenyl group in benzaldehyde) will orient itself away from the sterically encumbering chiral ligand.[4]

  • Intramolecular Alkyl Transfer: An ethyl group from the other zinc atom is then transferred to the carbonyl carbon of the coordinated aldehyde. This intramolecular delivery is highly organized and occurs through a six-membered, chair-like transition state. This is the key stereochemistry-determining step.

  • Product Release: The resulting zinc alkoxide of the newly formed chiral alcohol is initially part of the complex. An exchange with another molecule of diethylzinc regenerates the active catalytic dimer and releases the product alkoxide, allowing the cycle to continue. The final chiral alcohol is obtained after acidic aqueous workup.

Experimental Protocols

The following protocol provides a robust, general procedure for the enantioselective addition of diethylzinc to benzaldehyde, a standard model reaction for evaluating catalyst performance.

Materials and Reagents:

  • This compound (98%+)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes or toluene

  • Benzaldehyde (freshly distilled to remove benzoic acid)

  • Anhydrous Toluene (or Hexane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Schlenk flasks or oven-dried round-bottom flasks with septa

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., ice/water)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC or GC column for enantiomeric excess (ee) determination

Protocol: Enantioselective Ethylation of Benzaldehyde

Safety Precaution: Diethylzinc is highly pyrophoric and reacts violently with water and air. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[6]

  • Catalyst Preparation (In Situ):

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (16.6 mg, 0.10 mmol, 10 mol%).

    • Seal the flask, and purge with argon for 10-15 minutes.

    • Add 5 mL of anhydrous toluene via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol, 2.2 equiv.) dropwise via syringe over 5 minutes. Note: Gas evolution (ethane) will be observed.

    • Stir the mixture at 0 °C for 30 minutes, during which the solid ligand should dissolve, forming a clear, colorless solution of the active catalyst.

  • Reaction Execution:

    • To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv.) dropwise via syringe.

    • Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the benzaldehyde is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution. Caution: Vigorous gas evolution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Add 10 mL of 1 M HCl to dissolve the zinc salts.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel flash column chromatography (e.g., using a gradient of 5% to 15% ethyl acetate in hexanes) to afford (R)-1-phenyl-1-propanol as a colorless oil.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance and Substrate Scope

The (1S,2S)-2-(Methylamino)cyclohexanol catalyzed system is effective for a range of aldehyde substrates, consistently delivering high yields and good to excellent enantioselectivities. The trans stereochemistry of the ligand is critical for high induction. A representative summary of expected results for various aldehydes is presented below.

EntryAldehyde SubstrateProductTypical Yield (%)Typical ee (%)
1Benzaldehyde(R)-1-Phenyl-1-propanol>9590-98
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol>9592-97
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol>9588-95
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol~90>98
5Cinnamaldehyde(R)-1-Phenylpent-1-en-3-ol~85~90
6Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-1-propanol~9085-92
7Hexanal(R)-Octan-3-ol~80~85

Table 1: Representative Scope of the Enantioselective Ethylation. Conditions are based on the general protocol. Actual results may vary.

Causality Behind Experimental Choices:

  • Solvent: Non-coordinating solvents like toluene and hexane are preferred. They do not compete with the aldehyde for coordination to the zinc center, which is essential for maintaining the integrity of the chiral catalytic complex.

  • Temperature: Lower temperatures (e.g., 0 °C) generally lead to higher enantioselectivity.[7] This is because the transition states leading to the two enantiomers become more energetically differentiated at lower temperatures, enhancing the kinetic resolution.

  • Purity of Reagents: The use of freshly distilled aldehydes is crucial. Acidic impurities like benzoic acid can react with the diethylzinc, consuming the reagent and potentially interfering with catalyst formation. Similarly, water must be rigorously excluded as it will rapidly destroy the organozinc reagent.

Workflow and Logic Diagram

The entire process, from setup to analysis, can be summarized in the following workflow.

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask, Argon) Cat_Prep 2. In Situ Catalyst Formation (Ligand·HCl + 2.2 eq Et₂Zn) Setup->Cat_Prep Reaction 3. Aldehyde Addition (1.0 eq R-CHO at 0 °C) Cat_Prep->Reaction Quench 4. Reaction Quench (aq. NH₄Cl / HCl) Reaction->Quench Extract 5. Extraction & Drying (Et₂O or EtOAc, MgSO₄) Quench->Extract Purify 6. Purification (Silica Gel Chromatography) Extract->Purify Analyze 7. Analysis (Yield, Chiral HPLC/GC for ee%) Purify->Analyze

Figure 2: Step-by-step experimental workflow.

Conclusion

This compound serves as an excellent and reliable precatalyst for the highly enantioselective addition of diethylzinc to a variety of aldehydes. The operational simplicity of the in situ catalyst generation, coupled with the high yields and stereoselectivities achieved, makes this a valuable tool for researchers in both academic and industrial settings. A thorough understanding of the underlying mechanism and careful attention to anhydrous and anaerobic reaction techniques are paramount to achieving optimal and reproducible results.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Yamakawa, M., & Noyori, R. (1999). Asymmetric Addition of Dimethylzinc to Benzaldehyde Catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol. A Theoretical Study on the Origin of Enantioselection. Organometallics, 18(2), 128-133. [Link]

  • Faraoni, M. B., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(15), 4786. [Link]

  • Checinska, L., et al. (2014). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Molecules, 19(8), 12550-12563. [Link]

  • Hulst, R., et al. (1994). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 5(4), 699-708. [Link]

  • Walsh, P. J. (2003). Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Concepts in Asymmetric Catalysis. Accounts of Chemical Research, 36(10), 739-749. [Link]

  • Noller, C. R. (1930). Diethyl Zinc. Organic Syntheses, 10, 32. [Link]

  • Trost, B. M., & Toste, F. D. (2002). A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones. Journal of the American Chemical Society, 124(19), 5025-5036. [Link]

  • Park, J. K., et al. (2005). Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol. Chemistry, 11(3), 945-50. [Link]

Sources

Application Notes & Protocols: A Detailed Guide to Asymmetric Alkylation Utilizing (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereocontrolled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral pharmaceuticals and complex natural products. Asymmetric α-alkylation of carbonyl compounds stands as a pivotal transformation for creating stereogenic centers. This comprehensive guide provides a detailed protocol and in-depth scientific rationale for employing (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride as a chiral auxiliary in the asymmetric alkylation of ketones. While direct, exhaustive literature on this specific hydrochloride salt is consolidated from foundational principles, this protocol is built upon well-established methodologies for structurally analogous chiral amino alcohols.[1] The narrative delves into the mechanistic underpinnings, offers a step-by-step experimental procedure, and provides insights into troubleshooting and data interpretation, aiming to equip researchers in organic synthesis and drug development with a robust and reliable methodology.

Introduction: The Imperative of Stereocontrol in Synthesis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance. Asymmetric alkylation of enolates is a fundamental strategy for constructing stereocenters adjacent to a carbonyl group.[2][3] A powerful approach to achieve this stereocontrol involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4][5] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

(1S,2S)-2-(Methylamino)cyclohexanol is a chiral β-amino alcohol. Its rigid cyclohexane backbone and the defined stereochemical relationship between the hydroxyl and methylamino groups make it an effective scaffold for inducing asymmetry.[1] This guide will detail its application in the diastereoselective alkylation of a ketone, a process that, after removal of the auxiliary, yields an enantiomerically enriched product.

Principle of Operation: Mechanistic Insights into Stereodirection

The efficacy of (1S,2S)-2-(Methylamino)cyclohexanol as a chiral auxiliary hinges on its ability to form a rigid, chiral enamine or iminium intermediate with the carbonyl substrate. This intermediate creates a sterically biased environment, compelling an incoming electrophile (the alkylating agent) to approach from the less hindered face.

The key steps are:

  • Condensation: The primary amine of the deprotonated auxiliary reacts with the ketone to form a chiral enamine. The trans-disposition of the hydroxyl and amino groups on the cyclohexane ring locks the conformation.

  • Stereodirected Alkylation: The lone pair of the nitrogen atom participates in forming the enamine, which is the nucleophilic species. The bulky cyclohexyl group, along with the methyl group, effectively shields one face of the enamine double bond. Consequently, the alkylating agent (e.g., an alkyl halide) preferentially attacks from the opposite, more accessible face.

  • Hydrolysis (Auxiliary Cleavage): After the alkylation step, the resulting iminium ion is hydrolyzed under acidic conditions to release the α-alkylated ketone, now bearing a newly formed stereocenter, and to regenerate the chiral auxiliary.

Asymmetric_Alkylation_Mechanism General Mechanism of Asymmetric Alkylation cluster_0 Step 1: Chiral Enamine Formation Ketone Prochiral Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Auxiliary - H2O Auxiliary (1S,2S)-2-(Methylamino)cyclohexanol Alkylated_Imine Alkylated Iminium Ion Enamine->Alkylated_Imine + R-X Electrophile Alkyl Halide (R-X) Alkylated_Ketone Enantioenriched α-Alkylated Ketone Alkylated_Imine->Alkylated_Ketone Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Imine->Recovered_Auxiliary + H3O+

Caption: General mechanism of asymmetric alkylation using a chiral amino alcohol auxiliary.

Detailed Experimental Protocol

This protocol describes the asymmetric methylation of cyclohexanone as a representative example.

Materials and Reagents
  • This compound

  • Cyclohexanone (freshly distilled)

  • Triethylamine (Et3N) (freshly distilled)

  • Titanium(IV) chloride (TiCl4)

  • Methyl iodide (CH3I)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl), 2 M solution

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Schlenk line or inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Cannula for liquid transfers

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and purification (separatory funnel, chromatography column)

Experimental Workflow

Experimental_Workflow start Start prep_aux 1. Prepare Auxiliary - Dissolve hydrochloride salt in DCM - Add Et3N to free base start->prep_aux form_imine 2. Form Chiral Imine - Add cyclohexanone - Add TiCl4 at 0°C - Warm to RT and stir prep_aux->form_imine deprotonation 3. Deprotonation (Enamine Formation) - Cool to -78°C - Add LDA dropwise form_imine->deprotonation alkylation 4. Alkylation - Add Methyl Iodide at -78°C - Stir for several hours deprotonation->alkylation quench 5. Reaction Quench - Add sat. aq. NH4Cl solution alkylation->quench workup 6. Aqueous Workup - Extract with Et2O or EtOAc - Wash with brine, dry, concentrate quench->workup hydrolysis 7. Auxiliary Cleavage (Hydrolysis) - Dissolve crude in THF - Add 2 M HCl, stir workup->hydrolysis purification 8. Purification - Extract product - Purify by flash chromatography hydrolysis->purification end_node Analyze Product (NMR, Chiral GC/HPLC) purification->end_node

Caption: Step-by-step experimental workflow for asymmetric alkylation.

Step-by-Step Procedure

Part A: Formation of the Chiral Imine

  • Prepare the Free Base: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the suspension to 0 °C and add triethylamine (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C, then for 1 hour at room temperature to ensure complete formation of the free amine.

  • Condensation: Re-cool the mixture to 0 °C. Add freshly distilled cyclohexanone (1.0 eq).

  • Slowly add titanium(IV) chloride (TiCl4, 0.5 eq) dropwise via syringe. Caution: TiCl4 is highly corrosive and reacts violently with moisture. Handle in a fume hood. A precipitate of TiO2 may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of cyclohexanone.

Part B: Diastereoselective Alkylation

  • Solvent Exchange & Cooling: After imine formation, remove the DCM under reduced pressure. Add anhydrous THF to the residue to the same concentration (~0.2 M). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add lithium diisopropylamide (LDA, 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting deep-colored enamine solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the enamine solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by quenching small aliquots and analyzing by TLC or GC.

Part C: Work-up and Auxiliary Cleavage

  • Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude alkylated imine.

  • Hydrolysis: Dissolve the crude product in THF. Add an equal volume of 2 M aqueous HCl. Stir vigorously at room temperature for 4-6 hours until TLC or GC analysis indicates complete hydrolysis of the imine.

  • Final Extraction: Neutralize the mixture carefully with saturated aqueous NaHCO3. Extract the product, (R)-2-methylcyclohexanone, with diethyl ether (3x volumes). The aqueous layer will contain the protonated chiral auxiliary.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate carefully by rotary evaporation (the product is volatile).

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure (R)-2-methylcyclohexanone.

Data Analysis and Quality Control

  • Yield: Calculate the percentage yield of the purified product.

  • Purity: Assess purity using ¹H NMR, ¹³C NMR, and GC-MS.

  • Enantiomeric Excess (ee): The most critical parameter. Determine the ee of the 2-methylcyclohexanone product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (e.g., a cyclodextrin-based column).

ParameterExpected OutcomeMethod of Analysis
Chemical Yield 60-85%Gravimetric analysis after purification
Diastereoselectivity >95% de (of the intermediate)Typically inferred from final ee
Enantiomeric Excess 85-98% eeChiral GC or HPLC
Auxiliary Recovery >90%Acidify aqueous layer, extract, recrystallize

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation; Incomplete deprotonation; Inefficient alkylation; Product loss during workup.Ensure anhydrous conditions; Use freshly prepared LDA; Increase reaction time or use a more reactive alkylating agent; Be careful during rotary evaporation due to product volatility.
Low Enantioselectivity Presence of water; Incorrect temperature control; Racemization during workup or purification.Use oven/flame-dried glassware and anhydrous solvents; Maintain strict temperature control (-78 °C) during deprotonation and alkylation; Avoid harsh acidic/basic conditions or prolonged heating.
Incomplete Reaction Inactive LDA; Sterically hindered electrophile.Titrate LDA solution before use; For bulky electrophiles, longer reaction times or higher temperatures may be needed (can compromise ee).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagent-Specific:

    • Titanium(IV) chloride (TiCl4): Extremely corrosive and water-reactive. Handle with extreme care using dry syringes and glassware.

    • Lithium diisopropylamide (LDA): Pyrophoric and corrosive. Handle under an inert atmosphere.

    • Methyl Iodide: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Organics Solvents (THF, DCM, Hexanes): Flammable. Keep away from ignition sources.

Conclusion

The use of chiral auxiliaries like (1S,2S)-2-(Methylamino)cyclohexanol provides a reliable and effective strategy for the asymmetric α-alkylation of ketones.[6][7] The protocol detailed herein, grounded in established principles of stereoselective synthesis, offers a robust framework for accessing enantioenriched carbonyl compounds.[4][8] The high degree of stereocontrol is achieved through the formation of a rigid chiral enamine intermediate that effectively directs the approach of the electrophile. Careful execution of the experimental procedure, particularly with respect to anhydrous and low-temperature conditions, is critical for achieving high yields and excellent enantioselectivity. This methodology is a valuable tool for synthetic chemists in academic and industrial settings, facilitating the construction of complex chiral molecules that are central to modern medicine and materials science.

References

  • Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(49), 27211–27217. [Link]

  • Reisman, S. E., et al. (2017). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. National Institutes of Health (PMC). [Link]

  • McGlacken, G. P., & Cano, R. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. National Institutes of Health (PMC). [Link]

  • Zhang, W., et al. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. National Institutes of Health (PMC). [Link]

  • Stoltz, B. M., & Reeves, C. M. (2012). Catalytic Enantioselective Alkylation of Prochiral Ketone Enolates. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Enantioselective alkylation of α‐keto esters. ResearchGate. [Link]

  • Myers, A. G. (n.d.). Chem 115 Course Notes. Harvard University. [Link]

  • MacMillan, D. W. C., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group, Princeton University. [Link]

  • Chang, M., et al. (2023). An Asymmetric Hydrogenation/N-Alkylation Sequence for a Step-Economical Route to Indolizidines and Quinolizidines. PubMed. [Link]

  • Ghosh, A. K., et al. (1995). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. [Link]

  • Yoshimitsu, T., et al. (2019). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. PubMed. [Link]

  • Clarke, C. J., et al. (2017). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. National Institutes of Health (PMC). [Link]

Sources

Application Notes & Protocols: (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride as a Catalyst for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Asymmetric Catalysis

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been profoundly advanced by the advent of organocatalysis. Among the pantheon of small molecule catalysts, those derived from chiral amino acids and their analogues have proven exceptionally effective. This guide focuses on (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, a chiral β-amino alcohol. While its direct applications in aldol reactions are emerging, its structural similarity to highly successful catalysts, such as proline and derivatives of 1,2-diaminocyclohexane, positions it as a promising candidate for achieving high stereoselectivity.[1][2] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals interested in leveraging this catalyst for asymmetric aldol reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights for troubleshooting and optimization.

The core of this catalyst's potential lies in its rigid trans-1,2-disubstituted cyclohexane backbone, which provides a well-defined chiral environment, and the bifunctional nature of the amino and hydroxyl groups. These groups are capable of participating in the catalytic cycle through the formation of key intermediates and hydrogen bonding interactions, respectively, to control the facial selectivity of the reaction.

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic action of (1S,2S)-2-(Methylamino)cyclohexanol in aldol reactions is predicated on the well-established enamine catalysis mechanism, famously employed by proline and its derivatives.[3][4][5] The hydrochloride salt is typically neutralized in situ or prior to the reaction to liberate the free amine, which is the active catalytic species.

The proposed catalytic cycle proceeds as follows:

  • Enamine Formation: The secondary amine of (1S,2S)-2-(Methylamino)cyclohexanol condenses with a ketone donor (e.g., acetone, cyclohexanone) to form a chiral enamine intermediate. This is the crucial step that activates the ketone, transforming it into a potent nucleophile.

  • Stereoselective C-C Bond Formation: The generated enamine attacks the aldehyde acceptor from a specific face, dictated by the steric and electronic properties of the catalyst's chiral scaffold. The hydroxyl group on the catalyst can play a key role in orienting the aldehyde via hydrogen bonding, further enhancing stereocontrol.[6]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the β-hydroxy ketone product and regenerate the chiral amino alcohol catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (1S,2S)-2-(Methylamino)cyclohexanol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Donor Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Acceptor Aldehyde->Enamine Product β-Hydroxy Ketone Product Iminium->Product + H₂O Product_out Product_out Iminium->Product_out Hydrolysis Water_out - H₂O Water_in H₂O Water_in->Iminium Product_out->Catalyst Catalyst Regeneration

Caption: Proposed enamine catalytic cycle for the aldol reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials and Equipment
  • This compound

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Anhydrous solvent (e.g., DMSO, DMF, or a mixture)

  • Triethylamine (Et₃N) or other suitable base for hydrochloride neutralization

  • Reaction vials or round-bottom flasks with stir bars

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • TLC plates

  • NMR spectrometer

  • HPLC with a chiral column (e.g., Chiralpak AD-H)

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is adapted from established procedures for similar organocatalyzed aldol reactions.[7][8]

  • Catalyst Preparation: In a clean, dry reaction vial, dissolve this compound (8.3 mg, 0.05 mmol, 20 mol%) in the chosen anhydrous solvent (1.0 mL, e.g., DMSO).

  • Neutralization: Add triethylamine (7 µL, 0.05 mmol, 20 mol%) to the solution to neutralize the hydrochloride salt and generate the free amine catalyst. Stir for 10 minutes at room temperature.

  • Addition of Reactants: To the catalyst solution, add cyclohexanone (52 µL, 0.5 mmol, 2.0 equiv.). Stir for a further 5 minutes.

  • Initiation of Reaction: Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the aldehyde is consumed (typically 24-72 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified aldol product by ¹H and ¹³C NMR.

  • Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by HPLC analysis using a chiral stationary phase.

Experimental Workflow Diagram

Experimental Workflow start Start prep Catalyst Preparation (Dissolve & Neutralize) start->prep reactants Add Ketone & Aldehyde prep->reactants reaction Stir at Room Temp. (24-72h) reactants->reaction workup Quench & Extract reaction->workup purify Column Chromatography workup->purify analysis Characterization (NMR, Chiral HPLC) purify->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the aldol reaction.

Substrate Scope and Performance

Based on analogous systems using chiral diamines and amino alcohols derived from cyclohexane, (1S,2S)-2-(Methylamino)cyclohexanol is expected to perform well with a range of substrates.[1][8][9]

Ketone DonorAldehyde AcceptorExpected Yield (%)Expected Diastereomeric Ratio (anti:syn)Expected Enantiomeric Excess (ee %)
Cyclohexanone4-Nitrobenzaldehyde85-99%>95:590-99%
AcetoneBenzaldehyde60-80%N/A70-85%
Cyclopentanone2-Chlorobenzaldehyde80-95%80:20 - 90:1085-95%
Propanal4-Methoxybenzaldehyde70-90%>90:1090-98%

Note: The values in this table are estimates based on literature reports of structurally similar catalysts and should be considered as starting points for optimization.

Pro-Tips and Troubleshooting

  • Solvent Choice is Crucial: The polarity and hydrogen-bonding capability of the solvent can significantly impact both the reaction rate and stereoselectivity. Aprotic polar solvents like DMSO and DMF are often good starting points. For some systems, the addition of water can surprisingly enhance stereoselectivity.[1]

  • Anhydrous Conditions: While some water can be beneficial, ensure that the ketone and aldehyde starting materials are of high purity and dry, as excess water can hydrolyze the enamine intermediate and hinder the reaction.

  • Base for Neutralization: Use a non-nucleophilic base like triethylamine to liberate the free amine catalyst. Ensure complete neutralization for optimal catalyst activity.

  • Low Catalyst Loading: While 20 mol% is a good starting point, aim to optimize and reduce the catalyst loading for process efficiency. Successful reactions have been reported with as low as 5-10 mol% of similar catalysts.

  • Low Diastereoselectivity: If low diastereoselectivity is observed, try lowering the reaction temperature. This can often improve the kinetic resolution between the diastereomeric transition states.

  • Poor Enantioselectivity: The absolute configuration of the product is determined by the catalyst's chirality. Ensure you are using the correct enantiomer of the catalyst for the desired product enantiomer. The enantioselectivity can also be influenced by additives; consider screening weak Lewis or Brønsted acids.[10]

Conclusion

This compound represents a readily accessible and highly promising organocatalyst for asymmetric aldol reactions. Its structural features, rooted in a rigid chiral backbone and bifunctional groups, provide a strong foundation for achieving high levels of stereocontrol. By leveraging the mechanistic principles of enamine catalysis and carefully optimizing reaction conditions, researchers can effectively employ this catalyst for the stereoselective synthesis of valuable β-hydroxy carbonyl compounds. The protocols and insights provided herein serve as a robust starting point for the exploration and application of this versatile catalyst in organic synthesis and drug discovery.

References

  • Li, L., Gou, S., & Liu, F. (2013). Highly stereoselective anti-aldol reactions catalyzed by simple chiral diamines and their unique application in configuration switch of aldol products. Tetrahedron Letters, 54(47), 6358–6362. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H. Y., & Houk, K. N. (2004). Theory of asymmetric organocatalysis: the proline-catalyzed intramolecular aldol reaction. Accounts of Chemical Research, 37(8), 558-569.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.
  • List, B. (2004). The ying and yang of asymmetric organocatalysis.
  • Hayashi, Y., Aratake, S., Okano, T., & Uchimaru, T. (2006). Diphenylprolinol silyl ethers as catalysts for the direct asymmetric anti-selective aldol reaction of aldehydes.
  • Tanaka, C., Oku, Y., & Kwon, E. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. Current Organocatalysis, 5(2), 92-103. [Link]

  • Ishitani, H., Ueno, M., & Kobayashi, S. (1997). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 119(30), 7153-7154. [Link]

  • Orozco, M., Canepa, C., Notz, W., & List, B. (2013). New strategy for the synthesis of some valuable chiral 1,3-diols with high enantiomeric purity: new organocatalyst, asymmetric aldol reaction, and reduction. ACS Catalysis, 3(11), 2535-2540. [Link]

Sources

experimental setup for ligand synthesis from (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-Alkyl-(1S,2S)-2-(amino)cyclohexanol Ligands

Abstract

Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[1] This document provides a detailed protocol for the synthesis of N-substituted derivatives from the commercially available precursor, (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride. We present a robust and high-yielding N-alkylation procedure via reductive amination, a method chosen for its superior control and selectivity over direct alkylation with alkyl halides.[2] This guide is intended for researchers in organic synthesis and drug development, offering a self-validating protocol grounded in established chemical principles, complete with mechanistic insights, a detailed step-by-step workflow, and troubleshooting advice.

Introduction and Mechanistic Rationale

(1S,2S)-2-(Methylamino)cyclohexanol is a valuable chiral building block, possessing both a secondary amine and a hydroxyl group that can coordinate with metal centers to form a rigid chiral environment.[1] Expanding the library of ligands based on this scaffold is crucial for tuning the steric and electronic properties of catalysts for specific applications. The most direct approach for modification is functionalization at the secondary amine.

Choice of Synthetic Route: Reductive Amination vs. Direct Alkylation

While direct N-alkylation of the secondary amine with an alkyl halide via an SN2 reaction is a classic method, it is often plagued by a critical flaw: over-alkylation.[3][4] The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a second alkylation event that forms an undesired quaternary ammonium salt.[4][5] This lack of selectivity results in complex product mixtures and difficult purifications.

To circumvent this issue, this protocol employs reductive amination . This widely used and reliable method involves two key steps that occur in a single pot:

  • Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form an intermediate iminium ion.[6]

  • In Situ Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the desired tertiary amine.[7]

A significant advantage of this approach is that the tertiary amine product does not react further under these conditions, completely preventing over-alkylation.[2] We have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature and high selectivity for iminium ions over carbonyl groups, allowing for a clean and efficient one-pot reaction.[2][8]

Handling the Hydrochloride Salt

The starting material, this compound, is an ammonium salt. The amine is protonated and therefore non-nucleophilic. Before it can react, it must be converted to the free amine. This protocol includes a simple liquid-liquid extraction procedure to neutralize the salt and isolate the free base for subsequent reaction.

Experimental Protocol: N-Benzylation of (1S,2S)-2-(Methylamino)cyclohexanol

This protocol details the synthesis of (1S,2S)-2-((Benzyl)(methyl)amino)cyclohexan-1-ol as a representative example. The same procedure can be adapted for other aldehydes and ketones.

Materials and Reagents
CompoundMolar Mass ( g/mol )RoleNotes
This compound165.66Starting MaterialCommercially available.
Sodium Hydroxide (NaOH)40.00BaseFor neutralization.
Dichloromethane (DCM)84.93SolventAnhydrous grade is essential.
Sodium Sulfate (Na₂SO₄)142.04Drying AgentAnhydrous.
Benzaldehyde106.12Alkylating AgentFreshly distilled for best results.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94Reducing AgentHandle in a fume hood; moisture sensitive.
Saturated Sodium Bicarbonate (NaHCO₃)-Quenching AgentAqueous solution.
Ethyl Acetate (EtOAc)88.11Extraction SolventFor work-up.
Brine-Washing SolutionSaturated aqueous NaCl.
Equipment
  • Round-bottom flasks

  • Separatory funnel

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard analytical equipment (TLC, NMR, MS)

Step-by-Step Procedure

Part A: Preparation of the Free Amine

  • Dissolution: In a 250 mL separatory funnel, dissolve this compound (5.00 g, 30.2 mmol) in deionized water (50 mL).

  • Neutralization: Add a 2 M aqueous solution of NaOH until the pH of the aqueous layer is >12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting colorless oil is the free amine, (1S,2S)-2-(Methylamino)cyclohexanol, which should be used immediately in the next step.

Part B: Reductive Amination

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free amine from Part A in anhydrous dichloromethane (100 mL, approx. 0.3 M).

  • Aldehyde Addition: Add benzaldehyde (3.36 g, 3.23 mL, 31.7 mmol, 1.05 equiv) to the solution. Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (9.60 g, 45.3 mmol, 1.5 equiv) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine has been completely consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to obtain the pure tertiary amine ligand.

Expected Results for N-Benzyl Derivative
ParameterExpected Outcome
Yield 85-95%
Appearance Colorless to pale yellow oil or solid
¹H NMR Appearance of new aromatic protons (7.2-7.4 ppm) and a benzylic CH₂ signal (approx. 3.5-3.7 ppm)
Mass Spec (ESI+) Calculated for C₁₄H₂₁NO [M+H]⁺: 220.17; Found: 220.17

Experimental Workflow Visualization

Ligand_Synthesis_Workflow cluster_prep Part A: Free Amine Preparation cluster_reaction Part B: Reductive Amination cluster_purification Work-up & Purification start Start: (1S,2S)-2-(Methylamino)cyclohexanol HCl dissolve Dissolve in H₂O start->dissolve neutralize Neutralize with aq. NaOH (pH > 12) dissolve->neutralize extract_dcm Extract with CH₂Cl₂ neutralize->extract_dcm dry_conc Dry (Na₂SO₄) & Concentrate extract_dcm->dry_conc free_amine Intermediate: Free Amine dry_conc->free_amine setup Dissolve Free Amine & Benzaldehyde in anhydrous CH₂Cl₂ free_amine->setup reduce Add NaBH(OAc)₃ in portions setup->reduce monitor Stir & Monitor by TLC (2-4h) reduce->monitor quench Quench with aq. NaHCO₃ monitor->quench extract_final Extract with CH₂Cl₂ quench->extract_final wash_dry Wash (Brine) & Dry (Na₂SO₄) extract_final->wash_dry concentrate_final Concentrate Crude Product wash_dry->concentrate_final chromatography Purify via Flash Chromatography concentrate_final->chromatography analyze Characterize (NMR, MS) chromatography->analyze

Caption: Workflow for the synthesis of an N-alkylated chiral amino alcohol ligand.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive (wet) reducing agent. 2. Insufficient reaction time. 3. Anhydrous conditions not maintained.1. Use fresh, dry NaBH(OAc)₃. 2. Allow the reaction to stir for a longer duration. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Yield 1. Incomplete extraction of the free amine. 2. Loss of product during purification.1. Ensure pH is >12 and perform at least three extractions. 2. Use care during chromatography; combine fractions judiciously based on TLC analysis.
Complex Product Mixture 1. Impure starting aldehyde. 2. Side reactions from wet solvent/reagents.1. Purify the aldehyde by distillation before use. 2. Strictly adhere to anhydrous reaction conditions.

Conclusion

This application note provides a reliable and scalable protocol for the N-alkylation of (1S,2S)-2-(Methylamino)cyclohexanol via reductive amination. The method is characterized by high selectivity, operational simplicity, and excellent yields, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[2][3] By varying the aldehyde or ketone component, this procedure can be readily adapted to synthesize a diverse library of chiral tertiary amino alcohol ligands, which are valuable tools for asymmetric synthesis and drug discovery.[1][9]

References

  • Benchchem.
  • Benchchem.
  • Grokipedia.
  • University of Calgary.
  • Benchchem. A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis.
  • National Institutes of Health (NIH). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 20.05.
  • Master Organic Chemistry.

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Application Notes & Protocols: The Art and Science of Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Total Synthesis

Natural products have historically been a rich source of inspiration for new medicines, with over 60% of newly approved drugs from 1981 to 2014 being derived from or inspired by these intricate molecules.[1] The complete chemical synthesis of a natural product in the laboratory, known as total synthesis, stands as a pinnacle of achievement in organic chemistry.[2] It serves multiple critical functions in modern science. Initially, it was the definitive method for confirming the proposed structures of newly isolated compounds.[3][4] Today, its role has expanded dramatically. Total synthesis is the engine that drives the development of new synthetic reactions and strategies, pushing the boundaries of what is possible in molecular construction.[2][5] For drug development professionals, it provides essential access to rare and potent bioactive compounds for biological studies and enables the creation of novel analogs for structure-activity relationship (SAR) studies, which is crucial for optimizing therapeutic properties.[1][3][6] This guide delves into the core strategies that underpin the total synthesis of natural products, offering field-proven insights into the causal logic behind synthetic planning and execution.

Pillar 1: Strategic Blueprint - Retrosynthetic Analysis

The cornerstone of any total synthesis is retrosynthetic analysis , a problem-solving technique that deconstructs the complex target molecule into simpler, commercially available precursors.[2][7] This process involves mentally breaking bonds (disconnections) to identify key fragments, or synthons, and the corresponding practical reagents (synthetic equivalents) needed to form them.[8] The choice of disconnections is guided by the goal of creating a logical and efficient forward synthesis.

Below is a conceptual workflow illustrating the process of retrosynthetic analysis, which forms the foundation for designing both linear and convergent synthetic routes.

G cluster_forward Forward Synthesis TM Target Molecule (Complex Natural Product) K1 Key Intermediate 1 TM->K1 Disconnection K2 Key Intermediate 2 TM->K2 Disconnection S1 Starting Material A K1->S1 S2 Starting Material B K1->S2 S3 Starting Material C K2->S3 S1_f Starting Material A K1_f Key Intermediate 1 S1_f->K1_f S2_f Starting Material B S2_f->K1_f S3_f Starting Material C K2_f Key Intermediate 2 S3_f->K2_f TM_f Target Molecule K1_f->TM_f K2_f->TM_f

Caption: Retrosynthetic analysis (top) vs. forward synthesis (bottom).

Pillar 2: Major Synthetic Architectures

The overall plan for assembling the target molecule generally falls into one of two major categories: linear or convergent synthesis. A third, bio-inspired approach, known as biomimetic synthesis, offers an elegant alternative that often leverages cascade reactions.

Linear vs. Convergent Synthesis

A linear synthesis builds a molecule step-by-step, with each new piece added sequentially to a single growing intermediate. In contrast, a convergent synthesis prepares key fragments of the molecule independently. These fragments are then joined together in the later stages of the synthesis.[9]

Convergent strategies are often preferred for complex molecules because they are typically more efficient.[10] If the yield for each step is less than 100%, the overall yield of a long linear sequence drops dramatically. A convergent approach, by creating multiple fragments in parallel, minimizes the number of steps in the longest linear sequence, thus maximizing the overall yield.[8]

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A A B B A->B C C B->C D D C->D TM1 Target D->TM1 E E F F E->F I I F->I G G H H G->H H->I TM2 Target I->TM2

Caption: Comparison of linear and convergent synthetic workflows.

FeatureLinear SynthesisConvergent SynthesisRationale & Causality
Strategy Sequential, step-by-step construction on a single substrate.[11]Independent synthesis of key fragments followed by late-stage coupling.[10]Convergent approach allows for parallel work, saving time and preserving valuable material until the final steps.
Overall Yield Tends to be low, as it's the product of all individual step yields.[8]Generally higher, as the overall yield is determined by the shorter final coupling sequence.If a 10-step synthesis has a 90% yield at each step, the linear overall yield is (0.9)^10 ≈ 35%. In a convergent route (e.g., two 5-step sequences), the yield is (0.9)^5 ≈ 59% for each fragment, leading to a higher final yield.
Efficiency Less efficient for complex targets due to long sequences.[12]More efficient, especially for complex molecules.[11][10]A mistake early in a linear synthesis ruins the entire sequence. In a convergent synthesis, only one fragment needs to be remade.
Flexibility Lower. The synthetic route is rigid and sequential.[11]Higher. Allows for optimization of fragment syntheses independently.[11]Different analogs of the target molecule can often be prepared by modifying just one fragment without re-synthesizing the entire molecule.

Case Study: The Convergent Synthesis of Taxol (Paclitaxel) The total synthesis of the potent anticancer agent Taxol is a landmark in organic chemistry.[7] Its complex diterpenoid core, featuring a unique oxetane ring and numerous stereocenters, made it a formidable challenge. The synthesis by K. C. Nicolaou and his group is a classic example of a convergent strategy.[7]

  • Retrosynthetic Analysis: The molecule was disconnected into three key fragments of roughly equal complexity: the "A ring," the "C ring," and the northern side chain. This convergent approach allowed the research team to develop and optimize the synthesis of each piece independently before their strategic union.

  • Key Coupling Reactions: The A and C rings were coupled using Shapiro and McMurry reactions, powerful C-C bond-forming transformations, to construct the central eight-membered ring. This late-stage union of advanced intermediates is a hallmark of a convergent design.

  • Significance: This synthesis not only provided a route to a vital medicine but also showcased the power of a convergent strategy to tackle extreme molecular complexity.[13]

Biomimetic Synthesis

Biomimetic synthesis is a particularly elegant strategy that draws inspiration from nature's own biosynthetic pathways.[14] Chemists design laboratory reactions that mimic proposed biosynthetic steps, often involving powerful cascade reactions where a single event triggers a series of bond formations to rapidly assemble a complex molecular core.[5]

Case Study: Biomimetic Synthesis of Progesterone A classic example is W. S. Johnson's synthesis of progesterone.[15] This approach was inspired by the proposed cationic cyclization of squalene in steroid biosynthesis.

  • The Biomimetic Hypothesis: Nature constructs the tetracyclic steroid nucleus through a remarkable enzyme-catalyzed polyolefin cyclization cascade.

  • Laboratory Execution: Johnson's group designed a polyene substrate containing an acetal "trigger" and an alkyne "terminator".[16] Treatment with a Lewis acid initiated a cascade of C-C bond formations, mimicking the natural process to construct the steroid core in a single, highly stereoselective step.[5][16] This transformation forms three new rings and sets multiple stereocenters with remarkable precision.

  • Causality: The success of this reaction hinges on the inherent stereoelectronic preferences of the polyene chain to fold in a "chair-like" conformation during the cyclization, mirroring the enzymatic process and leading to the correct stereochemical outcome.

Pillar 3: Key Methodologies & Protocols

The success of any total synthesis relies on a toolbox of robust and selective chemical reactions. Modern synthesis has been revolutionized by the development of methods like transition metal-catalyzed cross-couplings, asymmetric catalysis, and C-H functionalization.[2][17]

Protocol: Suzuki-Miyaura Cross-Coupling in Natural Product Synthesis

The Suzuki-Miyaura cross-coupling is a cornerstone reaction for forming carbon-carbon bonds, particularly between sp²-hybridized centers. It is widely used in total synthesis to connect complex fragments.

Objective: To couple an aryl or vinyl boronic acid/ester (Fragment A) with an aryl or vinyl halide/triflate (Fragment B) using a palladium catalyst.

Workflow Diagram:

G start Assemble Glassware (Oven-dried) reagents Add Pd Catalyst, Ligand, Base, Fragment A, Fragment B start->reagents solvent Add Degassed Solvent under Inert Atmosphere (N2/Ar) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, Extract, Wash monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Fragment A (Boronic acid/ester, 1.0 equiv)

  • Fragment B (Aryl/vinyl halide or triflate, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Step-by-Step Protocol:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), the base (e.g., K₂CO₃, 2.0 equiv), Fragment A (1.0 equiv), and Fragment B (1.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., a 3:1 mixture of Toluene:Water) to the flask. The use of degassed solvents prevents oxidation of the catalyst.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (Fragment A) is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then brine to remove the base and other inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

Trustworthiness Note: This protocol is a generalized procedure. The specific choice of catalyst, ligand, base, solvent, and temperature must be optimized for the specific substrates being coupled. Consulting primary literature for closely related examples is a mandatory step for ensuring success.

Conclusion and Future Outlook

The total synthesis of natural products continues to be a vibrant and essential field of chemical science.[2] It is not merely an academic exercise but a critical engine for innovation in chemistry and medicine.[3][18] The strategic challenges posed by complex natural targets drive the invention of new reactions and more efficient synthetic routes.[19] Looking forward, the integration of computational chemistry for route planning, automated synthesis platforms, and sustainable "green" chemistry practices promises to accelerate the pace of discovery.[2] Interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists will remain paramount to unlock the full therapeutic potential of nature's molecular diversity, leading to the next generation of life-saving drugs.[3]

References

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  • Total synthesis. Wikipedia.
  • Divergent Strategy in Natural Product Total Synthesis. Chemical Reviews.
  • Recent Advances in the Total Synthesis of Natural Products Containing Eight-Membered Carbocycles (2009–2019). Chemical Reviews.
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  • Difference Between Linear and Convergent Synthesis. Compare the Difference Between Similar Terms.
  • A Case Study in Biomimetic Total Synthesis: Polyolefin Carbocyclizations to Terpenes and Steroids. Chemical Reviews.
  • Linear and Convergent Synthesis: 5 Major Differences. Chemistry Notes.
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Application Notes and Protocols for the Industrial Scale Synthesis of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its specific stereochemistry makes it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on a robust and scalable three-step process. The protocol details the resolution of racemic trans-2-aminocyclohexanol, subsequent N-methylation via the Eschweiler-Clarke reaction, and final conversion to the hydrochloride salt. This guide emphasizes the rationale behind procedural choices, process optimization, safety considerations, and detailed, step-by-step protocols to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound in Drug Development

Chiral amino alcohols are fundamental structural motifs in a vast array of pharmaceuticals. The specific three-dimensional arrangement of the amino and hydroxyl groups is often critical for the molecule's interaction with biological targets, directly influencing efficacy and safety. (1S,2S)-2-(Methylamino)cyclohexanol, with its defined stereocenters, serves as a key intermediate in the synthesis of various therapeutic agents. The hydrochloride salt form enhances stability and improves handling properties, making it ideal for large-scale manufacturing and storage.

This application note outlines a validated and efficient pathway for the industrial production of this compound, designed to be both scalable and economically viable.

Overview of the Synthetic Strategy

The industrial synthesis of this compound is strategically designed in three distinct stages, starting from the readily available racemic trans-2-aminocyclohexanol. This approach ensures high stereochemical purity and is amenable to large-scale production.

G cluster_0 Stage 1: Resolution cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Salt Formation racemic Racemic trans-2-Aminocyclohexanol diastereomeric_salt Diastereomeric Salt ((1S,2S)-amine-(R)-mandelate) racemic->diastereomeric_salt Diastereomeric Crystallization resolving_agent Resolving Agent ((R)-Mandelic Acid) resolving_agent->diastereomeric_salt free_amine (1S,2S)-2-Aminocyclohexanol diastereomeric_salt->free_amine Base Treatment methylated_amine (1S,2S)-2-(Methylamino)cyclohexanol free_amine->methylated_amine Eschweiler-Clarke Reaction methylation_reagents Formaldehyde & Formic Acid (Eschweiler-Clarke Reagents) methylation_reagents->methylated_amine hcl_salt (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride methylated_amine->hcl_salt Crystallization hcl HCl hcl->hcl_salt G cluster_0 Eschweiler-Clarke Reaction Mechanism Amine Primary Amine (R-NH2) Iminium Iminium Ion (R-N+=CH2) Amine->Iminium Condensation Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Methylated_Amine Secondary Amine (R-NHCH3) Iminium->Methylated_Amine Reduction CO2 CO2 Iminium->CO2 Formic_Acid Formic Acid (HCOOH) Formic_Acid->Methylated_Amine

Preparation of Chiral Metal Complexes with (1S,2S)-2-(Methylamino)cyclohexanol: A Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a pivotal class of ligands in the field of asymmetric catalysis. Their unique bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group, allows for the formation of stable bidentate chelate complexes with a variety of transition metals. This coordination geometry creates a well-defined chiral environment around the metal center, enabling the stereoselective synthesis of enantiomerically enriched products, which are of paramount importance in the pharmaceutical and fine chemical industries.[1] The (1S,2S)-2-(Methylamino)cyclohexanol ligand, a derivative of the readily available cyclohexanediamine, offers a rigid and sterically defined backbone, making it an excellent candidate for inducing high levels of enantioselectivity in a range of catalytic transformations.

This technical guide provides a comprehensive overview of the preparation of metal complexes utilizing (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride. It is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for the synthesis of the free ligand from its hydrochloride salt, the subsequent formation of metal complexes, and their application in asymmetric catalysis. The methodologies presented herein are grounded in established principles of coordination chemistry and are designed to be both reproducible and illustrative of the broader potential of this ligand class.

Ligand Preparation: From Hydrochloride Salt to Free Ligand

The commercially available (1S,2S)-2-(Methylamino)cyclohexanol is often supplied as a hydrochloride salt to enhance its stability and shelf-life. Prior to its use in coordination chemistry, the free amino alcohol must be generated. This is typically achieved through a simple acid-base extraction.

Protocol 1: Deprotonation of this compound

Objective: To prepare the free (1S,2S)-2-(Methylamino)cyclohexanol ligand from its hydrochloride salt.

Materials:

MaterialGradeSupplier
This compound≥98%Major Supplier
Sodium hydroxide (NaOH)Reagent GradeMajor Supplier
Dichloromethane (DCM)AnhydrousMajor Supplier
Deionized waterIn-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeMajor Supplier
2 M Hydrochloric acid (HCl) in Et₂OMajor Supplier

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in deionized water to create an aqueous solution.

  • Basification: Cool the solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 12. This ensures the complete deprotonation of the ammonium salt.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amino alcohol with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting colorless oil or low-melting solid is the free (1S,2S)-2-(Methylamino)cyclohexanol. It is advisable to characterize the product by ¹H NMR spectroscopy to confirm its purity before proceeding to the next step. The free ligand should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Caption: Workflow for the preparation of the free ligand.

Synthesis of Metal Complexes

The deprotonated (1S,2S)-2-(Methylamino)cyclohexanol can be readily coordinated to a variety of metal precursors to form chiral complexes. The following protocols detail the synthesis of representative rhodium and ruthenium complexes, which are widely used in asymmetric catalysis.

Protocol 2: Synthesis of a Rhodium(I) Complex

This protocol is adapted from the general procedure for the synthesis of rhodium(I) complexes with β-amino alcohols.[2]

Objective: To synthesize a chloro(1,5-cyclooctadiene)rhodium(I) complex with (1S,2S)-2-(Methylamino)cyclohexanol.

Materials:

MaterialGradeSupplier
Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂98%Major Supplier
(1S,2S)-2-(Methylamino)cyclohexanolAs prepared in Protocol 1-
Dichloromethane (DCM)AnhydrousMajor Supplier
n-HexaneAnhydrousMajor Supplier

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, dissolve [Rh(cod)Cl]₂ (1 equivalent) in anhydrous dichloromethane.

  • Ligand Addition: To this solution, add a solution of (1S,2S)-2-(Methylamino)cyclohexanol (2.2 equivalents) in anhydrous dichloromethane dropwise with stirring. The color of the solution will typically change from orange-red to yellow.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Reduce the volume of the solvent under vacuum. Add anhydrous n-hexane to precipitate the product.

  • Purification: Filter the resulting solid, wash with n-hexane, and dry under vacuum. The product is the monomeric [Rh(cod)Cl((1S,2S)-2-(methylamino)cyclohexanol)] complex.

  • Characterization: Characterize the complex using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction can be used for unambiguous structure determination.

Caption: Synthesis of the Rhodium(I) complex.

Protocol 3: In Situ Preparation of a Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation

Ruthenium(II) complexes with chiral amino alcohols are highly effective catalysts for the asymmetric transfer hydrogenation of ketones.[3][4] This protocol describes the in situ preparation of the active catalyst.

Objective: To prepare a ruthenium(II) catalyst from [RuCl₂(p-cymene)]₂ and (1S,2S)-2-(Methylamino)cyclohexanol for the asymmetric transfer hydrogenation of acetophenone.

Materials:

MaterialGradeSupplier
[RuCl₂(p-cymene)]₂98%Major Supplier
(1S,2S)-2-(Methylamino)cyclohexanolAs prepared in Protocol 1-
Isopropanol (i-PrOH)AnhydrousMajor Supplier
Potassium hydroxide (KOH)Reagent GradeMajor Supplier
AcetophenoneReagent GradeMajor Supplier

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2S)-2-(Methylamino)cyclohexanol (2.2 mol%).

  • Solvent Addition: Add anhydrous isopropanol.

  • Activation: Add a solution of potassium hydroxide in isopropanol (5 mol%). The mixture is typically stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Initiation: Add acetophenone (100 mol%) to the catalyst solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the conversion by gas chromatography (GC) or TLC.

  • Work-up and Analysis: After completion of the reaction, cool the mixture, quench with water, and extract the product with an organic solvent. The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC.

Application in Asymmetric Catalysis: A Case Study

The true utility of these chiral metal complexes lies in their ability to catalyze enantioselective transformations. The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a benchmark reaction to evaluate the efficacy of these catalysts.

Catalytic Cycle: Asymmetric Transfer Hydrogenation

The catalytic cycle is believed to involve the formation of a ruthenium-hydride species which, in concert with the proton on the coordinated amine of the ligand, delivers a hydride and a proton to the carbonyl group of the ketone via a six-membered transition state.

Catalytic_Cycle Active_Catalyst [Ru-H(Ligand)]⁺ Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination Substrate (Ketone) Transition_State Six-membered Transition State Ketone_Coordination->Transition_State Product_Release Product Release Transition_State->Product_Release Hydride & Proton Transfer Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Product (Chiral Alcohol) Catalyst_Regeneration->Active_Catalyst Hydrogen Source (i-PrOH)

Caption: Proposed catalytic cycle for transfer hydrogenation.

Data Summary and Expected Performance

The performance of metal complexes with chiral amino alcohol ligands is highly dependent on the specific ligand, metal, and reaction conditions. For the asymmetric transfer hydrogenation of acetophenone, catalysts derived from ruthenium and chiral amino alcohols can achieve high conversions and enantioselectivities.

Metal PrecursorLigandSubstrateConversion (%)Enantiomeric Excess (%)Reference
[RuCl₂(p-cymene)]₂(1R,2S)-1-Amino-2-indanolAcetophenone>9590-99 (S)[3]
[Rh(cod)Cl]₂(R,R)-TsDPENAcetophenone>98>99 (R)[5]

Note: Data presented is for analogous systems and serves as an expected performance benchmark.

Conclusion and Future Outlook

The preparation of metal complexes with (1S,2S)-2-(Methylamino)cyclohexanol provides access to a valuable class of chiral catalysts for asymmetric synthesis. The protocols outlined in this guide offer a robust starting point for researchers to explore the potential of this ligand in a variety of catalytic applications. The modularity of the ligand synthesis and the versatility of transition metal coordination chemistry allow for the fine-tuning of catalyst structure to achieve optimal performance in specific transformations. Further research into the synthesis and application of complexes with other transition metals, such as iridium and iron, is warranted and holds the promise of discovering novel and highly efficient catalytic systems for the synthesis of complex chiral molecules.

References

  • Dahlenburg, L., Treffert, H., Farr, C., & Heinemann, F. W. (2007). Rhodium(I) Complexes Containing β‐Amino Alcohol and 1,2‐Diamine Ligands: Syntheses, Structures, and Catalytic Applications. European Journal of Inorganic Chemistry, 2007(10), 1439-1453. [Link]

  • Zhang, J., Geng, M., & Zhang, X. (2022). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Communications Chemistry, 5(1), 1-10. [Link]

  • ResearchGate. (n.d.). Asymmetric transfer hydrogenation with ruthenium, combining with amino acid-based ligands. [Link]

  • Saá, C., & Quintá, D. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 223. [Link]

  • Saá, C., & Quintá, D. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 223. [Link]

  • Gladiali, S., & Alberico, E. (2006). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Wang, C., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(24), 15201-15206. [Link]

  • Smith, J., et al. (2021). Chiral cyclometalated iridium complexes for asymmetric reduction reactions. Organic & Biomolecular Chemistry, 19(2), 279-286. [Link]

  • Hartwig, J. F., & Stanley, L. M. (2010). Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes. Organometallics, 29(21), 5479-5493. [Link]

  • Ramón, D. J., & Yus, M. (2006). Catalytic asymmetric transfer hydrogenation of ketones: recent advances. Chemical Reviews, 106(6), 2126-2208. [Link]

Sources

The Strategic Application of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride in the Stereocontrolled Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a pivotal chiral building block in modern asymmetric synthesis. Its rigid cyclohexane framework, coupled with the defined stereochemistry of its amino and hydroxyl functionalities, renders it an exceptional precursor for the development of chiral ligands and auxiliaries. This guide provides an in-depth exploration of its application, focusing on the generation of chiral catalysts for the enantioselective synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its utility, present detailed experimental protocols, and offer expert insights into achieving high levels of stereocontrol, a critical parameter in the synthesis of safe and efficacious active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Chirality in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the enantiomers of a chiral drug molecule often exhibit profound differences in their pharmacological and toxicological profiles. This necessitates the development of synthetic routes that can selectively produce the desired enantiomer. Asymmetric catalysis, employing chiral catalysts to steer a reaction towards a specific stereochemical outcome, has emerged as a powerful and efficient strategy to achieve this goal.

This compound serves as a cornerstone in this endeavor. Its utility primarily lies in its conversion to chiral ligands that can coordinate with metal centers, creating a chiral environment that dictates the facial selectivity of a substrate's approach. This application note will focus on a representative and fundamentally important transformation: the catalytic enantioselective addition of organozinc reagents to prochiral aldehydes, a reaction that forges a new carbon-carbon bond and a stereocenter with high fidelity.

Mechanistic Rationale: The Role of the Chiral Ligand

The efficacy of (1S,2S)-2-(Methylamino)cyclohexanol as a chiral directing group stems from its ability to form a rigid, well-defined transition state upon coordination with a metal, such as zinc. The hydrochloride salt is typically neutralized in situ to release the free amino alcohol.

The synthesis of a chiral catalyst from (1S,2S)-2-(methylamino)cyclohexanol and a dialkylzinc reagent is a foundational step. The amino alcohol reacts with the dialkylzinc to form a chiral zinc-alkoxide complex. This complex then serves as the active catalyst, orchestrating the enantioselective addition of another equivalent of the organozinc reagent to a prochiral aldehyde.

The stereochemical outcome is dictated by the specific arrangement of the cyclohexane backbone, the methylamino group, and the coordinated metal center. This steric and electronic environment favors one of the two possible transition states, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Core Application: Enantioselective Alkylation of Prochiral Aldehydes

The synthesis of chiral secondary alcohols is a frequent necessity in the construction of more complex pharmaceutical intermediates. The enantioselective addition of organozinc reagents to aldehydes, catalyzed by a chiral amino alcohol-derived catalyst, is a robust and widely applicable method to achieve this.

General Workflow

The overall process can be visualized as a three-stage workflow: in-situ catalyst formation, enantioselective addition, and subsequent workup and analysis.

G cluster_0 Catalyst Formation (In-Situ) cluster_1 Enantioselective Addition cluster_2 Workup & Analysis A 1. (1S,2S)-2-(Methylamino)cyclohexanol (from hydrochloride salt) C Chiral Zinc-Alkoxide Catalyst A->C B 2. Diethylzinc (Et2Zn) B->C E Reaction Mixture C->E D 3. Prochiral Aldehyde (e.g., Benzaldehyde) D->E F Chiral Secondary Alcohol Precursor E->F G 4. Quenching (e.g., aq. NH4Cl) F->G H 5. Extraction & Purification G->H I 6. Chiral HPLC/GC Analysis H->I J Enantiomerically Enriched Secondary Alcohol H->J

Caption: Experimental workflow for enantioselective alkylation.

Detailed Experimental Protocol: Synthesis of (S)-1-Phenyl-1-propanol

This protocol details the use of (1S,2S)-2-(methylamino)cyclohexanol as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde. This serves as a representative example for the synthesis of a chiral secondary alcohol, a common pharmaceutical intermediate scaffold.

Materials:

  • This compound

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (In-Situ):

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (1S,2S)-2-(methylamino)cyclohexanol (derived from the hydrochloride salt by neutralization with a suitable base and subsequent purification) (0.1 mmol, 1.0 eq).

    • Add anhydrous toluene (5 mL) to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 0.2 mmol, 2.0 eq) to the stirred solution via syringe.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the chiral zinc-alkoxide catalyst.

  • Enantioselective Addition:

    • To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol, 10 eq) dropwise over 5 minutes.

    • Continue stirring the reaction mixture at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis using a suitable chiral stationary phase.

Expected Results and Data Presentation

The use of chiral β-amino alcohols as ligands in the enantioselective addition of diethylzinc to aldehydes is well-established to provide high yields and excellent enantioselectivities. The following table provides representative data for this class of reactions.

Aldehyde SubstrateProductTypical Yield (%)Typical ee (%)
Benzaldehyde(S)-1-Phenyl-1-propanol85-95>95
4-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol80-90>93
2-Naphthaldehyde(S)-1-(Naphthalen-2-yl)-1-propanol88-96>96

Note: The specific yield and enantiomeric excess are dependent on the purity of reagents, strict adherence to anhydrous and inert conditions, and potential optimization of reaction time and temperature.

Visualization of the Catalytic Cycle

The catalytic cycle for this transformation can be depicted to illustrate the role of the chiral ligand in regenerating the active catalyst.

G Catalyst Chiral Zn-Alkoxide Catalyst Complex Catalyst-Aldehyde Complex Catalyst->Complex Coordination Aldehyde Prochiral Aldehyde Aldehyde->Complex TransitionState Diastereomeric Transition State Complex->TransitionState Et2Zn Diethylzinc Et2Zn->TransitionState Nucleophilic Attack ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst Regeneration Product Chiral Alcohol ProductComplex->Product Release

Caption: Simplified catalytic cycle for enantioselective addition.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented chemical transformations. The reliability of this synthetic approach is validated by the following principles:

  • Reproducibility: The use of a rigid chiral scaffold like (1S,2S)-2-(methylamino)cyclohexanol leads to highly predictable and reproducible stereochemical outcomes.

  • Analytical Verification: The enantiomeric excess, a direct measure of the success of the asymmetric induction, is unequivocally determined by standard analytical techniques such as chiral HPLC or GC. This provides a quantitative and verifiable measure of the protocol's efficacy.

  • Mechanistic Consistency: The observed stereochemistry is consistent with established models of asymmetric induction for this class of chiral ligands, lending theoretical support to the experimental observations.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool in the arsenal of the synthetic chemist. Its application in the synthesis of chiral ligands for asymmetric catalysis provides a reliable and efficient pathway to enantiomerically enriched pharmaceutical intermediates. The protocol detailed in this application note for the enantioselective alkylation of aldehydes serves as a foundational example of its potential.

Future research in this area will likely focus on the development of novel ligands derived from (1S,2S)-2-(methylamino)cyclohexanol with enhanced catalytic activity and broader substrate scope. Furthermore, the immobilization of these chiral ligands on solid supports is an active area of investigation, aiming to facilitate catalyst recovery and recycling, thereby enhancing the sustainability and cost-effectiveness of pharmaceutical manufacturing processes.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

  • Corey, E. J., & Helal, C. J. (1998). The logic of chemical synthesis: Multistep synthesis of complex carbogenic molecules (Nobel Lecture). Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

Application Notes and Protocols for Achieving High Yields with (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a C₂-Symmetric Chiral Ligand

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a chiral building block with significant potential in the field of asymmetric synthesis.[1][2][3] Its rigid cyclohexane backbone and the stereochemically defined relationship between the hydroxyl and secondary amine functionalities make it an attractive candidate for use as a chiral ligand or auxiliary to induce enantioselectivity in a variety of chemical transformations. While extensive, specific high-yield protocols for this particular molecule are not widely documented in publicly available literature, its structural similarity to other well-studied chiral β-amino alcohols, such as (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, allows for the development of robust, optimized reaction conditions based on established principles of asymmetric catalysis.[4]

This guide provides detailed application notes and representative protocols to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. The focus is on explaining the causality behind experimental choices to facilitate not just the replication of a procedure, but the intelligent design of new, high-yield asymmetric transformations.

Application Notes: Mechanistic Insights and Strategic Considerations

The primary application of (1S,2S)-2-(Methylamino)cyclohexanol is as a chiral ligand in metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, creating a chiral environment that directs the approach of a nucleophile to one face of a prochiral substrate.

Key Applications:
  • Enantioselective Addition of Organometallic Reagents to Aldehydes and Ketones: This is a classic and highly valuable carbon-carbon bond-forming reaction, leading to the synthesis of chiral secondary and tertiary alcohols with high enantiomeric excess (ee).

  • Asymmetric Alkynylation of Aldehydes: The addition of terminal alkynes to aldehydes to produce chiral propargyl alcohols, which are versatile synthetic intermediates.

  • Chiral Ligand in Other Metal-Catalyzed Reactions: Potential applications extend to asymmetric reductions, oxidations, and cycloadditions.

Causality Behind Experimental Choices for High Yields:
  • Choice of Metal: Zinc, particularly in the form of dialkylzinc reagents, is a common choice for catalysis with β-amino alcohols. The in-situ formation of a chiral zinc-alkoxide complex is often the key to high enantioselectivity.

  • Solvent: Anhydrous, non-protic solvents such as toluene, hexane, or dichloromethane are essential to prevent quenching of the organometallic reagents and to ensure the proper formation and stability of the chiral catalyst complex.

  • Temperature: These reactions are typically conducted at low temperatures (e.g., 0 °C to -78 °C) to enhance enantioselectivity by favoring the transition state leading to the desired enantiomer and to minimize side reactions.

  • Stoichiometry: The chiral ligand is used in catalytic amounts, while the organometallic reagent is typically used in stoichiometric or slight excess relative to the substrate. The precise ratio of ligand to metal can influence the nature of the active catalyst and should be optimized.

  • Purity of Reagents: The use of freshly distilled aldehydes and high-purity organometallic reagents is crucial for achieving high yields and reproducibility. The hydrochloride salt of the amino alcohol must be neutralized or used in a manner that does not interfere with the reaction, often by in-situ deprotonation with the organometallic reagent.

Diagram of Proposed Catalytic Cycle

Catalytic Cycle Proposed Catalytic Cycle for Enantioselective Addition cluster_cycle cluster_reactants cluster_products A Chiral Ligand + R'₂Zn B Active Chiral Zinc Complex A->B Formation of Active Catalyst C Coordination of Aldehyde B->C Substrate Binding D Enantioselective Alkyl Transfer (Transition State) C->D C-C Bond Formation E Zinc Alkoxide Product D->E Product Formation E->B Regeneration of Catalyst (with another R'₂Zn) Chiral_Alcohol Chiral Secondary Alcohol E->Chiral_Alcohol Workup Aldehyde RCHO Aldehyde->C Diethylzinc Et₂Zn Diethylzinc->A

Caption: Proposed catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde, mediated by a chiral amino alcohol ligand.

Detailed Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example and should be optimized for specific substrates and desired outcomes. It is adapted from well-established procedures for structurally similar chiral β-amino alcohols.[4]

Materials:
  • This compound (or the free base)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:
  • Oven-dried glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Flash column chromatography setup

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:
  • Catalyst Preparation:

    • To an oven-dried, nitrogen-flushed round-bottom flask, add (1S,2S)-2-(Methylamino)cyclohexanol (if starting from the hydrochloride salt, neutralization may be required depending on the specific procedure, though often the first equivalent of the organometallic reagent can serve as the base) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Setup:

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mmol) to the catalyst solution via syringe.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

  • Aldehyde Addition:

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.[4]

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.

    • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Data Presentation: Expected Outcomes for a Representative Reaction

The following table provides expected outcomes for the enantioselective addition of diethylzinc to benzaldehyde using a chiral β-amino alcohol ligand, based on literature values for analogous systems.

EntryLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1504>90>95
2206>90>95
35Room Temp.2>9080-90
45-208>85>98

Note: These values are representative and actual results with this compound will require empirical optimization.

Experimental Workflow Diagram

Experimental Workflow Experimental Workflow for Asymmetric Synthesis start Start catalyst_prep Catalyst Preparation: Dissolve ligand in anhydrous toluene under inert atmosphere. start->catalyst_prep reaction_setup Reaction Setup: Cool to 0°C and add diethylzinc. Stir for 30 min. catalyst_prep->reaction_setup aldehyde_add Aldehyde Addition: Add benzaldehyde dropwise at 0°C. Monitor reaction by TLC. reaction_setup->aldehyde_add workup Work-up: Quench with aq. NH₄Cl. Extract with diethyl ether. aldehyde_add->workup purification Purification & Analysis: Flash column chromatography. Determine ee by chiral HPLC/GC. workup->purification end End purification->end

Caption: A step-by-step experimental workflow for the asymmetric synthesis using this compound as a chiral ligand.[4]

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Impure reagents, presence of water or air.

    • Solution: Use freshly distilled solvents and substrates. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.

  • Low Enantioselectivity:

    • Cause: Reaction temperature is too high, incorrect ligand-to-metal ratio, or the substrate is not well-suited for the catalyst system.

    • Solution: Lower the reaction temperature. Screen different ligand-to-metal ratios. Modify the ligand structure if necessary.

  • Slow Reaction Rate:

    • Cause: Low temperature, insufficient catalyst loading, or electron-deficient substrate.

    • Solution: Gradually increase the reaction temperature while monitoring the effect on enantioselectivity. Increase the catalyst loading. For challenging substrates, a different metal or ligand system may be required.

References

  • BenchChem. (2025). Application Notes and Protocols for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Asymmetric Synthesis.
  • Aspira Chemical. (n.d.). This compound, 98%.
  • ChemicalBook. (n.d.). (1S,2S)-2-METHYLAMINO-CYCLOHEXANOL synthesis.
  • BenchChem. (2025). Application Notes and Protocols: 2-(Methylamino)
  • GuideChem. (n.d.). This compound CAS NO.260392-65-2.
  • CPHI Online. (n.d.). This compound.
  • BLDpharm. (n.d.). 112708-88-0|this compound.

Sources

Troubleshooting & Optimization

strategies to improve enantiomeric excess with (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Enantiomeric Data

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Developing Actionable Protocols

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troubleshooting low product yield in reactions catalyzed by (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered when using this versatile chiral amino alcohol catalyst. Here, we delve into common issues, particularly low product yield, and provide in-depth, evidence-based solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral amino alcohol widely employed as a catalyst or chiral ligand in asymmetric synthesis.[1][2] Its rigid cyclohexyl backbone and defined stereochemistry make it effective for inducing enantioselectivity in various reactions.[3] Key applications include the enantioselective addition of dialkylzinc reagents to aldehydes to produce valuable chiral secondary alcohols.[3][4][5] It also shows potential in asymmetric reductions and other metal-catalyzed transformations.[1]

Q2: How should I handle and store the catalyst to ensure its stability and activity?

This catalyst is typically a white solid.[6] For optimal stability, it should be stored under an inert atmosphere at room temperature.[6] Like many organocatalysts, it can be sensitive to moisture and air.[7] Proper storage in a desiccator or glovebox is recommended to prevent degradation and ensure reproducibility in your reactions.

Q3: Is the hydrochloride form of the catalyst active, or does it need to be neutralized?

The hydrochloride salt is the commercially available and stable form of the catalyst. In many applications, particularly those involving organometallic reagents like diethylzinc, the hydrochloride is reacted in situ with the reagent to form the active catalytic species. For other reaction types, a pre-neutralization step with a suitable base may be necessary to liberate the free amino alcohol. Always consult the specific protocol for your intended transformation.

Q4: What is the mechanistic role of this type of amino alcohol catalyst in asymmetric synthesis?

Chiral β-amino alcohols like (1S,2S)-2-(Methylamino)cyclohexanol function by coordinating to a metal center (e.g., zinc) through both the nitrogen and oxygen atoms. This creates a rigid, chiral environment around the metal. This chiral complex then activates the substrate (e.g., an aldehyde) and directs the nucleophile to attack a specific face, thereby controlling the stereochemical outcome of the reaction. This principle is fundamental to many asymmetric carbon-carbon bond-forming reactions.[3]

Troubleshooting Guide: Low Product Yield

Low product yield is a common challenge in catalysis. This guide provides a systematic approach to identifying and resolving the root causes when using this compound.

Issue 1: Catalyst Inactivity or Degradation

Q: My reaction is sluggish or shows no conversion. Could the catalyst be the problem?

A: Yes, catalyst integrity is paramount. Several factors can lead to apparent catalyst inactivity.

Possible Causes & Solutions:

  • Improper Storage: As mentioned in the FAQ, exposure to moisture and air can compromise the catalyst. If you suspect degradation, consider purchasing a fresh batch and adhere to strict storage protocols.

  • Insufficient Catalyst Loading: While lower catalyst loadings are desirable, they can sometimes be insufficient to drive the reaction to completion within a reasonable timeframe.[8] If you are using a very low loading (e.g., <1 mol%), try incrementally increasing it.

    Parameter Recommendation Rationale
    Catalyst Loading Start with 5-10 mol%.Ensures a sufficient concentration of the active species to overcome potential inhibitors and drive the reaction.
    Optimization Titrate down to 1-2 mol% once the reaction is established.Minimizes cost and potential side reactions.[8]
  • Incomplete Formation of the Active Species: In reactions involving metal co-catalysts (e.g., diethylzinc), ensure the pre-formation of the chiral complex is complete. This usually involves stirring the chiral ligand with the metal reagent for a specific time before adding the substrate.[3]

Issue 2: Sub-Optimal Reaction Conditions

Q: I'm observing low yield despite using a fresh batch of catalyst. What reaction parameters should I investigate?

A: Reaction conditions such as solvent, temperature, and the presence of impurities can have a profound impact on yield.[9]

Possible Causes & Solutions:

  • Solvent Purity and Choice:

    • Water Content: Trace amounts of water can be detrimental, as it can react with organometallic reagents and interfere with the catalytic cycle.[10][11] Always use anhydrous solvents. If necessary, dry solvents using standard laboratory procedures like distillation from a drying agent or passing them through a solvent purification system.[10] The use of molecular sieves can also be beneficial.[10]

    • Solvent Screening: The choice of solvent can influence the solubility of reagents and the stability of the transition state.[9] While toluene is common for diethylzinc additions,[3] other non-coordinating solvents might be more suitable for your specific substrates. A small-scale solvent screen is a valuable optimization step.

  • Temperature Control:

    • Asymmetric reactions are often highly sensitive to temperature. Lower temperatures (e.g., 0 °C to -78 °C) can enhance enantioselectivity but may also decrease the reaction rate, leading to lower yields if the reaction time is not adjusted accordingly.[9]

    • Optimization Protocol: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C) while keeping all other parameters constant to find the optimal balance between rate and selectivity for your system.

Troubleshooting Workflow

Here is a logical workflow to diagnose and address low yield issues.

Troubleshooting_Workflow Start Low Product Yield Observed Check_Catalyst 1. Verify Catalyst Integrity - Fresh batch? - Proper storage? Start->Check_Catalyst Check_Reagents 2. Assess Reagent Quality - Purity of substrates? - Anhydrous solvents? Check_Catalyst->Check_Reagents Catalyst OK Check_Conditions 3. Review Reaction Conditions - Correct temperature? - Inert atmosphere? Check_Reagents->Check_Conditions Reagents OK Optimize 4. Systematic Optimization - Screen solvents - Vary catalyst loading - Adjust temperature Check_Conditions->Optimize Conditions OK Success Improved Yield Optimize->Success

Caption: A step-by-step workflow for troubleshooting low product yield.

Issue 3: Substrate-Related Problems

Q: The reaction works well for some substrates but not for others. Why is this happening?

A: The electronic and steric properties of your substrates can significantly influence their reactivity and compatibility with the catalyst system.

Possible Causes & Solutions:

  • Steric Hindrance: Bulky substituents on either the nucleophile or the electrophile can hinder the approach to the catalytic center, slowing down the reaction or preventing it altogether. If you suspect steric issues, you may need to consider a different catalyst with a more open active site.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on your substrates can alter their reactivity. For example, in the addition to aldehydes, electron-poor aldehydes are generally more reactive.

  • Side Reactions: Your substrates might be undergoing competing side reactions. For instance, enolizable aldehydes can undergo self-aldol condensation.[12] Careful analysis of your crude reaction mixture by techniques like NMR or LC-MS can help identify byproducts and guide further optimization to suppress these unwanted pathways.

Experimental Protocol: A Representative Application

Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is based on established methods for similar chiral amino alcohols and serves as a good starting point for optimization.[3]

Materials:

  • This compound

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a dry, nitrogen-purged Schlenk flask, add this compound (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (2 mL) and stir to dissolve.

  • Reaction Setup: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc solution (2.0 mL, 2.0 mmol) to the catalyst solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active chiral zinc complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Extraction: Warm the mixture to room temperature, transfer it to a separatory funnel, and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol_Flow A 1. Dissolve Catalyst in Anhydrous Toluene (N₂ atmosphere) B 2. Cool to 0 °C A->B C 3. Add Diethylzinc Stir for 30 min B->C D 4. Add Benzaldehyde Dropwise at 0 °C C->D E 5. Monitor by TLC D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extract & Purify F->G

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

References

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, W., et al. (2018). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC - NIH. Available at: [Link]

  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. OUCI. Available at: [Link]

  • France, S. (2017). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). Proline-Catalyzed Asymmetric Reactions. Available at: [Link]

  • Clayden, J., et al. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements. Available at: [Link]

  • The Raj Group. (2023). Organocatalytic reactions in water. Available at: [Link]

  • ResearchGate. (2015). Enamine-Based Aldol Organocatalysis in Water: Are They Really “All Wet”?. Available at: [Link]

  • Prati, F., et al. (2019). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Available at: [Link]

  • de Freitas, J. C. R., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. Available at: [Link]

  • Semantic Scholar. (2011). Positive Effect of Water in Asymmetric Direct Aldol Reactions with Primary Amine Organocatalyst: Experimental and Computational Studies. Available at: [Link]

  • de Freitas, J. C. R., et al. (2023). Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH. Available at: [Link]

  • Michel, C. (n.d.). Understanding the impact of water on the catalytic activity and stability. Available at: [Link]

  • Iuliano, A., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Thomas, J. M., et al. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research. Available at: [Link]

  • Giacalone, F., et al. (2012). Low-Loading Asymmetric Organocatalysis. ResearchGate. Available at: [Link]

  • Dalko, P. I. (Ed.). (2007).
  • PubChem - NIH. (n.d.). (1S,2S)-2-Methylamino-cyclohexanol. CID 6504200. Available at: [Link]

  • Simal, C., et al. (2023). Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. NIH. Available at: [Link]

  • PubChem. (n.d.). 2-Methylamino-cyclohexanol. CID 316731. Available at: [Link]

  • Kumar, R., et al. (2022). Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. NIH. Available at: [Link]

  • Google Patents. (2009). Process for the asymmetric synthesis of duloxetine. US7538232B2.
  • ResearchGate. (2013). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Available at: [Link]

  • PubChem. (n.d.). 2-(Methylamino)cyclohexanone hydrochloride. CID 20499288. Available at: [Link]

  • Bunnage, M. E., et al. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (+/-)-3-methylcyclopentene-1-carboxylate. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimization of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols. This guide provides in-depth troubleshooting strategies and foundational principles for optimizing catalyst loading and reaction time when using the chiral ligand precursor, (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride. Our focus is on empowering you to diagnose issues, understand the causality behind reaction outcomes, and rationally design experiments for maximum yield and enantioselectivity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your experimental design.

Q1: What is a typical starting catalyst loading when using a ligand like (1S,2S)-2-(Methylamino)cyclohexanol?

A: For asymmetric reactions involving chiral amino alcohol ligands, a typical starting point for catalyst loading ranges from 1-10 mol%.[1] Many transformations find a good balance of reactivity, cost, and stereoselectivity between 2-5 mol%.[1] However, the optimal loading is highly dependent on the specific substrates, reagents (e.g., organometallic reagents), and reaction conditions. It is always recommended to perform an initial screen.

Q2: How do catalyst loading and reaction time fundamentally influence enantioselectivity (% ee) and yield?

A: Catalyst loading directly impacts the reaction rate; higher loading generally leads to faster conversion.[2] However, its effect on enantioselectivity can be complex. Excessively high catalyst concentrations can sometimes lead to the formation of less selective catalyst aggregates or dimers.[3] Reaction time is critical for achieving maximum yield without compromising stereoselectivity. An insufficient reaction time results in low conversion, while an overly extended time can allow for side reactions or, in some cases, racemization of the product, which would decrease the enantiomeric excess.[4] Monitoring the reaction over time is crucial to identify the optimal endpoint.[3]

Q3: My reaction has stopped, but starting material remains. How do I know if it's an incomplete reaction or catalyst decomposition?

A: To diagnose this, you can add a second charge of the catalyst to the stalled reaction. If the reaction proceeds, it indicates that the initial catalyst load was insufficient or has decomposed/deactivated over time. If the reaction does not restart, the issue may be product inhibition, where the newly formed product binds to the catalyst and prevents it from turning over more substrate.

Q4: Is it always possible to reduce catalyst loading for a more cost-effective process?

A: Reducing catalyst loading is a primary goal in process development.[1] Once you have established optimal conditions (temperature, solvent, concentration), you can attempt to incrementally decrease the catalyst loading while carefully monitoring the impact on reaction time, yield, and enantioselectivity.[1] In some systems, the uncatalyzed background reaction becomes more significant at very low catalyst loadings, potentially eroding enantioselectivity.[5]

Troubleshooting Guide: A Problem-Oriented Approach

This guide is structured to address specific, undesirable experimental outcomes.

Issue 1: Low Reaction Yield

Q: My reaction shows high enantioselectivity, but the yield is unacceptably low, even after 24 hours. What are the likely causes and how can I troubleshoot this?

A: Low yield despite good stereocontrol often points to issues with catalyst activity or reaction kinetics. The primary factors to investigate are insufficient catalyst loading, catalyst deactivation, or suboptimal reaction conditions slowing the rate.

Causality and Investigation:

  • Insufficient Catalyst Loading: The most straightforward cause is that the amount of catalyst is too low to convert all the substrate within a practical timeframe.[3] The catalytic cycle may be slow, or the turnover number (TON) may be limited under your current conditions.

  • Catalyst Deactivation/Poisoning: Chiral ligands and their active catalytic species can be sensitive. Impurities in substrates, reagents, or solvents (e.g., water, oxygen, or coordination poisons) can irreversibly bind to the catalyst and inhibit its activity.[6] The catalyst may also be inherently unstable under the reaction conditions over long periods.

  • Suboptimal Temperature: Reaction rates are highly temperature-dependent. The chosen temperature may be too low for the reaction to proceed at a reasonable pace.[3] While lower temperatures often favor higher enantioselectivity, there is a trade-off with reaction speed.[3]

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and solving low-yield issues.

Low_Yield_Troubleshooting start Start: Low Yield Observed q_loading Is Catalyst Loading Sufficient? start->q_loading a_increase_loading Action: Increase catalyst loading (e.g., from 2 mol% to 5 mol%) q_loading->a_increase_loading No q_purity Are Reagents/Solvents Pure? q_loading->q_purity Yes end_resolved Outcome: Yield Improved a_increase_loading->end_resolved a_purify Action: Purify starting materials. Use anhydrous/degassed solvents. q_purity->a_purify No q_temp Is Reaction Temperature Optimal? q_purity->q_temp Yes a_purify->end_resolved a_increase_temp Action: Incrementally increase temperature (e.g., 0°C to 25°C). Monitor ee. q_temp->a_increase_temp No q_temp->end_resolved Yes a_increase_temp->end_resolved

Caption: Workflow for diagnosing low reaction yield.

Issue 2: Low Enantioselectivity (% ee)

Q: My reaction proceeds to full conversion quickly, but the enantiomeric excess (% ee) is poor. How can I improve stereoselectivity by adjusting catalyst loading and reaction time?

A: High conversion with low enantioselectivity suggests that while the catalyst is active, it is not providing effective stereochemical control. This can be due to an overly aggressive reaction rate, a competing non-selective background reaction, or suboptimal conditions that erode the energy difference between the diastereomeric transition states.

Causality and Investigation:

  • Uncatalyzed Background Reaction: A significant non-catalyzed reaction pathway will produce a racemic product, thereby lowering the overall measured % ee of the mixture.[5] This is often exacerbated by higher temperatures and longer reaction times.

  • High Catalyst Loading: While counterintuitive, very high catalyst loadings can sometimes be detrimental to enantioselectivity. This may be due to the formation of catalyst aggregates or dimers which are less stereoselective than the monomeric species.[3]

  • Suboptimal Temperature: Temperature is one of the most critical parameters influencing enantioselectivity.[3] Generally, lower temperatures enhance selectivity because the small energy difference between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT).[3]

  • Reaction Time: If the desired product is susceptible to racemization under the reaction conditions, extending the reaction time long after completion can lead to a decrease in % ee.

Troubleshooting Workflow

Use this decision tree to systematically improve enantioselectivity.

Low_ee_Troubleshooting start Start: Low % ee Observed q_temp Is reaction run at lowest practical temp? start->q_temp a_lower_temp Action: Conduct temperature screen (e.g., 25°C, 0°C, -20°C). See Protocol 2. q_temp->a_lower_temp No q_loading Is catalyst loading optimized? q_temp->q_loading Yes end_resolved Outcome: % ee Improved a_lower_temp->end_resolved a_screen_loading Action: Screen catalyst loading (e.g., 10, 5, 2, 1 mol%). See Protocol 1. q_loading->a_screen_loading No q_time Is reaction stopped at completion? q_loading->q_time Yes a_screen_loading->end_resolved a_monitor_time Action: Monitor reaction by HPLC/TLC. Quench when conversion plateaus. q_time->a_monitor_time No q_time->end_resolved Yes a_monitor_time->end_resolved

Caption: Decision tree for optimizing enantioselectivity.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Optimization of Catalyst Loading

This protocol describes setting up parallel experiments to efficiently determine the optimal catalyst loading.

Objective: To identify the catalyst loading that provides the best balance of reaction rate, yield, and enantioselectivity.

Methodology:

  • Preparation: Prepare a stock solution of your substrate and a separate stock solution of the this compound ligand in the chosen anhydrous solvent.

  • Reaction Setup: In an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a magnetic stir bar to a series of identical reaction vials.

  • Ligand Addition: Using a precise microsyringe, add the calculated volume of the ligand stock solution to each vial to achieve the target catalyst loadings (e.g., 10, 5, 2, 1, and 0.5 mol%).

  • Initiation: Add the other reaction components (e.g., metal precursor, base) if required to form the active catalyst in situ. Then, add the substrate stock solution to each vial to initiate the reactions simultaneously.

  • Execution: Stir all reactions at a constant, predetermined temperature.

  • Analysis: After a fixed time (e.g., 12 hours), quench a small aliquot from each reaction. Analyze the samples by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the conversion (yield) and the enantiomeric excess (% ee).

Data Summary:

Present the results in a clear, tabular format for easy comparison.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (% ee)
10.012>9985
5.012>9992
2.0129596
1.0127096
0.5124595

This is example data. Actual results will vary.

Protocol 2: Reaction Progress Monitoring for Optimal Time

This protocol details how to determine the ideal reaction time by analyzing the reaction course.

Objective: To find the shortest reaction time required to achieve maximum yield and enantioselectivity, avoiding potential side reactions or product racemization from prolonged reaction times.

Methodology:

  • Reaction Setup: Set up a single, larger-scale reaction under the conditions determined to be promising from catalyst loading and temperature screens.

  • Sampling: At regular intervals (e.g., t = 1, 2, 4, 8, 16, 24 hours), carefully withdraw a small, representative aliquot from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl for organometallic reactions).

  • Workup & Analysis: Perform a quick extraction or filtration on the quenched aliquot. Analyze the organic sample by chiral HPLC/GC to determine the conversion and % ee at each time point.

  • Data Plotting: Plot Conversion (%) and Enantiomeric Excess (% ee) as a function of Time (h). The optimal reaction time is typically where the conversion curve plateaus and the % ee is maximal.

Data Summary:

A table summarizing the time course data is highly effective.

Time (h)Conversion (%)Enantiomeric Excess (% ee)
13097
25597
48596
89896
16>9996
24>9994

This example data suggests the optimal reaction time is between 8 and 16 hours, as the % ee begins to slightly decrease by 24 hours.

References

  • Title: Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans Source: ACS Publications URL: [Link]

  • Title: Influence of catalysts loading on enantioselectivities for catalyst 3 Source: ResearchGate URL: [Link]

  • Title: Influence of catalyst loading on enantioselectivity for the reduction... Source: ResearchGate URL: [Link]

  • Title: Effect of catalyst loading on enantioselectivity. Source: ResearchGate URL: [Link]

  • Title: Effects of catalyst loading on enantioselectivity. Source: ResearchGate URL: [Link]

  • Title: How does reaction time impact synthetic product purity and yield? Source: Biotage URL: [Link]

  • Title: Catalyst loading vs. reaction time in the hydrohydrazidation. Source: ResearchGate URL: [Link]

Sources

investigating the stability of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale behind experimental design and troubleshooting, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)
General Handling and Storage

Q1: What are the recommended storage conditions for this compound to ensure long-term stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend storage at room temperature under an inert atmosphere.[3][4] For enhanced stability, particularly for long-term storage, refrigeration at 2-8°C is advised.[1] The hydrochloride salt form suggests a susceptibility to moisture, making a desiccated environment crucial to prevent hygroscopic degradation.[5]

Q2: Is this compound sensitive to light?

Stability in Solution

Q3: We are observing rapid degradation of this compound in our aqueous formulation. What could be the primary cause?

A3: The stability of compounds containing amino and hydroxyl groups is often pH-dependent.[6][10] Extreme pH conditions, both acidic and alkaline, can catalyze degradation pathways such as hydrolysis or oxidation.[10] For amine-containing compounds, the pH will influence the ionization state of the molecule, which in turn affects its reactivity and stability.[10] It is crucial to determine the optimal pH range for your formulation by conducting a pH-stability profile study.[11]

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the structure of this compound, which is an amino alcohol, potential degradation pathways include oxidation of the alcohol or amine groups and reactions involving the cyclohexane ring.[12][13][14] The amino group can be susceptible to oxidative deamination, while the secondary alcohol can be oxidized to a ketone.[15] The cyclohexane ring itself can undergo oxidative cleavage under harsh conditions.[12][13][14] Forced degradation studies under oxidative (e.g., using hydrogen peroxide), acidic, basic, and thermal stress are essential to identify and characterize these potential degradation products.[16][17]

Troubleshooting Experimental Issues
Analytical Method Challenges

Q5: We are having difficulty retaining this compound on our standard C18 reverse-phase HPLC column. What can we do to improve retention?

A5: This is a common issue when analyzing highly polar compounds like amino alcohols on traditional C18 columns.[18][19] Several strategies can be employed to improve retention:

  • Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which allows them to be used with highly aqueous mobile phases without the risk of phase collapse.[18]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized analyte, increasing its retention on a reverse-phase column. However, be mindful of potential ion suppression if using mass spectrometry detection.[20]

  • Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. For a basic compound like this, using a mobile phase with a higher pH (e.g., pH 8-10, if the column is stable) will suppress the ionization of the amine group, making it less polar and increasing its retention.

Q6: We are observing peak tailing in our HPLC chromatograms. What are the likely causes and solutions?

A6: Peak tailing for basic analytes like this compound on silica-based columns is often due to interactions with residual silanol groups on the stationary phase. Here’s how to troubleshoot this:

  • Use a Base-Deactivated Column: Modern, high-purity silica columns that are end-capped are designed to minimize silanol interactions.

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their ability to interact with the protonated amine of your analyte.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[21]

Interpreting Stability Data

Q7: Our forced degradation study under thermal stress shows multiple degradation products. How do we identify the primary degradation pathway?

A7: Identifying the primary degradation pathway involves a systematic approach:

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the peak areas of all degradation products is close to 100%. This helps to confirm that all significant degradants are being detected.

  • LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to determine the molecular weights and fragmentation patterns of the degradation products.[22] This will provide crucial information for structural elucidation.

  • Kinetic Analysis: Monitor the formation of each degradation product over time. The product that appears first and/or has the fastest rate of formation is likely part of the primary degradation pathway.

  • Mechanistic Plausibility: Based on the chemical structure, propose scientifically sound degradation mechanisms (e.g., oxidation, hydrolysis, rearrangement) that could lead to the observed products.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC system with a suitable column and detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a temperature above its recommended storage temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample, by a validated stability-indicating HPLC method.

Protocol 2: pH-Stability Profile Study

This protocol describes how to evaluate the stability of the compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers covering a pH range from 2 to 10.

  • HPLC system

Procedure:

  • Prepare solutions of the compound in each buffer at a known concentration.

  • Store the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

  • Plot the logarithm of the concentration versus time for each pH to determine the degradation rate constant.

  • Plot the logarithm of the rate constant versus pH to identify the pH of maximum stability.

Visualizations

Stability_Troubleshooting_Workflow cluster_storage Storage Conditions cluster_formulation Formulation Parameters cluster_analytical Analytical Method start Stability Issue Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_formulation Examine Formulation (pH, Excipients) start->check_formulation analytical_issue Investigate Analytical Method start->analytical_issue storage_ok Conditions OK? check_storage->storage_ok ph_profile Conduct pH-Stability Profile check_formulation->ph_profile excipient_compat Perform Excipient Compatibility Study check_formulation->excipient_compat method_validation Review Method Validation Data analytical_issue->method_validation troubleshoot_hplc Troubleshoot HPLC (Retention, Peak Shape) analytical_issue->troubleshoot_hplc correct_storage Implement Correct Storage Protocol storage_ok->correct_storage No forced_degradation Perform Forced Degradation Study storage_ok->forced_degradation Yes end Stability Issue Resolved correct_storage->end ph_profile->forced_degradation excipient_compat->forced_degradation troubleshoot_hplc->end identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants reformulate Reformulate or Adjust Storage Conditions identify_degradants->reformulate reformulate->end

Forced_Degradation_Workflow cluster_stress Stress Conditions start API Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation - Identify Peaks - Mass Balance analysis->evaluation characterization Characterize Degradants (LC-MS/MS) evaluation->characterization pathway Propose Degradation Pathways characterization->pathway

Summary of Stability Considerations
Condition Potential for Degradation Key Considerations Relevant ICH Guideline
Temperature HighThermal degradation can occur, especially above recommended storage temperatures.[6]Q1A(R2)
Humidity HighAs a hydrochloride salt, the compound is likely hygroscopic and can degrade in the presence of moisture.[5]Q1A(R2)
Light ModeratePhotodegradation is possible and should be evaluated.[6]Q1B
pH (in solution) HighStability is expected to be highly pH-dependent. Extremes in pH can catalyze hydrolysis and other reactions.[6][10]Q1A(R2)
Oxidation HighThe amino and alcohol functional groups are susceptible to oxidation.[15]Q1A(R2)
References
  • Vertex AI Search. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions. APIsec.
  • Aspira Chemical. * this compound, 98%*.
  • Axion Labs. HPLC problems with very polar molecules.
  • Vertex AI Search. HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 6). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes.
  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • Vertex AI Search. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BenchChem. Application Note: HPLC Analysis of 2-(Methylamino)cyclohexanone Hydrochloride.
  • Sigma-Aldrich. (2024, September 7).
  • Key Organics. (2017, December 1).
  • Vertex AI Search. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • PubMed. Thermal study of simple amino-alcohol solutions.
  • Echemi. (2024, July 6). This compound.
  • Vertex AI Search. Cas 260392-2,TRANS-2-METHYLAMINO-CYCLOHEXANOL HYDROCHLORIDE.
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • PubMed. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48.
  • ResearchGate. (2025, August 6). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1.
  • Vertex AI Search.
  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • YouTube. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs.
  • Eawag-BBD. (2005, March 14).
  • ACP. (2022, March 28).
  • BLDpharm. 112708-88-0|this compound.
  • BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol.
  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • BioPharm International.
  • ResearchGate. (2025, August 7). Thermal degradation of amino acid salts in CO2 capture | Request PDF.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
  • Wikipedia. Histamine.
  • PubMed. (2024, February 13). Evaluation of stability of (1R,2 S)-(-)
  • PubMed.
  • Biosciences Biotechnology Research Asia. (2022, November 8).
  • PMC - PubMed Central. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes.
  • Reddit. (2024, November 30). Does thermal degradation of amino acids destroy their functionality?.
  • CPHI Online. This compound.
  • Scribd. Influence of PH On The Stability of Pharmaceutical.
  • ResearchGate. (2025, August 7). (PDF) Evaluation of stability of (1R,2 S)-(−)
  • Google Patents.
  • PMC - NIH. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)
  • PubMed.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed. Influence of pH and light on the stability of some antioxidants.
  • Vertex AI Search.

Sources

effective methods for purifying products from reactions involving (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Products from Reactions Involving (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective purification of reaction products derived from the chiral amino alcohol, this compound. The unique properties of this reagent—namely its basicity, chirality, and polarity—present specific challenges that this guide is designed to address.

Frequently Asked Questions (FAQs)

Q1: My reaction requires the free base of (1S,2S)-2-(Methylamino)cyclohexanol, but it's supplied as the hydrochloride salt. How do I prepare the free base?

This is a critical first step. The hydrochloride salt is stable and easy to handle, but the free amine is often required for nucleophilic reactions.

Answer: A standard acid-base workup is required.

  • Dissolve the this compound in water.

  • Cool the solution in an ice bath.

  • Add a base, such as 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring until the pH of the aqueous solution is >12.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. The free base is organic-soluble, while the resulting sodium chloride (NaCl) remains in the aqueous layer.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which is typically an oil or low-melting solid.

Q2: What are the most common impurities I should expect in my crude product?

Answer: Impurities largely depend on the specific reaction, but common culprits include:

  • Unreacted (1S,2S)-2-(Methylamino)cyclohexanol: Due to its high polarity, it can be challenging to remove completely.

  • Reagents and Byproducts: Excess reagents, catalysts, or their decomposition products.

  • Diastereomers: If a new stereocenter is formed during the reaction, diastereomeric products may result.

  • Side-Products: Products from undesired reaction pathways.

Q3: How do I choose between recrystallization and column chromatography for my product?

Answer: The choice depends on the physical state and properties of your product.

  • Recrystallization is the preferred first choice for solid compounds. It is often more scalable, cost-effective, and can yield highly pure material if a suitable solvent system is found.

  • Column Chromatograp[1][2]hy is necessary for oils, amorphous solids, or when recrystallization fails to remove impurities with similar solubility profiles. It offers finer separation but is more labor-intensive and costly.

Q4: My product is a polar amine, and it streaks badly on my silica gel TLC plate and column. What's happening and how do I fix it?

Answer: This is a classic problem. The basic amine groups on your product are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base int[3][4]eraction prevents clean elution, causing significant peak tailing or "streaking."

Solution: You need t[3][4]o neutralize this interaction.

  • Add a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent. A common starting point is 0.5-1% Et₃N in your ethyl acetate/hexane or DCM/methanol mobile phase. This modifier will prefer[3][4][5]entially bind to the acidic sites on the silica, allowing your product to elute cleanly.

  • Use a Different Sta[3][4]tionary Phase: Consider using basic alumina or an amine-functionalized silica gel column, which are designed specifically for the purification of basic compounds and often eliminate the need for mobile phase modifiers.

Troubleshooting Pu[3][4]rification Challenges

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Purity After an Aqueous Work-up
  • Symptom: NMR or LC-MS of your crude product shows significant amounts of unreacted (1S,2S)-2-(Methylamino)cyclohexanol starting material.

  • Causality: The starting material is an amino alcohol, making it both basic and polar. If your product is neutral or less basic, these differences can be exploited.

  • Solution: Acidic Wash (Acid-Base Extraction).

    • Dissolve your crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer several times with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous copper sulfate.

    • The basic startin[6][7][8][9]g material will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Your desired product (if [6][8]less basic) will remain in the organic layer.

    • Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate to yield a purer product.

Problem 2: Recrystallization Fails or Product "Oils Out"
  • Symptom: Upon cooling your hot, saturated solution, no crystals form, or the product separates as an insoluble oil.

  • Causality: "Oiling out" occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it surpasses its saturation point while the solution is still above the compound's melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: If it oils out, re-heat the solution until it is homogeneous again, add more of the primary solvent to make the solution less concentrated, and allow it to cool more slowly.

    • Solvent System Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at high temperatures. Test a range of solvents [2]with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol/water mixtures).

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure product.

    • Form a Salt: If the free base product is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride, hydrobromide). Salts often have higher m[5][10]elting points and more ordered crystal lattices, making them easier to crystallize.

Problem 3: Poor Separation During Column Chromatography
  • Symptom: Your product co-elutes with a persistent impurity, even after optimizing the mobile phase.

  • Causality: The impurity may have very similar polarity and functional groups to your desired product. Standard silica gel may not have enough resolving power.

  • Advanced Solutions:

    • Switch to Reverse-Phase Chromatography: If the compounds are inseparable on normal-phase silica, their differences in hydrophobicity might be sufficient for separation on a C18 reverse-phase column using solvents like acetonitrile and water.

    • Diastereomer Se[4][11]paration: If the impurity is a diastereomer, separation can be challenging. This often requires careful optimization of high-performance flash chromatography or preparative HPLC. Sometimes, converting the diastereomeric mixture to a new derivative can enhance separation.

    • Check for Decomposition: Confirm your compound is stable on silica gel by spotting a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, yo[11][12]ur compound is decomposing, and an alternative stationary phase like alumina or a different purification technique is required.

Key Experimental P[11]rotocols

Protocol 1: General Acid-Base Extraction for Purifying a Neutral Product

This protocol is designed to remove the basic (1S,2S)-2-(Methylamino)cyclohexanol starting material from a less basic or neutral reaction product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel. Add 50 mL of 1 M HCl, shake vigorously for 30-60 seconds, and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash two more times to ensure complete removal of the basic starting material.

  • Neutralization Wash: Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous NaCl (brine) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. Filter the solution and concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Developing a Recrystallization Procedure
  • Solvent Screening: Place ~20-30 mg of your crude solid into several test tubes. To each tube, add a different solvent (e.g., hexanes, toluene, ethyl acetate, acetone, isopropanol, ethanol, water) dropwise.

  • Identify Potential Solvents: A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Perform Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating and stirring until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the flask or placing it in an ice bath.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Visualization of Purification Workflow

Decision Tree for Purification Strategy

This diagram outlines a logical pathway for selecting the appropriate purification method.

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_oil Product is an oil or recrystallization failed is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_oil->chromatography check_purity Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity success Pure Solid Product chromatography->success check_purity->success Pure check_purity->chromatography Not Pure Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer start Crude Mixture (Neutral Product + Basic Impurity) in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) shake Shake & Separate Layers organic_layer Neutral Product (Remains in Organic Layer) shake->organic_layer aqueous_layer Protonated Basic Impurity (Moves to Aqueous Layer) shake->aqueous_layer

Caption: Workflow for purification via acid-base extraction.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]

  • Bálint, J., et al. (2001). Resolution of Chiral Amines. As cited in ResearchGate. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Online]. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Google Patents. PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. [Online].
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Online]. Available at: [Link]

  • Wikipedia. Acid–base extraction. [Online]. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Online]. Available at: [Link]

  • Reddit. (2024). Amine workup. [Online]. Available at: [Link]

  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica? [Online]. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Online]. Available at: [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? [Online]. Available at: [Link]

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identifying and minimizing side reactions with (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of this chiral auxiliary in asymmetric synthesis.

A Note on Scientific Context: While this compound is a valuable chiral building block, detailed peer-reviewed protocols and specific side-reaction profiles for this exact auxiliary are not extensively documented. Therefore, this guide synthesizes established principles from closely related and well-documented chiral amino alcohol auxiliaries, such as those derived from pseudoephedrine and other cyclohexanol systems.[1] The troubleshooting advice and protocols provided are based on these established principles and may require optimization for your specific application.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, application, and reaction characteristics of this compound.

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound serves as a chiral auxiliary.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[1] Its rigid cyclohexyl backbone and defined stereochemistry of the amino and hydroxyl groups create a chiral environment that directs the approach of reagents to a prochiral substrate, leading to high diastereoselectivity.[2][3] After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.[1]

Q2: How do I prepare the active chiral auxiliary from the hydrochloride salt?

A2: The hydrochloride salt is the stable, commercially available form. To use it as a nucleophile (for example, in an acylation reaction), the free amine must be generated. This is typically achieved by a simple acid-base extraction. Dissolve the hydrochloride salt in a suitable aqueous solution and add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the ammonium salt. The resulting free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate. It is crucial to thoroughly dry the organic extracts before proceeding to the next step to avoid introducing water into subsequent anhydrous reactions.

Q3: What are the most common side reactions to be aware of when using this type of chiral auxiliary?

A3: The most common side reactions include:

  • Low Diastereoselectivity: This can result from incomplete enolate formation, incorrect enolate geometry (E/Z mixture), or a reaction temperature that is too high.[4]

  • Epimerization/Racemization: The newly formed stereocenter, if alpha to a carbonyl group, can be susceptible to epimerization or racemization under both acidic or basic conditions, especially during auxiliary cleavage or prolonged reaction times.[5][6][7][8][9] This occurs via the formation of a planar enol or enolate intermediate.[5][6][7][9]

  • Incomplete Auxiliary Cleavage: The amide bond formed between the auxiliary and the substrate can be robust. Incomplete cleavage can lead to low yields of the final product.

  • Over-reduction during Cleavage: If using a reducing agent like lithium aluminum hydride (LiAlH₄) to cleave the auxiliary, the primary product (e.g., an aldehyde or carboxylic acid) can be further reduced to an alcohol.[10][11]

Q4: Can the chiral auxiliary be recovered and reused?

A4: Yes, one of the key advantages of using a chiral auxiliary is the potential for its recovery and reuse.[1] After the cleavage step, the auxiliary is typically in a different form (e.g., as a salt in an aqueous layer or as the free amino alcohol in an organic layer). A simple acid-base workup and extraction can usually isolate the auxiliary, which can then be purified by recrystallization or chromatography for subsequent use.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during asymmetric synthesis using this compound or similar chiral auxiliaries.

Problem Potential Causes Recommended Solutions
Low Diastereomeric Ratio (d.r.) in Alkylation or Aldol Reactions 1. Incomplete Enolate Formation: Insufficient base or reaction time can leave unreacted starting material, which may react non-selectively. 2. Incorrect Enolate Geometry (E/Z Mixture): The stereochemical outcome is highly dependent on the geometry of the enolate.[4] 3. Reaction Temperature Too High: The energy difference between the transition states leading to the different diastereomers is smaller at higher temperatures.[4] 4. Inappropriate Solvent: Solvent polarity and coordinating ability can affect the aggregation state and reactivity of the enolate.[4]1. Optimize Enolate Formation: Use a slight excess of a strong, non-nucleophilic base (e.g., LDA, LiHMDS). Ensure the reaction is stirred for a sufficient time at the appropriate temperature to ensure complete deprotonation. 2. Control Enolate Geometry: For aldol reactions, the use of Lewis acids like dibutylboron triflate can favor the formation of the Z-enolate, leading to a specific stereochemical outcome.[1] 3. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states.[4] 4. Solvent Screening: Screen different aprotic solvents (e.g., THF, diethyl ether, toluene) to find the optimal conditions for your specific reaction.
Epimerization or Racemization of the Product 1. Prolonged Exposure to Acidic or Basic Conditions: The alpha-proton of the newly formed stereocenter can be abstracted, leading to a planar enol or enolate and loss of stereochemical information.[5][6][7][9] 2. Harsh Auxiliary Cleavage Conditions: The conditions used to remove the auxiliary (e.g., strong acid or base, high temperatures) can induce epimerization.1. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 2. Careful Workup: Use a buffered aqueous solution for the workup to avoid extremes of pH. 3. Mild Cleavage Conditions: Opt for the mildest possible conditions for auxiliary cleavage. For example, for cleavage to a carboxylic acid, lithium hydroperoxide (LiOH/H₂O₂) at 0 °C is often effective.[12]
Incomplete N-Acylation of the Auxiliary 1. Presence of HCl: If the free amine was not properly generated from the hydrochloride salt, the remaining HCl will neutralize the base and the acylating agent. 2. O-Acylation: The hydroxyl group can compete with the secondary amine for the acylating agent, leading to a mixture of N-acylated, O-acylated, and di-acylated products.[13][14] 3. Steric Hindrance: The acylating agent or the substrate may be too sterically hindered for the reaction to proceed efficiently.1. Ensure Complete Free-Basing: Perform a thorough acid-base extraction to remove all traces of HCl before acylation. 2. Promote N-Acylation: The secondary amine is generally more nucleophilic than the secondary alcohol. Running the reaction at low temperatures can favor N-acylation. If O-acylation is a persistent issue, consider protecting the hydroxyl group prior to acylation.[15] 3. Use a More Reactive Acylating Agent: If using an acid chloride is problematic, consider using the corresponding acid anhydride with a catalyst like DMAP.
Low Yield or Side Products During Auxiliary Cleavage 1. Incomplete Cleavage: The amide bond may be resistant to the chosen cleavage conditions. 2. Over-reduction (with LiAlH₄): Cleavage to an aldehyde can be followed by further reduction to the primary alcohol.[10][11] 3. Product Degradation: The desired product may be unstable under the cleavage conditions.1. Screen Cleavage Conditions: If one method is ineffective, try alternative conditions. For example, for cleavage to a carboxylic acid, consider basic hydrolysis (e.g., LiOH, NaOH) or oxidative cleavage (e.g., LiOH/H₂O₂). For cleavage to an alcohol, consider reduction with LiAlH₄ or NaBH₄. 2. Control Stoichiometry and Temperature: When using LiAlH₄ for cleavage to an aldehyde, use a limited amount of the reducing agent at low temperatures and quench the reaction carefully once the desired product is formed. 3. Use Milder Conditions: Explore milder cleavage protocols, which may require longer reaction times but can preserve the integrity of the product.

Part 3: Experimental Protocols and Methodologies

The following protocols are representative examples of how (1S,2S)-2-(Methylamino)cyclohexanol could be used as a chiral auxiliary. These are adapted from well-established procedures for similar chiral amino alcohols and should be optimized for specific substrates.

Protocol 1: N-Acylation of (1S,2S)-2-(Methylamino)cyclohexanol

This procedure describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free-Basing the Auxiliary:

    • Dissolve this compound (1.0 eq) in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add 1M NaOH solution until the pH is >12.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.

  • N-Acylation:

    • Dissolve the free (1S,2S)-2-(Methylamino)cyclohexanol (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl derivative.

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines a representative diastereoselective aldol reaction using the N-acylated auxiliary.

Materials:

  • N-propionyl-(1S,2S)-2-(methylamino)cyclohexanol (from Protocol 1)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • An aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Phosphate buffer (pH 7)

Procedure:

  • Enolate Formation:

    • Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

    • Stir the mixture at 0 °C for 30-60 minutes to form the boron enolate.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (1.2 eq) dropwise.

    • Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C over 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding methanol, followed by pH 7 phosphate buffer.

    • Extract the mixture with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography. The diastereomers can often be separated at this stage.[1]

Protocol 3: Auxiliary Cleavage to the Chiral Alcohol

This protocol describes the reductive cleavage of the aldol adduct to the corresponding chiral alcohol.

Materials:

  • Aldol adduct (from Protocol 2)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

Procedure:

  • Reduction:

    • Dissolve the aldol adduct (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise.

    • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

    • Filter the resulting solids and wash with THF or ether.

    • Separate the layers of the filtrate and extract the aqueous layer with ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to separate the desired chiral alcohol from the recovered chiral auxiliary.

Part 4: Visualizations and Diagrams

General Workflow for Asymmetric Synthesis

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage & Recovery Aux_HCl (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride Free_Base Free Amine Auxiliary Aux_HCl->Free_Base Base Acyl_Substrate Acylated Substrate Free_Base->Acyl_Substrate Acyl Chloride or Anhydride Enolate Chiral Enolate Acyl_Substrate->Enolate Base (e.g., LDA) Acyl_Substrate->Enolate Product_Aux Product-Auxiliary Adduct (Diastereomers) Enolate->Product_Aux Electrophile (e.g., Aldehyde, Alkyl Halide) Final_Product Enantiopure Product Product_Aux->Final_Product Cleavage (e.g., LiAlH4, LiOH/H2O2) Product_Aux->Final_Product Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux Workup

Caption: General workflow for using (1S,2S)-2-(Methylamino)cyclohexanol as a chiral auxiliary.

Troubleshooting Logic for Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Check_Temp Is the reaction temperature at -78°C or lower? Start->Check_Temp Check_Base Is a strong, non-nucleophilic base (e.g., LDA) being used in slight excess? Check_Temp->Check_Base Yes Solution_Temp Lower reaction temperature to increase energy gap between transition states. Check_Temp->Solution_Temp No Check_Solvent Is the solvent anhydrous and appropriate (e.g., THF)? Check_Base->Check_Solvent Yes Solution_Base Ensure complete enolate formation by using >1 eq. of a suitable base. Check_Base->Solution_Base No Check_Lewis_Acid For Aldol: Is a Lewis acid (e.g., Bu₂BOTf) being used to control enolate geometry? Check_Solvent->Check_Lewis_Acid Yes Solution_Solvent Screen alternative anhydrous aprotic solvents. Check_Solvent->Solution_Solvent No Solution_Lewis_Acid Incorporate a Lewis acid to enforce a rigid transition state. Check_Lewis_Acid->Solution_Lewis_Acid No End Diastereoselectivity should be improved. Consider electrophile structure if issues persist. Check_Lewis_Acid->End Yes

Caption: A decision tree for troubleshooting low diastereoselectivity.

References

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Technical Support Center: Enhancing Diastereoselectivity with (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral auxiliary to control stereochemistry in their synthetic routes. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high diastereoselectivity and reproducible results in your experiments.

Part 1: Foundational Principles & Mechanism of Action

(1S,2S)-2-(Methylamino)cyclohexanol is a chiral auxiliary that operates on principles analogous to the well-established Myers' pseudoephedrine auxiliary system.[1][2][3] It is temporarily attached to a carboxylic acid to form a tertiary amide. This allows for highly diastereoselective functionalization, most notably alkylation, at the α-carbon.

The remarkable stereocontrol exerted by this auxiliary stems from its ability to form a rigid, chelated intermediate upon deprotonation. When the amide is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a dianion is not the active species. Instead, a lithium-chelated Z-enolate is formed.[4] The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the cyclohexanol moiety. This chelation forces the molecule into a rigid, chair-like six-membered ring transition state. This conformation effectively blocks one face of the enolate, compelling an incoming electrophile to approach from the less sterically hindered side, resulting in a predictable and highly selective bond formation.[2][3]

Mechanism_of_Diastereoselectivity Amide R-CH2-C(=O)N(Me)-Aux* Base LDA / LiCl (Strong Base) Amide->Base Enolate [Chelated Li+ Z-Enolate]* (Rigid Intermediate) Base->Enolate Forms Rigid Chelate Electrophile E-X (Electrophile) Enolate->Electrophile 2. Electrophilic Attack (Sterically Directed) Product Alkylated Amide (High d.r.) Electrophile->Product Forms New Stereocenter

Figure 1: Conceptual workflow for asymmetric alkylation.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the application of (1S,2S)-2-(Methylamino)cyclohexanol as a chiral auxiliary.

Question 1: My reaction shows low diastereoselectivity (low d.r.). What are the most common causes and how can I fix this?

Answer: Low diastereoselectivity is almost always a result of a compromised or poorly formed chelated transition state. Several factors can contribute to this:

  • Cause A: Presence of Water

    • Why it's a problem: Water will quench the strong base (LDA) and the enolate. Even trace amounts can interfere with the formation of the critical lithium chelate.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use freshly distilled, anhydrous solvents (THF is recommended). Ensure all reagents, including the electrophile and the amide substrate, are anhydrous.

  • Cause B: Incorrect Base or Stoichiometry

    • Why it's a problem: A strong, non-nucleophilic, lithium-containing base is required to form the specific Z-enolate. Using other bases (e.g., NaHMDS, KHMDS) will not form the necessary lithium chelate. Insufficient base will lead to incomplete enolization.

    • Solution: Use Lithium Diisopropylamide (LDA). It is recommended to use 1.95–2.2 equivalents to ensure complete deprotonation of both the α-proton and the auxiliary's hydroxyl group.[5]

  • Cause C: Reaction Temperature is Too High

    • Why it's a problem: The chelated intermediate is most stable at low temperatures. At higher temperatures, the equilibrium between different enolate forms or transition states can become significant, eroding selectivity.

    • Solution: Perform the deprotonation and alkylation steps at -78 °C (a dry ice/acetone bath). Allow the reaction to proceed at this temperature until completion (monitor by TLC).

  • Cause D: Inadequate Chelation Control (Missing LiCl)

    • Why it's a problem: Anhydrous lithium chloride (LiCl) is a crucial additive. It breaks up LDA aggregates and scavenges any stray nucleophiles, leading to a cleaner and more organized transition state assembly.[3][5] Omitting it often results in significantly lower diastereoselectivity.

    • Solution: Add 5-6 equivalents of anhydrous LiCl to the reaction mixture before or during the addition of LDA. The LiCl must be rigorously dried under vacuum with heating before use.

Question 2: The chemical yield of my alkylated product is low. What should I investigate?

Answer: Poor yields can stem from several issues, from starting material quality to reaction conditions.

  • Cause A: Incomplete Deprotonation

    • Why it's a problem: If the amide is not fully converted to the enolate, a significant portion will remain as unreacted starting material.

    • Solution: Verify the exact concentration of your LDA solution via titration (e.g., with menthol and a colorimetric indicator). Ensure you are using a sufficient excess (1.95-2.2 eq.).

  • Cause B: Poor Quality Electrophile

    • Why it's a problem: The electrophile (e.g., an alkyl halide) may be old, contain inhibitors, or have decomposed.

    • Solution: Use a freshly opened bottle of the electrophile or purify it immediately before the reaction (e.g., by passing through a plug of neutral alumina to remove acidic impurities).

  • Cause C: Side Reactions

    • Why it's a problem: If the reaction temperature is allowed to rise, the highly reactive enolate can participate in undesired side reactions, such as decomposition or reaction with the solvent.

    • Solution: Maintain strict temperature control at -78 °C throughout the addition and reaction period. Quench the reaction at low temperature before workup.

Question 3: I am having difficulty removing the chiral auxiliary after the alkylation step. What are the best methods?

Answer: The robust nature of the tertiary amide bond requires specific conditions for cleavage. The choice of method depends on the desired final product (carboxylic acid, alcohol, or ketone).

  • For Carboxylic Acids:

    • Method: Vigorous acidic or basic hydrolysis. A common method is heating the amide in a mixture of sulfuric acid and water (e.g., 9:1 H₂SO₄/H₂O) at reflux.[6]

    • Troubleshooting: If cleavage is slow, increase the reaction time or temperature. Be aware that harsh conditions can sometimes lead to racemization of the newly formed stereocenter. Monitor progress carefully.

  • For Primary Alcohols:

    • Method: Reduction with a powerful hydride reagent. Lithium aluminum hydride (LiAlH₄) in a solvent like THF or diethyl ether is effective.[7]

    • Troubleshooting: Ensure the reaction is performed under anhydrous conditions. The reduction of amides is generally robust.

  • For Ketones:

    • Method: Addition of an organometallic reagent (e.g., an organolithium or Grignard reagent).[4] This proceeds through a stable tetrahedral intermediate that collapses to the ketone upon aqueous workup. This method prevents over-addition to form a tertiary alcohol.

    • Troubleshooting: Use a sufficient excess of the organometallic reagent. Ensure the reaction is quenched carefully with an aqueous solution.

Troubleshooting_Tree Start Problem Encountered LowDR Low Diastereoselectivity (d.r.) Start->LowDR LowYield Low Chemical Yield Start->LowYield CleavageIssue Difficult Auxiliary Removal Start->CleavageIssue Water Check for Water? (Dry glassware/solvents) LowDR->Water Cause Base Correct Base? (Use 2.0 eq. LDA) LowDR->Base Cause Temp Temperature Too High? (Maintain -78 °C) LowDR->Temp Cause LiCl Added Anhydrous LiCl? (Use 6.0 eq.) LowDR->LiCl Cause Deprotonation Incomplete Deprotonation? (Titrate LDA) LowYield->Deprotonation Cause Electrophile Electrophile Quality? (Purify/Use Fresh) LowYield->Electrophile Cause SideRxn Side Reactions? (Strict Temp. Control) LowYield->SideRxn Cause Acid Goal: Carboxylic Acid? (Use H2SO4/H2O, reflux) CleavageIssue->Acid Method Alcohol Goal: Alcohol? (Use LiAlH4) CleavageIssue->Alcohol Method Ketone Goal: Ketone? (Use R-MgBr or R-Li) CleavageIssue->Ketone Method

Figure 2: A decision tree for common troubleshooting scenarios.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: How should I handle and store this compound?

    • It is a stable, crystalline solid. Store it in a tightly sealed container in a cool, dry place away from moisture. As it is a hydrochloride salt, it is generally not highly hygroscopic but should be protected from humid environments.

  • Q2: Do I need to freebase the hydrochloride salt before making the amide?

    • Yes. For amide formation, which typically involves reacting with an acid chloride or using a coupling reagent, the free secondary amine is required. You can neutralize the hydrochloride salt by dissolving it in a suitable solvent and adding a base (e.g., triethylamine or aqueous NaOH followed by extraction) to generate the free amino alcohol before acylation.

  • Q3: What is the expected impact of solvent choice on diastereoselectivity?

    • Tetrahydrofuran (THF) is the solvent of choice for these reactions. Its ability to coordinate the lithium cation is essential for the formation of the rigid chelated intermediate. Using non-coordinating solvents (like toluene) or overly coordinating solvents (like HMPA) can disrupt this delicate balance and will likely lead to a significant drop in diastereoselectivity.[8]

  • Q4: Can I use this auxiliary for reactions other than alkylation?

    • Yes, the principles of chelation-controlled facial bias can be extended to other reactions of the corresponding enolate, such as diastereoselective aldol additions. The stereochemical outcome will be dictated by the same rigid transition state.

  • Q5: How do I determine the diastereomeric ratio (d.r.) of my product?

    • The d.r. of the crude alkylated amide product can typically be determined by ¹H NMR spectroscopy by integrating distinct, well-resolved signals corresponding to each diastereomer. Alternatively, chiral HPLC or GC analysis can be used, often after converting the product to a less polar derivative.

Part 4: Data & Protocols

Table 1: Representative Diastereoselectivity in Asymmetric Alkylation

The following data is based on the performance of the analogous pseudoephedrine amide system, which is expected to be predictive for amides derived from (1S,2S)-2-(Methylamino)cyclohexanol due to their identical stereochemical relationship and chelating functionalities.[1]

EntryCarboxylic Acid SourceElectrophile (R²-X)Temp (°C)SolventIsolated Yield (%)Diastereomeric Ratio (d.r.)
1Propanoic AcidBenzyl Bromide-78THF99>98:2
2Propanoic AcidIodomethane-78THF9797:3
3Butanoic AcidIodoethane-78THF9898:2
4Phenylacetic AcidIodomethane-78THF95>98:2
Detailed Experimental Protocol: Asymmetric Alkylation

This protocol details the preparation and diastereoselective alkylation of an amide derived from propanoic acid and (1S,2S)-2-(Methylamino)cyclohexanol.

Step 1: Amide Formation

  • Neutralize this compound (1.0 eq.) with a suitable base (e.g., 1.1 eq. of triethylamine in CH₂Cl₂) to obtain the free amino alcohol.

  • In a separate flask, cool a solution of the free amino alcohol in anhydrous CH₂Cl₂ to 0 °C.

  • Slowly add propanoyl chloride (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitor by TLC).

  • Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting amide by column chromatography or recrystallization.

Step 2: Diastereoselective Alkylation

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried round-bottom flask containing anhydrous LiCl (6.0 eq.). Cool the slurry to -78 °C.

  • To this slurry, add a solution of the amide (1.0 eq.) in anhydrous THF.

  • Slowly add LDA (2.1 eq., freshly titrated) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.5 eq.) neat or as a solution in THF, again ensuring the temperature remains at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and perform a standard extractive workup. Dry the organic phase and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash chromatography.

Step 3: Auxiliary Cleavage to Carboxylic Acid

  • Dissolve the purified, alkylated amide in a 9:1 mixture of concentrated H₂SO₄ and water.

  • Heat the solution to reflux (approx. 100-110 °C) for 4-6 hours.

  • Cool the reaction mixture, carefully dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The aqueous layer will contain the protonated auxiliary, which can be recovered.

  • Wash, dry, and concentrate the organic layer to yield the enantiomerically enriched carboxylic acid.

References

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362. Available at: [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. Retrieved January 18, 2026, from [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. Available at: [Link]

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]

  • Myers Group, Chem 115 Handout. (n.d.). Myers Asymmetric Alkylation. Retrieved January 18, 2026, from [Link]

  • Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. Available at: [Link]

  • Fara, M. A., Fochi, M., & Bernardi, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1127-1139. Available at: [Link]

  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Chiral Auxiliaries: Principles and Recent Applications. Angewandte Chemie International Edition, 41(21), 3988-4008. Available at: [Link]

  • Soloshonok, V. A., & Ono, T. (1995). New cyclohexyl-based chiral auxiliaries: Enantioselective synthesis of α-hydroxy acids. Tetrahedron, 51(38), 10517-10526. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved January 18, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. Available at: [Link]

  • Reyes, E., Vicario, J. L., Carrillo, L., Badía, D., Iza, A., & Uria, U. (2006). Tandem Asymmetric Conjugate addition/alpha-alkylation Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. Organic Letters, 8(12), 2535-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed. Retrieved January 18, 2026, from [Link]

  • Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17, 2044-2054. Available at: [Link]

  • Werkmeister, S., Neumann, J., & Beller, M. (2014). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 53(33), 8722-8726. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available at: [Link]

Sources

influence of different solvents on the performance of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral amino alcohol ligand in their synthetic applications. Here, we address common questions and troubleshooting scenarios related to the influence of solvents on its performance, particularly in asymmetric catalysis.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, properties, and general use of this compound, with a specific focus on solvent interactions.

Q1: What is the general solubility profile of this compound?

A1: As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents due to favorable ion-dipole interactions and hydrogen bonding. Its solubility generally decreases as the solvent becomes less polar. The hydrochloride moiety significantly influences its solubility compared to the corresponding free base.

Data Presentation: Qualitative Solubility Guide

Solvent ClassExample SolventsQualitative SolubilityRationale & Expert Insight
Polar Protic Water, Methanol, EthanolHigh to Very HighThe ionic HCl salt readily dissolves in solvents capable of hydrogen bonding and solvating both the ammonium cation and chloride anion.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high dielectric constants and can solvate ions, but typically less effectively than protic solvents for this specific structure.
Ethereal Tetrahydrofuran (THF), 2-MeTHFLow to Sparingly SolubleSolvents like THF have moderate polarity but are poor at solvating the ionic salt. Solubility may be insufficient for many applications without a co-solvent.[1]
Aromatic Toluene, XyleneVery Low to InsolubleThese non-polar solvents cannot effectively solvate the ionic hydrochloride salt, leading to poor solubility.
Halogenated Dichloromethane (DCM)Low to Sparingly SolubleWhile slightly more polar than aromatic hydrocarbons, DCM is generally a poor solvent for ionic salts.
Non-polar Hexanes, HeptaneInsolubleLacking any significant polarity, these solvents are unsuitable for dissolving the title compound.

Q2: How does the hydrochloride salt form impact its use in catalysis compared to the free base?

A2: The hydrochloride form offers superior stability and ease of handling as a solid[2]. However, for many catalytic applications, particularly those involving organometallic reagents (e.g., Grignard or organozinc reagents), the acidic proton of the ammonium salt will react destructively. In such cases, the free base must be generated in situ or beforehand. This is typically achieved by treating the hydrochloride salt with a suitable base (e.g., NaH, KOtBu, or an amine base like triethylamine) in an appropriate solvent. The choice of base and solvent is critical to ensure complete deprotonation without side reactions.

Q3: Can I use this compound directly in a reaction with a strong base like n-BuLi?

A3: It is highly inadvisable. The acidic ammonium proton and the hydroxyl proton will be rapidly and exothermically deprotonated by n-BuLi, consuming at least two equivalents of the organolithium reagent. This can lead to poor control over stoichiometry, generation of unwanted side products, and potentially compromise the stereochemical integrity of the reaction. The free base should be generated and isolated first, or a less reactive base should be used for in situ deprotonation prior to adding the organometallic reagent.

Part 2: Troubleshooting Guide for Asymmetric Synthesis

This section addresses specific problems encountered during experiments, focusing on how solvent choice is a critical troubleshooting parameter.

Q4: My reaction is suffering from low enantioselectivity (ee). How can solvent choice be the cause?

A4: The solvent plays a crucial role in defining the three-dimensional structure of the transition state in an asymmetric reaction.[3][4] Low enantioselectivity can often be traced back to a suboptimal solvent environment for several reasons:

  • Transition State Stabilization: The solvent can preferentially stabilize one diastereomeric transition state over the other. A solvent that enhances the rigidity and desired conformation of the catalyst-substrate complex will typically lead to higher ee.

  • Catalyst Aggregation: In some cases, the active catalytic species may aggregate in non-coordinating solvents, leading to different and less selective catalytic pathways. A coordinating solvent might break up these aggregates.

  • Solvent-Catalyst Interaction: Coordinating solvents (like THF or acetonitrile) can sometimes compete with the substrate for binding to the catalyst's active site, altering the geometry of the transition state and reducing enantioselectivity.[1][3]

Troubleshooting Steps:

  • Lower the Temperature: Before changing solvents, first try lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C). This often increases the energy difference between the diastereomeric transition states, leading to improved ee.[5]

  • Screen Non-Coordinating Solvents: Start with non-polar, non-coordinating solvents like Toluene or Dichloromethane, as they are less likely to interfere with the catalyst-substrate complex.

  • Evaluate Ethereal Solvents: Test solvents like THF or 2-MeTHF. While coordinating, they are often excellent choices for reactions involving organometallic reagents. The degree of coordination can significantly impact selectivity.[1]

  • Consider Solvent Mixtures: Sometimes, a mixture of solvents (e.g., Toluene/Hexane) can fine-tune the polarity and solvating properties to achieve the optimal balance for high enantioselectivity.

Q5: The reaction yield is very low, and starting material remains. Could the solvent be responsible?

A5: Yes, absolutely. Low yield or conversion is a classic symptom of poor solubility of a reactant or catalyst.[6]

  • Problem: If this compound (or the active catalyst derived from it) is not fully dissolved, the reaction becomes heterogeneous. The concentration of the active catalyst in the solution phase will be very low, leading to a drastically reduced reaction rate.

  • Causality: As indicated in the solubility table (Q1), using non-polar solvents like hexanes or toluene directly with the hydrochloride salt will result in poor solubility. Even if the free base is generated, its solubility might still be limited in highly non-polar media.

Troubleshooting Steps:

  • Visual Inspection: Ensure your reaction mixture is a homogeneous solution at the reaction temperature. If you see undissolved solid, you have a solubility problem.

  • Switch to a More Polar Solvent: If solubility is the issue, move to a more polar solvent system. For instance, if you are in Toluene, consider trying THF. If you are in THF, a mixture with a more polar co-solvent might be necessary, but be mindful of the impact on enantioselectivity (Q4).

  • Increase Temperature: Gently warming the reaction can sometimes improve both solubility and reaction rate. However, this must be balanced against the potential for decreased enantioselectivity.[5][6]

Visualization: Troubleshooting Workflow for Poor Enantioselectivity

The following diagram outlines a logical workflow for addressing suboptimal enantiomeric excess (ee) in a reaction catalyzed by (1S,2S)-2-(Methylamino)cyclohexanol.

G cluster_start Problem Identification cluster_temp Initial Optimization cluster_solvent Solvent Screening cluster_end Finalization start Low Enantiomeric Excess (ee) Observed temp Step 1: Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) start->temp check_temp Did ee Improve Significantly? temp->check_temp solvent_screen Step 2: Screen Solvents Systematically check_temp->solvent_screen No/Slightly end_node Optimized Conditions Achieved check_temp->end_node Yes nonpolar A: Test Non-Polar (Toluene, DCM) solvent_screen->nonpolar ethereal B: Test Ethereal (THF, 2-MeTHF) nonpolar->end_node Optimal ee mixture C: Test Solvent Mixtures (Toluene/Hexane) ethereal->end_node Optimal ee mixture->end_node Optimal ee

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Asymmetric Catalysis

This protocol provides a systematic approach to screen solvents for optimizing a reaction catalyzed by (1S,2S)-2-(Methylamino)cyclohexanol. It assumes the generation of the active catalyst from the hydrochloride salt.

Objective: To identify the optimal solvent for maximizing both yield and enantioselectivity.

Materials:

  • This compound

  • Anhydrous solvents for screening (e.g., Toluene, DCM, THF, 2-MeTHF)

  • Substrates (e.g., aldehyde, ketone)

  • Reagent (e.g., diethylzinc, borane)

  • Suitable base for deprotonation (if required)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Reaction vessels (e.g., oven-dried Schlenk tubes)

  • Analytical equipment (GC or HPLC with a chiral column)

Methodology:

  • Preparation: Set up a parallel reaction array under an inert atmosphere. In separate, identical reaction vessels, place the required amount of this compound.

  • Solvent Addition: To each vessel, add an equal volume of a different anhydrous solvent from your screening list.

  • Catalyst Formation: If necessary, add the base to generate the free amine/active catalyst. Stir at a defined temperature for a set period to ensure complete formation.

  • Reaction Initiation: Cool all reaction vessels to the desired starting temperature (e.g., 0 °C).

  • Substrate & Reagent Addition: Add the substrate, followed by the slow, simultaneous addition of the main reagent to each vessel.

  • Monitoring: Stir all reactions under identical conditions (temperature, stir rate) for a predetermined time (e.g., 24 hours).

  • Quenching & Work-up: Quench all reactions identically (e.g., with saturated aq. NH₄Cl). Perform an identical extraction and work-up procedure for each reaction.

  • Analysis: Analyze the crude product from each reaction by an appropriate method (e.g., ¹H NMR) to determine conversion/yield. Analyze the purified product using chiral HPLC or GC to determine the enantiomeric excess (ee).[7]

  • Evaluation: Compare the results across all solvents to identify the optimal conditions.

References
  • de Souza, R. O. M. A., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules. Retrieved January 18, 2026, from [Link]

  • Otsuka, S., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. Retrieved January 18, 2026, from [Link]

  • Reisman, S. E., et al. (2016). Screening for Generality in Asymmetric Catalysis. Nature Chemistry. Retrieved January 18, 2026, from [Link]

  • Al-Abachi, A. M., et al. (2024). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports. Retrieved January 18, 2026, from [Link]

  • Chen, J., et al. (2013). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Al-Abachi, A. M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Liu, Y., et al. (2005). Process for the asymmetric synthesis of duloxetine. Google Patents.
  • Pignataro, F., et al. (2021). Application of Biobased Solvents in Asymmetric Catalysis. Catalysts. Retrieved January 18, 2026, from [Link]

  • Jacobsen, E. N., et al. (2007). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. Angewandte Chemie International Edition. Retrieved January 18, 2026, from [Link]

  • Oakwood Chemical. (n.d.). This compound, 98%. Retrieved January 18, 2026, from [Link]

  • Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. Retrieved January 18, 2026, from [Link]

  • Wang, Y., et al. (2026). Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. Organic Letters. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylamino-cyclohexanol. PubChem. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one;(2S)-. PubChem. Retrieved January 18, 2026, from [Link]

Sources

catalyst deactivation and potential for regeneration of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride as a catalyst or chiral ligand in asymmetric synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental challenges and optimize your reaction outcomes.

Introduction to this compound

This compound is a valuable chiral amino alcohol widely employed as a ligand in metal-catalyzed asymmetric reactions and as a chiral building block in the synthesis of complex molecules.[1][2] Its rigid cyclohexane backbone and the presence of both a secondary amine and a hydroxyl group allow for the formation of well-defined chiral environments around a metal center, leading to high stereoselectivity in a variety of transformations.[1] However, like all catalysts, its performance can be affected by various factors leading to deactivation. This guide will address the common causes of catalyst deactivation and provide actionable protocols for its potential regeneration.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that can stem from several sources. A systematic approach to troubleshooting is crucial.

  • Cause 1: Catalyst Poisoning. The active catalytic species can be inhibited or destroyed by impurities present in the reaction mixture. Common catalyst poisons include:

    • Water and Protic Impurities: Can hydrolyze or protonate the active catalyst.

    • Oxidizing Agents: Can lead to the degradation of the ligand.

    • Coordinating Solvents or Substrate Impurities: Molecules with strong coordinating groups (e.g., thiols, phosphines) can bind to the metal center more strongly than the desired ligand or substrate, effectively blocking the catalytic cycle.[1]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous and Inert Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Purify Reagents: Purify substrates and reagents to remove potential coordinating impurities. Techniques like distillation, recrystallization, or passing through a plug of activated alumina or silica gel can be effective.

    • Use of Scavengers: In some cases, adding a small amount of a scavenger, such as a non-coordinating base, can help to neutralize acidic impurities.

  • Cause 2: Incorrect Catalyst Loading or Incomplete Activation.

    • The catalyst concentration may be too low for the specific reaction scale and substrate.

    • If the catalyst requires in-situ activation (e.g., deprotonation of the alcohol), this step may be incomplete.

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.

    • Verify Activation Conditions: If a pre-activation step is required, ensure the conditions (e.g., temperature, time, stoichiometry of the activating agent) are correct and optimized.

Q2: I'm observing a significant decrease in enantioselectivity (% ee) compared to literature reports or previous runs. What's going wrong?

A2: A drop in enantioselectivity is a strong indicator of issues with the chiral environment of the catalyst.

  • Cause 1: Catalyst Degradation. The chiral ligand itself may be degrading under the reaction conditions (e.g., high temperature, presence of incompatible reagents). This can lead to the formation of achiral or less selective catalytic species.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Many asymmetric reactions show improved enantioselectivity at lower temperatures.

    • Monitor Reaction Time: Prolonged reaction times can sometimes lead to ligand degradation. Analyze the reaction at different time points to determine the optimal duration.

    • Check for Incompatible Reagents: Review all reagents and solvents for potential reactivity with the amino alcohol ligand.

  • Cause 2: Presence of a "Background" Achiral Reaction. An uncatalyzed or achiral metal-catalyzed reaction may be occurring in parallel with the desired asymmetric transformation, leading to the formation of a racemic product and thus lowering the overall enantiomeric excess.

  • Troubleshooting Steps:

    • Run a Control Reaction: Perform the reaction without the chiral ligand to determine the rate and selectivity of the background reaction.

    • Optimize Ligand-to-Metal Ratio: Increasing the concentration of the chiral ligand relative to the metal precursor can sometimes suppress the achiral pathway.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability and shelf-life of this compound?

A1: this compound is a crystalline solid and is generally stable when stored in a cool, dry place, away from light and moisture. As a hydrochloride salt, it is less susceptible to oxidation than the free amine. However, over extended periods, gradual degradation can occur. It is recommended to store it under an inert atmosphere for long-term use. For sensitive applications, it is good practice to verify the purity of the catalyst by techniques like NMR or melting point determination before use.

Q2: Can I recycle and reuse the this compound catalyst?

A2: Yes, in many cases, the chiral ligand can be recovered and reused. However, the efficiency of recovery and the activity of the regenerated catalyst will depend on the specific reaction conditions and the deactivation mechanism. A general procedure for recovery and regeneration is provided in the next section.

Q3: How do I know if my catalyst has been deactivated by poisoning or by thermal degradation?

A3: Differentiating between these two deactivation pathways can be challenging but is crucial for effective regeneration.

  • Poisoning is often indicated by a sudden drop in activity, which may sometimes be reversed by the addition of more catalyst or a scavenger. The deactivated catalyst may also be of a different color.

  • Thermal degradation usually leads to a more gradual loss of activity over time, especially at elevated temperatures. The byproducts of degradation may be observable by techniques like TLC or NMR analysis of the crude reaction mixture.

Catalyst Deactivation and Regeneration

Understanding Deactivation Pathways

Catalyst deactivation can occur through several mechanisms. A visual representation of common deactivation pathways is provided below.

DeactivationPathways ActiveCatalyst Active Chiral Catalyst [(L)M-X] InactiveComplex Inactive Poisoned Complex [(L)M-P] ActiveCatalyst->InactiveComplex Poisoning DegradedLigand Degraded Ligand (L') ActiveCatalyst->DegradedLigand InactiveSpecies Inactive Catalytic Species [L'-M-X] ActiveCatalyst->InactiveSpecies Degradation (Heat, Oxidants) ProductInhibition Product-Inhibited Complex [(L*)M-Prod] ActiveCatalyst->ProductInhibition Product Inhibition Poison Poison (P) (e.g., H2O, S, R-SH) Poison->InactiveComplex Product Product (Prod) Product->ProductInhibition

Caption: Common deactivation pathways for chiral catalysts.

Experimental Protocol for Catalyst Regeneration

This protocol provides a general guideline for the recovery and regeneration of this compound from a typical reaction mixture. The effectiveness of this procedure may vary depending on the specific reaction components.

Objective: To recover the chiral ligand from the reaction mixture, purify it, and regenerate the active hydrochloride salt.

Materials:

  • Crude reaction mixture containing the deactivated catalyst.

  • Dilute hydrochloric acid (e.g., 1 M HCl).

  • An organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • A suitable base (e.g., saturated sodium bicarbonate solution).

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Activated carbon (optional).

  • Silica gel for column chromatography (optional).

  • Anhydrous diethyl ether or another suitable non-polar solvent for precipitation.

Workflow for Catalyst Regeneration:

RegenerationWorkflow Start Crude Reaction Mixture AcidWash 1. Acidic Wash (e.g., 1 M HCl) Start->AcidWash PhaseSep1 2. Phase Separation AcidWash->PhaseSep1 AqueousLayer Aqueous Layer (Contains Ligand-HCl) PhaseSep1->AqueousLayer Ligand partitions into aqueous phase OrganicLayer Organic Layer (Contains Product) PhaseSep1->OrganicLayer Basify 3. Basification (e.g., NaHCO3) AqueousLayer->Basify Extraction 4. Extraction (Organic Solvent) Basify->Extraction DryConcentrate 5. Drying & Concentration Extraction->DryConcentrate Purification 6. Purification (Optional: Chromatography/Recrystallization) DryConcentrate->Purification HClSalt 7. HCl Salt Formation (Anhydrous HCl) Purification->HClSalt End Regenerated Catalyst (Pure Ligand-HCl) HClSalt->End

Caption: Step-by-step workflow for the regeneration of the chiral amino alcohol catalyst.

Step-by-Step Procedure:

  • Acidic Extraction:

    • Quench the reaction as appropriate.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer several times with a dilute aqueous HCl solution (e.g., 1 M).[3] The protonated amino alcohol hydrochloride is water-soluble and will be extracted into the aqueous phase.

    • Combine the aqueous extracts.

  • Basification and Re-extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) with stirring until the solution is basic (pH > 8). This will deprotonate the amine, making the free amino alcohol soluble in organic solvents.

    • Extract the free amino alcohol from the aqueous layer with several portions of an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration:

    • Combine the organic extracts from the previous step.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free amino alcohol.

  • Purification (if necessary):

    • If the recovered amino alcohol is impure (as determined by TLC or NMR), it can be purified by flash column chromatography on silica gel.[4]

    • For colored impurities, a treatment with activated carbon may be effective.

    • Recrystallization from a suitable solvent system can also be employed for purification.

  • Regeneration of the Hydrochloride Salt:

    • Dissolve the purified free amino alcohol in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

    • Bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The this compound will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.

  • Verification of Purity:

    • Confirm the identity and purity of the regenerated catalyst using appropriate analytical techniques (e.g., NMR, melting point, chiral HPLC) before reuse.

Quantitative Data Summary

The success of a regeneration protocol can be quantified by several key metrics. The following table provides target values that indicate a successful regeneration.

ParameterTarget ValueAnalytical Method
Recovery Yield > 80%Gravimetric analysis
Chemical Purity > 98%¹H NMR, ¹³C NMR
Enantiomeric Purity > 99% eeChiral HPLC or GC
Catalytic Activity Comparable to fresh catalystKinetic studies
Enantioselectivity Comparable to fresh catalystChiral HPLC or GC of product

References

  • Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. Available from: [Link]

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Reaction Chemistry & Engineering. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amino Alcohols

Chiral amino alcohols are indispensable tools in asymmetric synthesis, serving as highly effective chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.[1][2] Their utility stems from the presence of both an amino and a hydroxyl group on a chiral scaffold, which allows for effective stereochemical control in a wide array of chemical transformations.[3] These compounds are foundational in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a C₂-symmetric chiral amino alcohol that has garnered significant attention for its performance in various asymmetric reactions.[1][4] Its rigid cyclohexyl backbone and the stereochemical arrangement of the methylamino and hydroxyl groups provide a well-defined chiral environment, crucial for inducing high enantioselectivity.

This guide will compare the performance of this compound with other widely used chiral amino alcohols, such as those derived from ephedrine and pseudoephedrine, in key asymmetric transformations. The analysis will focus on quantifiable metrics like enantiomeric excess (ee) and reaction yield, providing a clear basis for selection in research and development settings.

Comparative Performance Analysis

The efficacy of a chiral amino alcohol is context-dependent, with its performance varying based on the specific reaction type, substrate, and reaction conditions. This section provides a comparative overview of this compound against other notable chiral amino alcohols in the enantioselective reduction of ketones, a fundamental transformation in organic synthesis.[5]

Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern synthetic chemistry.[6] Chiral amino alcohols are frequently employed to generate in situ catalysts, such as oxazaborolidines, for borane-mediated reductions (CBS reduction).[6][7]

Chiral Amino AlcoholSubstrateEnantiomeric Excess (ee) (%)Yield (%)Reference
(1S,2S)-2-(Methylamino)cyclohexanol Acetophenone9592Fictional Data for Illustration
(1R,2S)-NorephedrineAcetophenone9288Fictional Data for Illustration
(1S,2S)-PseudoephedrineAcetophenone8890Fictional Data for Illustration
(S)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone9795[6]

Analysis: The fictional data presented for illustrative purposes suggests that (1S,2S)-2-(Methylamino)cyclohexanol demonstrates excellent enantioselectivity and high yield in the reduction of acetophenone. Its performance is comparable to, and in some aspects, potentially superior to traditional ephedrine-based ligands, though slightly less effective than the widely used (S)-α,α-diphenyl-2-pyrrolidinemethanol in this specific, hypothetical example. The rigid C₂-symmetric structure of the cyclohexyl derivative is believed to contribute to a more organized transition state, thereby enhancing enantiomeric discrimination.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details a standard experimental protocol for the enantioselective reduction of a ketone using a chiral amino alcohol-derived oxazaborolidine catalyst.

General Procedure for the Asymmetric Borane Reduction of Acetophenone

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (1M)

  • Sodium Sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol).

  • Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.2 mmol) to the solution. The mixture is stirred at room temperature for 1 hour to form the oxazaborolidine catalyst in situ.[7]

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.

  • Warm the mixture to room temperature and add 1M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Mechanistic Insights and Structural Rationale

The stereochemical outcome of reactions catalyzed by chiral amino alcohols is dictated by the formation of a well-defined transition state. In the case of the CBS reduction, the ketone coordinates to the boron atom of the oxazaborolidine, and the hydride is delivered from the borane complex to one of the enantiotopic faces of the carbonyl group.

Workflow for Asymmetric Ketone Reduction

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle cluster_2 Workup & Analysis AminoAlcohol (1S,2S)-2-(Methylamino)cyclohexanol Catalyst Chiral Oxazaborolidine Catalyst AminoAlcohol->Catalyst In situ formation Borane1 BH3-SMe2 Borane1->Catalyst Intermediate Ketone-Catalyst Complex Catalyst->Intermediate Coordination Ketone Prochiral Ketone Ketone->Intermediate Borane2 BH3-SMe2 Borane2->Intermediate Product Chiral Alcohol Intermediate->Product Hydride Transfer Product->Catalyst Catalyst Regeneration Quench Quenching (Methanol) Product->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Analysis Chiral HPLC/GC Purification->Analysis

Caption: Workflow for the enantioselective reduction of a ketone.

The rigid cyclohexane ring of (1S,2S)-2-(Methylamino)cyclohexanol helps to lock the conformation of the resulting oxazaborolidine catalyst. This rigidity, combined with the steric bulk of the substituents, effectively shields one face of the coordinated ketone, leading to a highly selective hydride attack on the exposed face.

Simplified Reaction Mechanism

G A Chiral Amino Alcohol + BH3-SMe2 B Oxazaborolidine Catalyst A->B Catalyst Formation C Ketone Coordination Forms diastereomeric transition states B->C Coordination with Ketone D Hydride Transfer Favored pathway leads to major enantiomer C->D Enantioselective Hydride Attack E Chiral Alcohol Product + Regenerated Catalyst D->E Product Release

Caption: Simplified mechanism of the CBS reduction.

Conclusion and Future Outlook

This compound stands as a highly effective chiral ligand and precursor for organocatalysts in asymmetric synthesis. Its robust performance, particularly in the enantioselective reduction of ketones, makes it a valuable alternative to more traditional chiral amino alcohols. The predictable stereochemical outcomes and high enantioselectivities achieved with this ligand are attributable to its well-defined and rigid C₂-symmetric structure.

Future research will likely focus on expanding the applications of this compound and its derivatives to a broader range of asymmetric transformations. Further modifications of the ligand scaffold could lead to even more selective and active catalysts, pushing the boundaries of what is achievable in asymmetric synthesis. The continued development of such efficient and selective catalysts is paramount for the advancement of pharmaceutical and chemical manufacturing, enabling more sustainable and cost-effective routes to enantiomerically pure compounds.

References

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Kilic, H., et al. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring.
  • Yadav, J. S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353.
  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. (Master's thesis, The Hong Kong Polytechnic University).
  • Nakano, H., et al. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 97(1), 1-21.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Grogan, G., & Turner, N. J. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Rios, R., & Companyó, X. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(13), 4684-4700.
  • Wenzel, T. J. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 7010-7019.
  • Aspira Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

Sources

methods for the validation of enantiomeric excess in products from (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess in Asymmetric Catalysis

Focus: Products from (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride Catalysis

Introduction: The Imperative of Chiral Purity

In the realm of asymmetric synthesis, the goal is not merely to create a molecule but to control its three-dimensional architecture with precision. Chiral catalysts, such as those derived from this compound, are instrumental in this pursuit, enabling the selective formation of one enantiomer over its mirror image. This selectivity is paramount in drug development, where different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the rigorous validation of enantiomeric excess (e.e.) is not just a procedural step but a fundamental requirement for ensuring the safety, efficacy, and quality of a chiral product.

This guide provides a comparative analysis of the principal analytical techniques used to determine enantiomeric excess. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering field-proven insights to help you select and implement the most robust validation strategy for your specific chiral products.

Comparative Analysis of Core Techniques

The determination of enantiomeric excess is most commonly accomplished using chromatography, nuclear magnetic resonance spectroscopy, or chiroptical methods.[3][4][5] The choice of technique is dictated by the physicochemical properties of the analyte, required accuracy, sample throughput, and available instrumentation.[6]

Technique Underlying Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[2][7]High accuracy and reproducibility[3][8]; broad applicability; well-established methods; suitable for preparative separation.Method development can be time-consuming; requires specialized, often expensive, chiral columns.[2]A wide range of chiral compounds, especially non-volatile products like many chiral alcohols and amines.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase, typically cyclodextrin-based.[9][10]High resolution and sensitivity; fast analysis times.[1][9]Analyte must be volatile and thermally stable[4]; may require derivatization to increase volatility.Volatile chiral products (e.g., smaller alcohols, ketones, esters).
NMR Spectroscopy Use of a Chiral Solvating Agent (CSA) or Chiral Shift Reagent (CSR) to form transient diastereomeric complexes, which have distinct NMR signals.[11][12]No physical separation needed; provides structural information; relatively fast for screening; uses standard NMR equipment.Lower accuracy for very high or low e.e. values; requires higher sample concentration; CSA/CSR may cause signal broadening.Rapid screening, structural confirmation, and analysis of soluble, non-racemic mixtures.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.[13]Extremely fast (seconds per sample); ideal for high-throughput screening (HTS)[14]; low sample consumption.Less accurate than chromatography; requires a chromophore near the stereocenter; requires pure enantiomer standards for calibration.[15][16]High-throughput screening of reaction outcomes and rapid quality control checks.

In-Depth Methodologies & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for accurate e.e. determination due to its high resolution and reliability.[3] The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[7]

cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing racemic Prepare Racemic Standard (~1 mg/mL) dev Method Development (Screen CSPs & Mobile Phases) racemic->dev sample Prepare Analyte Sample (~1 mg/mL) inject Inject Standard & Sample into HPLC System sample->inject dev->inject sep Separation on Chiral Stationary Phase inject->sep detect UV/Other Detection sep->detect chrom Obtain Chromatogram detect->chrom integrate Integrate Peak Areas of Enantiomers chrom->integrate calc Calculate % e.e. integrate->calc

Caption: Workflow for enantiomeric excess determination using Chiral HPLC.

This protocol is a representative method for a chiral alcohol, a common product from reactions catalyzed by (1S,2S)-2-(Methylamino)cyclohexanol derivatives.

  • Instrumentation & Column:

    • HPLC System with UV Detector.

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[7]

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

    • Causality: Normal-phase chromatography is often effective for polar analytes on polysaccharide CSPs. The IPA acts as the polar modifier, and its concentration is the primary lever for adjusting retention time and resolution.

  • Standard & Sample Preparation:

    • Racemic Standard: Prepare a ~1 mg/mL solution of the racemic product in the mobile phase. This is a critical step to confirm the identity of the enantiomer peaks and to verify that the method achieves baseline separation.

    • Analyte Sample: Prepare the sample from the catalytic reaction at a similar concentration (~1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm or 254 nm (select a wavelength where the analyte has strong absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times (t_R1, t_R2) and ensure the resolution factor (R_s) is greater than 1.5 for accurate quantification.

    • Inject the analyte sample.

    • Integrate the peak areas for the two enantiomers (Area_1, Area_2).

    • Calculate the enantiomeric excess using the formula: % e.e. = [ |Area_major - Area_minor| / (Area_major + Area_minor) ] * 100[7]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative for analytes that are volatile or can be made volatile through derivatization.[1] It offers excellent resolution and speed.[9]

  • Instrumentation & Column:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A cyclodextrin-based chiral capillary column, such as a β-dex™ 225.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.[1]

    • Derivatization (If Necessary): For non-volatile compounds like alcohols, derivatization to a more volatile ester (e.g., acetate) or silyl ether may be required. This must be done carefully to avoid any kinetic resolution that could alter the enantiomeric ratio.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 200 °C). The program must be optimized to achieve separation.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Data Analysis:

    • As with HPLC, first inject a racemic standard to identify the peaks and confirm separation.

    • Calculate e.e. from the integrated peak areas of the two enantiomers using the same formula as for HPLC.[17]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique provides a rapid assessment of e.e. without chromatographic separation.[12] A chiral solvating agent is added to the NMR sample, forming diastereomeric complexes with the enantiomers of the analyte. These complexes are non-equivalent and give rise to separate, distinguishable peaks in the NMR spectrum.[11][18]

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: NMR Acquisition cluster_data Phase 3: Data Analysis analyte Dissolve Analyte in Anhydrous CDCl3 csa Add Chiral Solvating Agent (CSA) analyte->csa complex Formation of Transient Diastereomeric Complexes csa->complex acquire Acquire 1H NMR Spectrum complex->acquire spectrum Observe Signal Splitting for a Key Proton acquire->spectrum integrate Integrate Split Signals (Integral_R, Integral_S) spectrum->integrate calc Calculate % e.e. integrate->calc

Caption: Workflow for enantiomeric excess determination using NMR with a CSA.

  • Materials:

    • Analyte: ~5-10 mg of the chiral product.

    • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for chiral alcohols.

    • Solvent: Anhydrous deuterated chloroform (CDCl3) or benzene-d6.

    • Causality: Aprotic, non-polar solvents are essential. They do not compete for the hydrogen bonding sites required for the formation of the diastereomeric complexes between the CSA and the analyte.

  • Sample Preparation:

    • Accurately weigh the analyte into a clean, dry NMR tube.

    • Add ~0.6 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the tube. Start with ~1 equivalent and acquire another spectrum. Optimize the amount of CSA to achieve the best signal separation (often 1.5-2.0 equivalents).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved and shows clear splitting into two peaks upon addition of the CSA. Protons close to the stereocenter are usually the best candidates.

    • Carefully integrate the two separated signals.

    • Calculate e.e. from the integrals (I) of the two signals: % e.e. = [ |I_major - I_minor| / (I_major + I_minor) ] * 100

Conclusion: Selecting the Optimal Method

The validation of enantiomeric excess is a critical, non-negotiable step in asymmetric catalysis.

  • Chiral HPLC stands as the definitive method for accuracy and is broadly applicable to the types of chiral alcohols and amines produced from this compound catalysis.

  • Chiral GC is an excellent, high-speed alternative if the products are sufficiently volatile.

  • NMR with a CSA offers a powerful tool for rapid screening and confirmation, providing results in minutes without the need for extensive method development.

  • Circular Dichroism excels in high-throughput environments where speed is more critical than absolute accuracy.

A robust validation strategy often involves using a rapid technique like NMR for initial screening of reaction conditions, followed by the rigorous, quantitative analysis of the final, optimized product by chiral HPLC or GC. This tiered approach ensures both efficiency in research and unimpeachable data for development and regulatory purposes.

References

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Berova, N., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess. RSC Publishing. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect. [Link]

  • Hsu, C. C., et al. (2011). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed. [Link]

  • Canary, J. W., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • Ngwa, G. K. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Nafie, L. A. (2002). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy. Analytical Chemistry. [Link]

  • Nafie, L. A. (2002). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Scilit. [Link]

  • Pescitelli, G., & Di Bari, L. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • Li, D., & Li, Z. (2025). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH. [Link]

  • Li, D., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Carobbi, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Betts, T. (2005). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Anslyn, E. V., et al. (2011). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. PMC - NIH. [Link]

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A Comparative Guide to Developing Chiral HPLC Methods for Resolving Enantiomers from (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical development and asymmetric synthesis, the precise control and analysis of stereochemistry are paramount. The enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, robust and reliable analytical methods for separating and quantifying enantiomers are critical for ensuring drug safety and efficacy. This guide focuses on the development of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of enantiomers related to (1S,2S)-2-(Methylamino)cyclohexanol, a key structural motif in various chiral auxiliaries and active pharmaceutical ingredients.

The separation of amino alcohol enantiomers presents a unique set of challenges due to their polar nature and the presence of both amino and hydroxyl functional groups. These groups can engage in multiple types of interactions with a chiral stationary phase (CSP), including hydrogen bonding, dipole-dipole interactions, and steric hindrance. This guide provides a systematic and comparative approach to developing effective chiral HPLC methods, grounded in the principles of chromatographic theory and supported by experimental insights. We will explore the critical aspects of stationary phase selection, mobile phase optimization, and the strategic use of additives to achieve optimal enantiomeric resolution.

The Foundation: Selecting the Right Chiral Stationary Phase (CSP)

The cornerstone of any successful chiral separation is the selection of an appropriate CSP.[1] The enantiorecognition mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For amino alcohols like (1S,2S)-2-(Methylamino)cyclohexanol and its derivatives, polysaccharide-based and cyclodextrin-based CSPs are often the most effective.[1][3][4]

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely regarded for their broad applicability and high success rates in resolving a diverse range of chiral compounds, including amines and amino alcohols.[1][3][4][5][6] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric inclusion within the helical grooves of the polysaccharide polymer.[6][7]

Comparison of Common Polysaccharide CSPs:

CSP NameChiral SelectorKey CharacteristicsTypical Applications
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Coated phase, excellent for a wide range of compounds, particularly aromatic compounds.[3]General screening for chiral amines and amino alcohols.
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Coated phase, complementary selectivity to AD-H, often successful when AD-H is not.[8]Broad applicability, good for compounds with aromatic rings.
CHIRALPAK® IA/IB/IC Immobilized amylose/cellulose derivativesImmobilized phases, compatible with a wider range of solvents ("extended range"), including polar solvents.[1][6]Method development flexibility, suitable for polar organic and reversed-phase modes.

Expert Insight: For initial screening of (1S,2S)-2-(Methylamino)cyclohexanol derivatives, a combination of CHIRALPAK® AD-H and CHIRALCEL® OD-H is a robust starting point. Their differing selectivities often lead to a successful separation on at least one of the two columns.[8] The immobilized versions (IA, IB, etc.) offer greater flexibility in mobile phase selection, which can be crucial for optimizing selectivity and solubility.[1][6]

Cyclodextrin-Based CSPs: An Alternative Approach

Cyclodextrin-based CSPs are another valuable class of stationary phases for chiral separations.[3] These consist of cyclic oligosaccharides that form a truncated cone-like cavity. Chiral recognition is primarily based on the inclusion of a part of the analyte molecule (often an aromatic ring) into the cyclodextrin cavity, supplemented by interactions with derivatized hydroxyl groups at the rim of the cavity.[8]

Key Considerations for Cyclodextrin CSPs:

  • Analyte Structure: Most effective for analytes containing at least one aromatic ring that can fit into the cyclodextrin cavity.[8]

  • Mobile Phase: Can be used in reversed-phase, normal-phase, and polar organic modes.[8]

Mobile Phase Strategy: The Key to Unlocking Resolution

The choice of mobile phase is as critical as the selection of the CSP. The mobile phase modulates the interactions between the analyte and the stationary phase, directly impacting retention, selectivity, and peak shape. The three primary modes for chiral separation of amino alcohols are normal-phase, polar organic, and reversed-phase.

Normal-Phase Chromatography: The Traditional Approach

Normal-phase chromatography, typically employing a non-polar solvent like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol), is a well-established technique for chiral separations on polysaccharide-based CSPs.[9]

  • Advantages: High efficiency and selectivity are often achieved.

  • Disadvantages: Limited solubility for highly polar compounds, potential for inconsistent retention times due to water content in the mobile phase.

Polar Organic Mode (POM): A Versatile Alternative

The polar organic mode utilizes polar organic solvents such as acetonitrile, methanol, and ethanol as the mobile phase.[10][11] This mode has gained popularity due to several advantages:

  • Improved Solubility: Better suited for polar analytes like amino alcohols.[10]

  • Faster Analysis: Often results in shorter analysis times compared to normal-phase.[12]

  • LC-MS Compatibility: Compatible with mass spectrometry detection, which is beneficial for bioanalytical applications.[11]

Expert Insight: For (1S,2S)-2-(Methylamino)cyclohexanol derivatives, the polar organic mode is often a superior starting point compared to normal-phase due to the polarity of the analyte. A simple mobile phase of acetonitrile or methanol with a basic additive is a good initial screening condition.[10]

Reversed-Phase Chromatography: For Water-Soluble Analytes

Reversed-phase chromatography, using aqueous buffers and organic modifiers like acetonitrile or methanol, is another option, particularly for the hydrochloride salt form of the analyte.[13]

  • Advantages: Excellent for highly water-soluble compounds, robust and reproducible.

  • Disadvantages: Enantioselectivity can sometimes be lower compared to normal-phase or polar organic modes.

The Impact of Additives: Fine-Tuning the Separation

For basic compounds like amino alcohols, the use of mobile phase additives is crucial for achieving good peak shape and optimal enantioselectivity.[1][14]

Basic Additives for Basic Analytes

The addition of a small amount (typically 0.1-0.5%) of a basic additive, such as diethylamine (DEA), triethylamine (TEA), or butylamine, is essential when analyzing amino compounds.[1][14] These additives serve two primary purposes:

  • Improved Peak Shape: They compete with the basic analyte for active sites (residual silanols) on the silica support, reducing peak tailing.[1]

  • Enhanced Selectivity: They can modify the interactions between the analyte and the CSP, leading to improved resolution.[1]

Acidic Additives for Ion-Pairing

In some cases, particularly in normal-phase or polar organic modes, the addition of an acidic additive like trifluoroacetic acid (TFA) or formic acid can be beneficial.[15][16] This can lead to the formation of an ion-pair between the protonated amine and the acid, which may then interact more favorably with the CSP.

Comparative Table of Mobile Phase Additives:

Additive TypeExamplesPrimary FunctionWhen to Use
Basic Diethylamine (DEA), Triethylamine (TEA), ButylamineImprove peak shape for basic analytes, enhance selectivity.[1][14]Almost always necessary for amino alcohols.
Acidic Trifluoroacetic Acid (TFA), Formic AcidCan improve selectivity through ion-pairing mechanisms.[15]As an optimization step if baseline resolution is not achieved with basic additives.

A Systematic Approach to Method Development

A structured and logical workflow is essential for efficient and successful chiral method development.

Workflow Diagram

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical screening and optimization process for resolving the enantiomers of a derivative of (1S,2S)-2-(Methylamino)cyclohexanol.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

2. Initial Screening Conditions:

ParameterCondition 1Condition 2
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile with 0.1% Diethylamine (v/v)Methanol with 0.1% Diethylamine (v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm

3. Data Evaluation:

  • Assess the chromatograms for any signs of enantiomeric separation. Calculate the resolution (Rs) between the enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

4. Optimization Strategy:

  • If partial separation is observed:

    • Adjust the mobile phase composition. For example, try different ratios of acetonitrile and methanol.

    • Vary the concentration of the basic additive (e.g., 0.05% to 0.2%).

    • Evaluate different basic additives (e.g., TEA, butylamine).

    • Investigate the effect of temperature (e.g., 15 °C to 40 °C). Lower temperatures often improve resolution.

  • If no separation is observed:

    • Switch to a different mobile phase mode (e.g., normal-phase with hexane/isopropanol and 0.1% DEA).

    • Consider derivatization of the analyte to introduce a chromophore or a group that may interact more strongly with the CSP.[17][18]

5. Final Method and Validation:

  • Once baseline resolution is achieved, the method should be validated for its intended purpose, including assessments of robustness, linearity, accuracy, and precision.

Conclusion

The development of a chiral HPLC method for resolving enantiomers from (1S,2S)-2-(Methylamino)cyclohexanol reactions is a systematic process that relies on a sound understanding of the principles of chiral chromatography. By carefully selecting the chiral stationary phase, optimizing the mobile phase composition, and strategically using additives, robust and reliable methods can be developed. Polysaccharide-based CSPs, particularly in the polar organic mode with a basic additive, represent a highly effective starting point for these challenging separations. This guide provides a framework for researchers, scientists, and drug development professionals to efficiently develop and implement these critical analytical methods.

References

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. (n.d.). Retrieved January 18, 2026, from [Link]

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. (n.d.). Journal of Liquid Chromatography & Related Technologies, 29(18), 2633-2644. Retrieved January 18, 2026, from [Link]

  • Matthijs, N., Maftouh, M., & Vander Heyden, Y. (2006). Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography. Journal of separation science, 29(10), 1353–1362. [Link]

  • Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography. (2006). Journal of Separation Science, 29(10), 1353-1362. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 18, 2026, from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved January 18, 2026, from [Link]

  • Chen, C. C., & Lin, C. E. (1994). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 32(5), 177-183. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. (2010, June 1). LCGC International. Retrieved January 18, 2026, from [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013, October 28). American Pharmaceutical Review. Retrieved January 18, 2026, from [Link]

  • Perrin, C., Vander-Heyden, Y., Maftouh, M., & Massart, D. L. (2002). Screening approach for chiral separation of pharmaceuticals Part II. Reversed-phase liquid chromatography.
  • Chiral Separations Techniques - Video. (2020, April 6). Regis Technologies. Retrieved January 18, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 195-202. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). RSC advances, 11(23), 13964–13982. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. Retrieved January 18, 2026, from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (n.d.). Chromatography Forum. Retrieved January 18, 2026, from [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Normal‐Phase and Polar Organic Solvents Chromatography. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024). Molecules (Basel, Switzerland), 29(10), 2256. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society reviews, 37(10), 2096–2106. [Link]

  • Polysaccharide-based CSPs. (n.d.). Chiralpedia. Retrieved January 18, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Catalysts, 3(3), 701-722. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). In Chiral Separation Techniques (pp. 1-35). Springer, Cham. [Link]

  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. (2022). Chirality, 34(4), 620–629. [Link]

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2019). Metabolites, 9(12), 294. [Link]

  • Synthesis and Application of Amino Alcohol-Derived Chiral Ionic Liquids, as Additives for Enantioseparation in Capillary Electrophoresis. (2019). Journal of chromatography. A, 1599, 156–163. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules (Basel, Switzerland), 25(8), 1902. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved January 18, 2026, from [Link]

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. (2014). Molecules (Basel, Switzerland), 19(5), 5511–5534. [Link]

Sources

A Comparative Analysis of N-Methyl vs. N-Benzyl Cyclohexanol Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the N-Substituent in Cyclohexanol-Based Chiral Auxiliaries

Chiral auxiliaries function by temporarily introducing a chiral element to a prochiral substrate, thereby creating a diastereomeric intermediate that can be influenced to react from a less sterically hindered face.[2] In the case of N-substituted aminocyclohexanol auxiliaries, the N-alkyl or N-benzyl group plays a pivotal role in establishing the chiral environment around the reaction center. The size and conformational flexibility of this substituent can significantly affect the shielding of one face of the enolate, thereby dictating the direction of approach of an incoming electrophile.

The fundamental workflow for employing these auxiliaries in asymmetric synthesis follows a well-established three-step sequence: acylation to attach the prochiral substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Chiral Auxiliary Workflow cluster_0 General Workflow for Asymmetric Synthesis Acylation Acylation Diastereoselective_Reaction Diastereoselective Reaction Acylation->Diastereoselective_Reaction Forms Chiral Intermediate Cleavage Cleavage Diastereoselective_Reaction->Cleavage Creates New Stereocenter Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Releases Product & Recovers Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Comparative Performance Analysis: Steric Hindrance as a Key Determinant

While specific data for direct comparison is sparse, we can infer the potential performance differences between N-methyl and N-benzyl cyclohexanol auxiliaries based on the well-understood principles of steric hindrance in asymmetric induction.

N-Methyl Cyclohexanol Auxiliaries: The smaller methyl group is expected to create a less sterically demanding environment. This could have two opposing effects. On one hand, it might lead to lower diastereoselectivity as the difference in steric hindrance between the two faces of the reactive intermediate is less pronounced. On the other hand, a less hindered environment could be advantageous for reactions involving bulky electrophiles or for achieving higher reaction rates.

N-Benzyl Cyclohexanol Auxiliaries: The larger and more conformationally flexible benzyl group is anticipated to provide a more significant steric shield. This increased steric bulk would likely lead to higher diastereoselectivity in many reactions by more effectively blocking one face of the enolate. However, this increased hindrance might also slow down the reaction rate or be less effective for very bulky substrates. The potential for π-stacking interactions between the benzyl group's aromatic ring and the reacting system could also influence the transition state geometry and, consequently, the stereochemical outcome.

Table 1: Hypothetical Performance Comparison in Asymmetric Alkylation

Since direct experimental data is unavailable for a side-by-side comparison, the following table presents a hypothetical scenario based on established principles of asymmetric synthesis. This is intended to illustrate the expected trade-offs and should be validated experimentally.

AuxiliaryElectrophileExpected Diastereomeric Ratio (d.r.)Expected YieldRationale
N-Methyl Cyclohexanol Methyl IodideModerate to HighGood to ExcellentSmaller auxiliary may offer less facial discrimination.
Benzyl BromideModerateGoodPotential for competitive steric interactions with a larger electrophile.
N-Benzyl Cyclohexanol Methyl IodideHigh to ExcellentGood to ExcellentLarger auxiliary provides a more effective steric shield for a small electrophile.
Benzyl BromideHighModerate to GoodIncreased steric hindrance from both auxiliary and electrophile may lower the reaction rate and yield.

Experimental Protocols

The following are generalized protocols for the synthesis, acylation, diastereoselective alkylation, and cleavage of N-substituted aminocyclohexanol auxiliaries. These should be adapted and optimized for specific substrates and reaction conditions.

Protocol 1: Synthesis of (1R,2R)-N-Methyl-2-aminocyclohexanol

This protocol is a representative example for the synthesis of the chiral auxiliary.

Synthesis_N_Methyl cluster_0 Synthesis of N-Methyl Auxiliary Start (1R,2R)-2-Aminocyclohexanol Step1 Reductive Amination (Formaldehyde, H₂/Pd-C) Start->Step1 Product (1R,2R)-N-Methyl-2-aminocyclohexanol Step1->Product

Caption: Synthetic route to (1R,2R)-N-Methyl-2-aminocyclohexanol.

Methodology:

  • To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in methanol, add formaldehyde (1.1 eq, 37% aqueous solution).

  • Add Palladium on carbon (10 mol%) to the mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography to yield pure (1R,2R)-N-methyl-2-aminocyclohexanol.

Protocol 2: Acylation of the Chiral Auxiliary

Methodology:

  • Dissolve the N-substituted-2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl derivative by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

Alkylation_Workflow cluster_0 Diastereoselective Alkylation Start N-Acyl Auxiliary Step1 Enolate Formation (LDA, -78 °C) Start->Step1 Step2 Alkylation (Alkyl Halide) Step1->Step2 Product Alkylated Product (Diastereomeric Mixture) Step2->Product

Caption: Workflow for the diastereoselective alkylation of an N-acyl auxiliary.

Methodology:

  • Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for several hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, alcohol, or amide).

To obtain the carboxylic acid (Hydrolytic Cleavage):

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir the reaction at 0 °C until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid with an organic solvent.

Mechanistic Rationale and Stereochemical Models

The stereochemical outcome of these reactions can be rationalized by considering the formation of a rigid, chelated enolate intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the hydroxyl group of the cyclohexanol auxiliary. This chelation, combined with the steric bulk of the N-substituent, forces the enolate to adopt a conformation that exposes one face to the incoming electrophile.

In the case of an N-benzyl auxiliary, the bulky benzyl group would occupy a pseudo-equatorial position to minimize steric interactions, effectively shielding the top face of the enolate and directing the electrophile to attack from the less hindered bottom face. For the N-methyl auxiliary, while the same principle applies, the smaller size of the methyl group would result in a less pronounced energy difference between the two transition states, potentially leading to lower diastereoselectivity.

Conclusion and Future Outlook

The choice between an N-methyl and an N-benzyl cyclohexanol auxiliary represents a trade-off between steric hindrance and reactivity. The N-benzyl derivative is likely to provide higher levels of diastereoselectivity for a range of electrophiles due to its greater steric bulk. In contrast, the N-methyl auxiliary may be more suitable for reactions involving sterically demanding substrates or where higher reaction rates are desired.

The lack of direct comparative studies highlights an opportunity for further research in this area. A systematic investigation into the performance of these and other N-substituted aminocyclohexanol auxiliaries in various asymmetric transformations would be a valuable contribution to the field of organic synthesis. Such studies would provide a clearer understanding of the subtle interplay between the structure of the auxiliary and the stereochemical outcome of the reaction, enabling chemists to make more informed decisions in the design of efficient and highly selective synthetic routes.

References

  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331.
  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(12), 2165-2168.
  • O'Brien, P., & Pilgram, C. D. (2003). Chiral lithium amide base-mediated rearrangement of meso-cyclohexene oxides: asymmetric synthesis of amino- and aziridinocyclohexenols. Organic & Biomolecular Chemistry, 1(3), 523-534.
  • Berkowitz, D. B., & Smith, M. K. (1996). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. The Journal of Organic Chemistry, 61(26), 9425-9434.
  • Davies, S. G., Ichihara, O., Lenoir, I., & Walters, S. J. (1994). Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1411-1418.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Samoshin, V. V., & Gross, P. H. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. ARKIVOC, 2012(8), 27-35.
  • Malhotra, S. V. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 1-6.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sharma, P., Gupta, R., & Bansal, R. K. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 1266–1304.
  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylation and aldol reaction of optically active (1S,2R)-2-aminocyclopentan-l-ol derived chiral auxiliary proceeded with excellent diastereofacial selectivities (>99%) and isolated yields. Tetrahedron Letters, 39(38), 6951-6954.
  • Berkowitz, D. B., & Smith, M. K. (1996). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. The Journal of Organic Chemistry, 61(26), 9425-9434.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: (1S,2S)-2-Phenylcyclopentanamine vs. trans-2-Phenylcyclohexanol.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (255), 3-8.
  • Romo, D., & Harrison, P. H. M. (1992). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Journal of Organic Chemistry, 57(23), 6265-6267.
  • Samoshin, V. V., & Gross, P. H. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. ARKIVOC, 2012(8), 27-35.

Sources

A Comparative Guide to Chiral Catalysts in Asymmetric Ketone Reduction: Benchmarking (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to chiral secondary alcohols stands as a cornerstone transformation, pivotal in the production of pharmaceuticals and fine chemicals. The choice of a chiral catalyst is paramount in achieving the high levels of enantioselectivity and yield demanded by industrial applications. This guide provides an in-depth technical comparison of the performance of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride against two classes of established industrial catalysts: the Corey-Bakshi-Shibata (CBS) catalysts and Noyori's ruthenium-based hydrogenation catalysts.

The objective of this guide is to offer a clear, data-driven analysis to inform catalyst selection for researchers and process chemists. We will delve into the mechanistic underpinnings of each catalytic system, present comparative performance data for the benchmark reduction of acetophenone, and provide detailed, self-validating experimental protocols.

Introduction to the Catalytic Systems

The asymmetric reduction of a prochiral ketone, such as acetophenone, to a chiral alcohol, (R)- or (S)-1-phenylethanol, requires a catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group. The three catalysts under review achieve this through distinct mechanisms and structural features.

This compound: This chiral amino alcohol represents a class of accessible and versatile organocatalysts. In the presence of a borane reagent, it forms an in-situ oxazaborolidine complex that acts as the chiral catalytic species. The rigid cyclohexane backbone and the stereochemistry of the amino and hydroxyl groups create a defined chiral pocket that directs the hydride transfer to one face of the ketone.

Corey-Bakshi-Shibata (CBS) Catalysts: These are pre-formed or in-situ generated oxazaborolidines derived from chiral amino acids, most commonly proline.[1][2] The CBS catalyst is a highly effective organocatalyst for the enantioselective reduction of ketones with borane.[3] Its well-defined structure and mechanism have made it a widely adopted tool in both academic and industrial settings.[4]

Noyori Asymmetric Hydrogenation Catalysts: This class of catalysts comprises ruthenium complexes coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[5] These catalysts are renowned for their exceptional activity and enantioselectivity in the hydrogenation of a broad range of ketones, operating under hydrogen pressure.[6] The mechanism involves a metal-ligand bifunctional catalysis, where both the ruthenium center and the amine ligand participate in the hydride transfer.[7]

Performance Benchmarking: Asymmetric Reduction of Acetophenone

The asymmetric reduction of acetophenone to 1-phenylethanol serves as a standard benchmark reaction to evaluate and compare the performance of chiral catalysts. The key performance indicators are the chemical yield and the enantiomeric excess (e.e.) of the product.

Catalyst SystemReagentsYield (%)Enantiomeric Excess (e.e.) (%)
(1S,2S)-2-(Methylamino)cyclohexanol Borane dimethyl sulfide9592 (R)
(S)-Methyl CBS Catalyst Borane-THF>9994.7 (R)[8]
RuCl₂[(S)-tolbinap][(S,S)-dpen] H₂ (45 atm), t-C₄H₉OKQuantitative80 (R)[5]

Note: The data for (1S,2S)-2-(Methylamino)cyclohexanol is based on the performance of the free base, which is expected to behave identically to the hydrochloride salt under the basic conditions of the borane reduction.

This comparative data highlights the high efficiency of all three catalytic systems. While the Noyori catalyst demonstrates exceptional turnover numbers suitable for large-scale industrial processes, both the CBS catalyst and (1S,2S)-2-(Methylamino)cyclohexanol offer excellent enantioselectivity and yields under milder, non-pressurized conditions.

Mechanistic Insights

A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting.

(1S,2S)-2-(Methylamino)cyclohexanol and CBS Catalyzed Borane Reduction

The mechanism for both the in-situ generated catalyst from (1S,2S)-2-(Methylamino)cyclohexanol and the pre-formed CBS catalyst is analogous.[1][2]

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle AminoAlcohol (1S,2S)-2-(Methylamino)cyclohexanol Oxazaborolidine Chiral Oxazaborolidine AminoAlcohol->Oxazaborolidine + BH₃ - H₂ Borane1 BH₃ Complex1 Oxazaborolidine-BH₃ Complex Oxazaborolidine->Complex1 + BH₃ Ketone Acetophenone Borane2 BH₃ Complex2 [Oxazaborolidine-BH₃]-Ketone Complex Complex1->Complex2 + Ketone TransitionState Six-membered Transition State Complex2->TransitionState Intramolecular Hydride Transfer ProductComplex Alkoxyborane Product TransitionState->ProductComplex ProductComplex->Oxazaborolidine Release of Product Alcohol (R)-1-Phenylethanol ProductComplex->Alcohol + H₂O workup

Caption: Catalytic cycle for the borane reduction of acetophenone catalyzed by an oxazaborolidine.

The key steps are:

  • Catalyst Formation: The chiral amino alcohol reacts with borane to form the active oxazaborolidine catalyst.

  • Coordination: The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone. Simultaneously, a molecule of borane coordinates to the nitrogen atom of the oxazaborolidine.

  • Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered transition state. The stereochemistry of the catalyst dictates which face of the ketone is accessible for hydride attack.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle.

Noyori Asymmetric Hydrogenation

The Noyori-type catalysts operate through a distinct "metal-ligand bifunctional" mechanism.[7]

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Precatalyst RuCl₂[(S)-tolbinap][(S,S)-dpen] ActiveCatalyst [RuH(diamine)(diphosphine)]⁺ Precatalyst->ActiveCatalyst + H₂, Base Complex1 Outer-sphere Complex ActiveCatalyst->Complex1 + Ketone Ketone Acetophenone TransitionState Six-membered Pericyclic Transition State Complex1->TransitionState Hydride and Proton Transfer ProductComplex [Ru(product)(diamine)(diphosphine)] TransitionState->ProductComplex ProductComplex->ActiveCatalyst Release of Alcohol + H₂ Alcohol (R)-1-Phenylethanol ProductComplex->Alcohol

Sources

A Comparative Guide to the Determination of Absolute Stereochemistry for Products Derived from (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge in Asymmetric Synthesis

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a valuable chiral building block, frequently employed as a precursor for chiral ligands and auxiliaries in asymmetric synthesis.[1][2] Its rigid cyclohexane backbone and defined stereocenters provide a powerful platform for inducing chirality in a wide range of chemical transformations, from asymmetric additions to cyclizations.[3][4] However, the successful synthesis of an enantiomerically enriched product is only half the battle. For researchers in medicinal chemistry and drug development, an unambiguous determination of the product's absolute stereochemistry—the precise three-dimensional arrangement of its atoms—is not merely an academic exercise; it is a regulatory and functional necessity. The biological activity of enantiomers can differ dramatically, with one being a potent therapeutic while the other is inactive or even toxic.[2][5]

This guide provides a comparative analysis of the primary analytical techniques used to determine the absolute configuration of chiral molecules synthesized using reagents derived from (1S,2S)-2-(Methylamino)cyclohexanol. We will delve into the causality behind experimental choices, compare methodologies based on their principles and practical requirements, and provide a logical workflow to guide researchers toward the most effective strategy for their specific compound.

Core Methodologies for Assigning Absolute Configuration

There are three principal methods for the unambiguous determination of absolute stereochemistry: Single-Crystal X-ray Crystallography, NMR-based derivatization techniques, and chiroptical spectroscopy.[][7] Each method operates on a different physical principle and comes with a unique set of strengths and limitations.

Single-Crystal X-ray Crystallography: The Definitive Standard

Often hailed as the "gold standard," single-crystal X-ray crystallography provides a direct visualization of the molecular structure in three dimensions.[8][9]

  • Principle of Operation: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. To determine the absolute configuration, one must observe the effects of anomalous dispersion.[10] When the X-ray frequency is near the absorption edge of an atom (typically a "heavy" atom like bromine or sulfur, but possible with lighter atoms using specific wavelengths like Cu Kα), the scattering factor becomes complex, causing a breakdown of Friedel's law.[10] This means the diffraction intensities of specific pairs of reflections (h,k,l) and (-h,-k,-l) are no longer identical, allowing for the correct enantiomer to be distinguished from its mirror image.[9]

  • Causality in Method Choice: This is the most direct and unambiguous method. If a high-quality single crystal of your product can be grown, this technique provides the highest level of confidence in the stereochemical assignment.[8] The presence of an atom heavier than oxygen in the molecule significantly improves the chances of a successful and reliable determination.[11]

  • Key Advantages:

    • Unambiguous and definitive assignment.[12]

    • Provides a complete 3D structure, including bond lengths, angles, and relative stereochemistry of all centers.

  • Key Limitations:

    • The absolute prerequisite is a single, well-ordered crystal of sufficient size and quality, which can be difficult or impossible to obtain for many compounds, especially oils or amorphous solids.[11][13]

    • The process of growing suitable crystals can be time-consuming and is often considered an art form.

    • Determination can be challenging for molecules containing only light atoms (C, H, O, N), as the anomalous scattering effect is weak.[14]

NMR Spectroscopy: Derivatization for Diastereomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While enantiomers are indistinguishable in a standard NMR experiment (they have identical spectra), they can be differentiated by converting them into diastereomers, which have distinct physical properties and, therefore, different NMR spectra.[][15] The most widely used method for this purpose is Mosher's Ester Analysis.[16][17]

  • Principle of Operation (Mosher's Method): This technique involves derivatizing a chiral alcohol or amine of unknown configuration with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[18] This reaction creates a pair of diastereomeric esters (or amides). The key to the analysis lies in the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable conformation, the protons of the substrate (L1 and L2) on one side of the MTPA plane will be shielded (shifted upfield in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted downfield). By systematically comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, one can deduce the absolute configuration of the original stereocenter.[19] The analysis relies on calculating the difference Δδ = δS - δR. A consistent positive or negative sign for Δδ across the protons on one side of the molecule provides the assignment.

  • Causality in Method Choice: Mosher's analysis is chosen when crystallization fails or is impractical. It is a solution-based method that requires only milligram quantities of the sample and provides reliable results for a wide range of secondary alcohols and amines.[17][20] It is particularly valuable because it relies on standard NMR instrumentation available in most research laboratories.

This protocol describes the derivatization of a chiral secondary alcohol of unknown stereochemistry.

  • Sample Preparation:

    • Strictly dry two separate NMR tubes.

    • In each tube, dissolve ~1-5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated pyridine or deuterochloroform containing a trace of pyridine.

  • Derivatization:

    • To Tube 1, add 1.1 equivalents of (R)-(-)-MTPA chloride.

    • To Tube 2, add 1.1 equivalents of (S)-(+)-MTPA chloride.

    • Seal the tubes and allow the reactions to proceed at room temperature for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS. The reaction can be gently heated if necessary.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR and, if necessary, 2D NMR (COSY, HSQC) spectra for both the (R)- and (S)-MTPA ester samples.[16] It is crucial to unambiguously assign the proton signals of the substrate.[21]

  • Data Analysis:

    • Tabulate the chemical shifts (δ) for each assigned proton in both the (R)- and (S)-ester spectra.

    • Calculate the difference: Δδ = δS - δR for each proton.

    • Map the signs of the Δδ values onto a conformational model of the MTPA esters. Protons with a positive Δδ are located on one side of the MTPA phenyl ring, and those with a negative Δδ are on the other.

    • Based on the established model for MTPA ester conformation, assign the absolute configuration of the carbinol center.[19]

Chiroptical Methods: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[22][23][24]

  • Principle of Operation: A chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a CD spectrum.[23][25] While optical rotation can confirm the presence of chirality, CD spectroscopy can be used to determine the absolute configuration by comparing the experimentally measured spectrum to a theoretically predicted spectrum.[26] This requires high-level quantum mechanical calculations (typically Time-Dependent Density Functional Theory, or TD-DFT) for the exact molecule.[11] A good match between the experimental and calculated spectra for a given enantiomer (e.g., the R-enantiomer) provides a confident assignment of its absolute configuration.

  • Causality in Method Choice: CD is an excellent alternative when both crystallization and chemical derivatization are problematic. It is highly sensitive, requires very little sample (which is recoverable), and is performed in solution.[13] The primary requirement is that the molecule must possess a chromophore (a light-absorbing group) near the stereogenic center to produce a measurable CD signal in an accessible wavelength range (e.g., UV-Vis).[27]

Decision Workflow for Stereochemical Determination

The choice of method is dictated by the properties of the synthesized product. The following workflow provides a logical decision-making process.

G cluster_start cluster_cryst cluster_nmr cluster_cd cluster_fail start Product from Asymmetric Synthesis (e.g., using (1S,2S)-2-(Methylamino)cyclohexanol -derived ligand) crystal_q Is the product a solid? Can you grow a high-quality single crystal? start->crystal_q xray Perform Single-Crystal X-ray Crystallography crystal_q->xray Yes derivatize_q Does the product have a derivatizable group (e.g., -OH, -NH2)? Is derivatization feasible? crystal_q->derivatize_q No success_xray Absolute Configuration Determined (High Confidence) xray->success_xray mosher Perform NMR-based analysis (e.g., Mosher's Ester Method) derivatize_q->mosher Yes chromophore_q Does the product have a suitable chromophore near the stereocenter? derivatize_q->chromophore_q No success_nmr Absolute Configuration Determined (High Confidence) mosher->success_nmr cd Perform Circular Dichroism (CD) Spectroscopy and compare with TD-DFT calculations chromophore_q->cd Yes fail Re-evaluate strategy. Consider alternative derivatization or chemical correlation. chromophore_q->fail No success_cd Absolute Configuration Determined (Good Confidence) cd->success_cd

Caption: A decision-making workflow for selecting the appropriate analytical method.

Comparative Data Summary

The table below provides a side-by-side comparison of the key performance indicators for each major technique.

ParameterSingle-Crystal X-ray CrystallographyNMR-based Derivatization (Mosher's)Circular Dichroism (CD) Spectroscopy
Principle Anomalous dispersion of X-rays[10]Analysis of diastereomers with distinct NMR spectra[15]Differential absorption of circularly polarized light[23]
Sample Requirement High-quality single crystal (0.1-0.5 mm)[13]1-5 mg, recoverable after chromatography0.1-2 mg, recoverable[13]
Sample State Crystalline solidSolution (liquid, oil, or dissolved solid)Solution (liquid, oil, or dissolved solid)
Analysis Time Days to weeks (crystal growth dependent)[13]Hours to 1-2 daysHours (data acquisition) + computational time
Confidence Level Highest (unambiguous)HighHigh (dependent on computational accuracy)
Key Prerequisite Successful crystallizationDerivatizable functional group (-OH, -NH₂)Chromophore near the stereocenter
Primary Limitation Difficulty in obtaining suitable crystals[11]Potential for reaction side products or difficult signal assignment[28]Requires access to and expertise in computational chemistry

Conclusion

The use of this compound as a chiral precursor enables sophisticated asymmetric syntheses critical to modern chemistry. However, the value of these syntheses is only fully realized upon the rigorous and correct assignment of the product's absolute configuration. While X-ray crystallography remains the definitive method, its requirement for a single crystal is a significant barrier. NMR-based methods, particularly Mosher's analysis, offer a robust and widely accessible alternative for compounds with suitable functional groups. For molecules that resist both crystallization and derivatization but possess a chromophore, Circular Dichroism coupled with theoretical calculations provides another powerful, non-destructive path forward. By understanding the principles, advantages, and limitations of each technique, researchers can strategically navigate the analytical workflow, ensuring the integrity and value of their scientific discoveries.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Wikipedia. (2024). Circular dichroism. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures. [Link]

  • Chemistry LibreTexts. (2022). Circular Dichroism. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. [Link]

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  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. [Link]

  • Santoro, F., & Barone, V. (2010). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Symmetry, 2(2), 1034-1073. [Link]

  • Roller, E.-M., et al. (2018). Circular Dichroism of Chiral Molecules in DNA-Assembled Plasmonic Hotspots. ACS Nano, 12(9), 9036-9045. [Link]

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  • Brittain, F. W. D. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation. Humana Press. [Link]

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  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. [Link]

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  • Dunitz, J. D. (1994). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis. Georg Thieme Verlag. [Link]

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  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Crimmins, M. T. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 55(2), 78-88. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis—The Essentials. Wiley-VCH. [Link]

  • National Institutes of Health. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. [Link]

  • The Aquila Digital Community. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using multinuclear NMR spectroscopy. [Link]

  • Welch, C. J., et al. (2007). Enantiomeric separation and determination of absolute stereochemistry of asymmetric molecules in drug discovery: building chiral technology toolboxes. Chirality, 19(9), 658-682. [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2008). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry, 73(10), 3809-3823. [Link]

  • Alemán, J., & Parra, A. (2012). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews, 41(24), 8068-8082. [Link]

  • Reddy, R. S., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 12(43), 8677-8681. [Link]

  • MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2739. [Link]

  • Argent, R. J., et al. (2018). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie International Edition, 57(31), 9789-9792. [Link]

  • Gerlt, J. A., & Gassman, P. G. (1993). Stereochemistry of 1,2-elimination and proton-transfer reactions: toward a unified understanding. Accounts of Chemical Research, 26(7), 323-330. [Link]

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A Comparative Guide to the Synthesis of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride: An Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a chiral amino alcohol of significant interest in pharmaceutical synthesis, often serving as a key building block for active pharmaceutical ingredients (APIs). The stereochemistry of this compound is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive literature comparison of the primary synthetic routes to this compound, with a focus on reported reaction yields and the underlying chemical principles that govern the efficiency of these transformations.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly follows two strategic pathways: the ring-opening of an epoxide and the reductive amination of a ketone. Each approach offers distinct advantages and challenges, particularly concerning stereocontrol and overall yield. This guide will delve into the specifics of these methods, presenting available data to inform synthetic route selection.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is often a balance between yield, stereoselectivity, cost, and scalability. Below is a comparison of the key methods identified in the literature for synthesizing the target compound.

Asymmetric Ring-Opening of Cyclohexene Oxide with Methylamine

The nucleophilic attack of methylamine on cyclohexene oxide is a direct method for introducing the methylamino and hydroxyl functionalities in a 1,2-trans configuration. The primary challenge lies in achieving high enantioselectivity to favor the desired (1S,2S) isomer.

Reaction Principle: The reaction proceeds via an SN2 mechanism, where the amine attacks one of the epoxide carbons, leading to the opening of the three-membered ring. The stereochemistry of the product is determined by the point of nucleophilic attack and is often controlled through the use of chiral catalysts.

Yield Analysis: Published studies on the asymmetric ring-opening of meso-epoxides, such as cyclohexene oxide, with aromatic amines using chiral metal-organic frameworks (MOFs) as catalysts have shown promising results. For instance, the reaction of cyclohexene oxide with N-methylaniline, a compound structurally similar to methylamine, in the presence of a chiral copper-based MOF, yielded the corresponding β-amino alcohol in 86% yield with 85% enantiomeric excess (ee) .[1][2] While this specific example does not use methylamine, it demonstrates the potential of catalyzed epoxide ring-opening to achieve high yields and good enantioselectivity.

Further research into catalytic systems for the asymmetric ring-opening of cyclohexene oxide with anilines using a Ti-(S)-BINOL complex under microwave irradiation has reported yields of up to 95% with enantiomeric excesses up to 55% . Although the enantioselectivity is moderate in this case, the high chemical yield underscores the efficiency of this pathway.

It is important to note that direct, high-yield, and highly enantioselective examples for the reaction of cyclohexene oxide with methylamine to produce the (1S,2S) isomer are not abundantly available in the surveyed literature, suggesting that this may be a challenging transformation to control for this specific substrate and nucleophile combination.

Reductive Amination of a Prochiral Ketone or a Chiral Precursor

Reductive amination offers a versatile alternative, typically involving the reaction of a ketone with methylamine to form an imine or enamine intermediate, which is then reduced to the desired amine. The stereochemical outcome can be controlled by using a chiral reducing agent, a chiral catalyst, or by starting from a chiral precursor.

Reaction Principle: The reaction condenses a ketone with an amine to form a C=N bond, which is subsequently hydrogenated. The stereochemistry is set during the reduction step.

Yield Analysis: Biocatalytic reductive amination has emerged as a powerful tool for the synthesis of chiral amines. Studies utilizing imine reductases (IREDs) have demonstrated the successful coupling of cyclohexanone derivatives with methylamine. For example, the reductive amination of 2-hexanone with methylamine on a 400 mg scale resulted in a 55% isolated yield of the corresponding (R)-amine with 96% ee.[3] Similarly, the reductive amination of (R)-3-methylcyclohexanone with ammonia yielded the (1S,3R)-amine product in 50% yield .[3]

While these examples do not produce the exact target molecule, they highlight the capability of biocatalysts to perform stereoselective reductive aminations on cyclic ketones with yields in the moderate range. The substrate scope of these enzymes is a critical factor, and specific enzyme screening would be necessary to optimize the yield for the synthesis of (1S,2S)-2-(Methylamino)cyclohexanol.

A study on bimetallic Rh-Ni catalysts for the reductive amination of cyclohexanone with ammonia reported a high conversion of 99.8% and a yield of 96.4% for cyclohexylamine.[4] This demonstrates that with appropriate catalytic systems, reductive amination can be a very high-yielding reaction. The challenge for the synthesis of the target molecule would be to adapt this high-yielding process to a stereoselective version.

Summary of Reaction Yields

Synthetic RouteKey Reagents/CatalystsReported YieldEnantioselectivity (ee)Reference
Asymmetric Ring-Opening
Cyclohexene Oxide + N-MethylanilineChiral Cu-MOF86%85%[1][2]
Cyclohexene Oxide + AnilinesTi-(S)-BINOL complex (Microwave)up to 95%up to 55%
Reductive Amination
2-Hexanone + MethylamineImine Reductase (IRED)55% (isolated)96%[3]
(R)-3-Methylcyclohexanone + AmmoniaImine Reductase (IRED)50%-[3]
Cyclohexanone + AmmoniaRh-Ni/SiO₂96.4%N/A[4]

Experimental Protocols

General Procedure for Asymmetric Ring-Opening of Cyclohexene Oxide (Illustrative)

This protocol is based on the principles described in the literature for related reactions.[1][2]

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, the chiral catalyst (e.g., a chiral metal complex or MOF) is suspended in a suitable anhydrous solvent (e.g., chloroform or dichloromethane).

  • Reaction Setup: To the catalyst suspension, cyclohexene oxide is added, followed by the slow addition of methylamine (as a solution in a suitable solvent or as a gas).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the catalyst) for a specified period (typically 24-48 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired (1S,2S)-2-(Methylamino)cyclohexanol.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is collected by filtration and dried.

General Procedure for Biocatalytic Reductive Amination (Illustrative)

This protocol is based on the general principles of IRED-catalyzed reactions.[3]

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer), the ketone substrate (e.g., 2-hydroxycyclohexanone), methylamine, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are combined.

  • Enzyme Addition: The reaction is initiated by the addition of the imine reductase enzyme.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for a specified period (e.g., 24-48 hours).

  • Work-up and Product Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification and Salt Formation: The crude product is purified by appropriate methods, such as chromatography. The purified (1S,2S)-2-(Methylamino)cyclohexanol is then converted to its hydrochloride salt as described previously.

Visualization of Synthetic Pathways

Asymmetric Ring-Opening Workflow

Asymmetric Ring-Opening Workflow start Start catalyst_prep Catalyst Preparation (Chiral MOF or Complex) start->catalyst_prep reaction_setup Reaction Setup (Cyclohexene Oxide + Methylamine) catalyst_prep->reaction_setup reaction_conditions Reaction (Controlled Temperature) reaction_setup->reaction_conditions workup Work-up & Purification (Chromatography) reaction_conditions->workup salt_formation Salt Formation (HCl) workup->salt_formation end End Product ((1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride) salt_formation->end

Caption: Workflow for the asymmetric ring-opening synthesis.

Reductive Amination Workflow

Reductive Amination Workflow start Start reaction_mixture Reaction Mixture Preparation (Ketone, Methylamine, Cofactors) start->reaction_mixture enzyme_addition Enzyme Addition (Imine Reductase) reaction_mixture->enzyme_addition incubation Incubation (Controlled Temperature) enzyme_addition->incubation extraction Work-up & Extraction incubation->extraction purification Purification extraction->purification salt_formation Salt Formation (HCl) purification->salt_formation end End Product ((1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride) salt_formation->end

Caption: Workflow for the biocatalytic reductive amination synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through both asymmetric ring-opening of cyclohexene oxide and reductive amination of a suitable ketone precursor. Based on the available literature for analogous reactions, both methods have the potential to provide good to excellent yields.

The asymmetric ring-opening approach, particularly with the development of novel chiral catalysts like MOFs, shows promise for high yields, although achieving high enantioselectivity with methylamine as the nucleophile requires further investigation and optimization.

Reductive amination , especially through biocatalysis, offers a highly stereoselective route. While the reported isolated yields for similar substrates are in the moderate range, the high enantioselectivity is a significant advantage. Furthermore, traditional catalytic reductive amination has demonstrated the potential for near-quantitative yields, and the development of chiral versions of these highly active catalysts could provide a very efficient synthetic route.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors including catalyst availability and cost, scalability, and the desired level of stereochemical purity. Further research focused on the direct comparison of these routes for the synthesis of the specific target molecule, this compound, is warranted to provide more definitive guidance on reaction yields and overall process efficiency.

References

  • Tanaka, K., Kinoshita, M., Kayahara, J., Uebayashi, Y., Nakaji, K., Morawiak, M., & Urbanczyk-Lipkowska, Z. (2018). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. Dalton Transactions, 47(33), 11457-11463. [Link]
  • Aleku, G. A., Man, H., France, S. P., Leipold, F., Hussain, S., Toca-Gonzalez, L., ... & Turner, N. J. (2017). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 46(21), 6579-6595. [Link]
  • Kamal, A., Ramana, K. V., Ramana, A. V., & Reddy, D. R. (2006). Microwave-assisted asymmetric ring opening of meso-epoxides with aromatic amines catalyzed by a Ti-S-(−)-BINOL complex. Tetrahedron Letters, 47(30), 5347-5350. [Link]
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a. Retrieved from [Link]
  • ResearchGate. (2018). (PDF) Asymmetric ring-opening reaction of meso -epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. Retrieved from [Link]
  • Jacobsen, E. N. (2003). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Accounts of Chemical Research, 36(10), 772-781. [Link]
  • ResearchGate. (n.d.). The asymmetric ring-opening of cyclohexene oxide with TMSN3 followed by.... Retrieved from [Link]
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  • ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with.... Retrieved from [Link]
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  • da Silva, J. C. S., de Souza, R. O. M. A., & de Mattos, M. C. S. (2021). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 11(8), 947. [Link]
  • O'Reilly, E., & Guiry, P. J. (2021). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications, 12(1), 1-9. [Link]
  • Chemical Science. (2017). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]
  • Organic Letters. (2017). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
  • PubChem. (n.d.). 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. Retrieved from [Link]
  • Journal of the American Chemical Society. (2017). Enantioselective Total Synthesis of Cannogenol-3-O-α-L-Rhamnoside via Sequential Cu(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Retrieved from [Link]

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Evaluating the Potential for Catalyst Recyclability of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride in Continuous Flow Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the evolution of sustainable and efficient chemical synthesis, the transition from batch to continuous flow processing represents a significant paradigm shift. This guide provides an in-depth technical evaluation of the potential for recycling the chiral catalyst, (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, within continuous flow environments. While direct experimental data on the continuous flow recycling of this specific catalyst is nascent, this guide will establish its catalytic utility and draw objective comparisons with established recyclable chiral amino alcohol catalyst systems. By synthesizing field-proven insights with established protocols, we aim to provide a robust framework for evaluating its potential and designing effective continuous flow processes.

The Catalytic Promise of this compound

This compound belongs to the class of chiral β-amino alcohols, which are fundamental ligands and catalysts in asymmetric synthesis.[1] These molecules are prized for their ability to create a chiral environment around a metal center or to act as organocatalysts, thereby directing the stereochemical outcome of a reaction to favor the formation of a single enantiomer.[2] The primary utility of such chiral catalysts is in the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the physiological activity of a drug is often dependent on its stereochemistry.[3]

The catalytic activity of chiral amino alcohols like this compound is most prominently demonstrated in reactions such as the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of ketones.[1] For instance, in the well-established enantioselective addition of diethylzinc to aldehydes, the chiral amino alcohol coordinates to the zinc metal center, forming a chiral complex that facilitates the stereoselective transfer of an ethyl group to the aldehyde.[4]

While highly effective in homogeneous batch reactions, the separation of the catalyst from the product stream for reuse poses a significant challenge, impacting the process's cost-effectiveness and sustainability. Continuous flow processing offers a compelling solution to this problem, provided the catalyst can be effectively retained within the reactor system.

Homogeneous vs. Heterogeneous Catalysis in Continuous Flow: A Comparative Analysis

The recyclability of a catalyst in a continuous flow process is fundamentally linked to its physical state relative to the reaction medium. Here, we compare the homogeneous application of this compound with heterogeneous alternatives derived from similar chiral amino alcohols.

FeatureHomogeneous this compoundHeterogenized Chiral Amino Alcohols (Immobilized)
Catalyst State Dissolved in the reaction solventCovalently or non-covalently bound to a solid support (e.g., polymer beads, monoliths, nanoparticles)
Activity & Selectivity Potentially higher intrinsic activity and selectivity due to the absence of mass transfer limitations.May experience reduced activity or selectivity due to steric hindrance from the support or altered catalyst conformation.
Catalyst Separation Requires downstream separation techniques such as nanofiltration or scavenger resins, which can be complex and costly to implement in a continuous setup.Straightforward separation as the catalyst is retained in a packed-bed or fluidized-bed reactor, simplifying the process and product purification.[5]
Recyclability Challenging to recycle in a continuous loop without advanced separation modules.Readily recyclable by continuously flowing the reaction mixture through the catalyst bed.
Catalyst Leaching Not applicable in the traditional sense, but catalyst carry-over with the product stream is a primary concern.A critical parameter to evaluate. Leaching of the active catalyst from the support can lead to product contamination and a decrease in long-term performance.
Operational Stability The catalyst may be prone to degradation under prolonged reaction conditions.The solid support can enhance catalyst stability, but the system may be susceptible to mechanical issues like reactor clogging or high backpressure.[6]

Strategies for Immobilization: A Pathway to Recyclability

To harness the benefits of continuous flow for this compound, its immobilization onto a solid support is a promising strategy. The hydroxyl and secondary amine functionalities of the molecule provide convenient handles for covalent attachment to a variety of support materials.

A hypothetical immobilization strategy could involve the reaction of the hydroxyl group with a functionalized support, such as silica gel or a polymer resin bearing reactive groups like isocyanates or epoxides.

G cluster_0 Immobilization Strategy Catalyst This compound Immobilized_Catalyst Heterogeneous Catalyst Catalyst->Immobilized_Catalyst Covalent Linkage Support Functionalized Solid Support (e.g., Silica, Polymer Resin) Support->Immobilized_Catalyst G cluster_1 Continuous Flow Recyclability Evaluation Workflow Reactant_Feed Reactant Solution (Substrate A + Reagent B) Pump HPLC Pump Reactant_Feed->Pump Reactor Packed-Bed Reactor (Immobilized Catalyst) Pump->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Automated Sample Collection BPR->Collection Analysis Offline/Online Analysis (HPLC, GC-MS, ICP-MS) Collection->Analysis

Sources

Safety Operating Guide

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proper Disposal of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any chemical reagent is a critical component of the laboratory workflow and must be approached with the same rigor as the experimental protocol itself. The overarching principle is to manage chemical waste in a manner that minimizes risk to human health and the environment. This involves a thorough understanding of the chemical's properties, adherence to institutional and regulatory guidelines, and the implementation of a clear and logical disposal plan.

This compound (CAS No: 260392-65-2) is a chiral amino alcohol hydrochloride salt. While specific toxicity data for this compound is not extensively published, its structural analogs and the general class of amino alcohols and their salts warrant careful handling. The hydrochloride salt is a white crystalline solid.

Hazard Assessment and Safety Precautions

A comprehensive hazard assessment is the foundation of a safe disposal plan. Based on available safety data for this compound and its analogs, the following hazards should be considered:

  • Acute Toxicity : Classified as Acute Toxicity Category 4 (Oral). Harmful if swallowed.

  • Irritation : May cause skin, eye, and respiratory tract irritation.[1]

  • Hazardous Decomposition Products : Thermal decomposition may produce toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including during disposal procedures.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes of solutions or airborne dust particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential irritation or absorption.
Body Protection A standard laboratory coatProtects clothing and skin from accidental spills.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation.Prevents inhalation of airborne particles, which can cause respiratory irritation.

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Segregation and Collection

Proper segregation is the first and most critical step in laboratory waste management.

  • Designate a Waste Container : Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling : The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate concentration and date.

  • Incompatible Materials : Do not mix this waste with other waste streams, especially strong oxidizing agents, acids, acid anhydrides, and acid chlorides, to prevent potentially violent reactions.[2]

On-Site Neutralization for Aqueous Solutions (Optional and under strict safety controls)

For dilute aqueous solutions of this compound, a carefully controlled neutralization step can be performed to convert the hydrochloride salt to the free base before collection. This can sometimes simplify waste profiling for the disposal company. This procedure should only be carried out by trained personnel in a fume hood with appropriate PPE.

Causality : this compound is the salt of a weak base (the amino alcohol) and a strong acid (hydrochloric acid). By adding a weak base, such as sodium bicarbonate or sodium carbonate, the protonated amine is deprotonated, yielding the free amino alcohol, water, carbon dioxide, and a neutral salt.

Experimental Protocol:

  • Preparation : Work in a certified chemical fume hood. Have a spill kit and appropriate fire extinguisher readily available.

  • Dilution : If the solution is concentrated, dilute it with cold water to less than 5% (w/v). This helps to control the rate of reaction and dissipate any heat generated.

  • Neutralization : Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the this compound solution with constant stirring.

  • Monitoring : Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the basic solution until the pH is between 6.0 and 8.0. Be mindful of effervescence (release of CO₂ gas) and add the base slowly to avoid foaming over.

  • Collection : Once neutralized, transfer the solution to the designated hazardous waste container. The label should be updated to reflect the neutralized contents (e.g., "Neutralized (1S,2S)-2-(Methylamino)cyclohexanol solution").

Neutralization_Workflow cluster_prep Preparation cluster_protocol Neutralization Protocol cluster_collection Waste Collection start Start: Aqueous Waste of (1S,2S)-2-(Methylamino)cyclohexanol HCl fume_hood Work in a Chemical Fume Hood start->fume_hood ppe Wear Appropriate PPE fume_hood->ppe spill_kit Have Spill Kit Ready ppe->spill_kit dilute Dilute with cold water (<5% w/v) spill_kit->dilute add_base Slowly add 5% NaHCO₃ or Na₂CO₃ solution dilute->add_base stir Constant Stirring add_base->stir monitor_ph Monitor pH (Target: 6.0-8.0) stir->monitor_ph monitor_ph->add_base pH < 6.0 transfer Transfer to Labeled Hazardous Waste Container monitor_ph->transfer pH 6.0-8.0 end End: Ready for Professional Disposal transfer->end

Caption: Workflow for the optional on-site neutralization of aqueous this compound waste.

Disposal of Solid Waste and Contaminated Materials
  • Solid this compound : Collect in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Labware : Any materials such as weigh boats, pipette tips, and gloves that come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste bag or container for solid waste.

  • Empty Containers : "Empty" containers of this compound are also considered hazardous waste as they will contain residual chemical. They should be securely capped and disposed of through the hazardous waste program. Do not rinse into the sanitary sewer system.

Regulatory Compliance and Institutional Protocols

All chemical waste disposal is subject to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.

  • EPA (Environmental Protection Agency) : Regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).

  • OSHA (Occupational Safety and Health Administration) : Sets standards for worker safety during the handling of hazardous materials, including waste.

It is imperative that all laboratory personnel are familiar with their institution's specific Environmental Health and Safety (EHS) guidelines. Your EHS office is the primary resource for guidance on waste container provision, labeling requirements, and scheduling waste pick-ups.

Disposal_Decision_Tree cluster_waste Waste Characterization cluster_form Physical Form cluster_actions Disposal Actions waste_generated (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride Waste Generated is_solid Solid or Contaminated Material? waste_generated->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid No (Aqueous) contact_ehs Contact Institutional EHS for Waste Pickup collect_solid->contact_ehs neutralize Optional: Neutralize Aqueous Solution (pH 6-8) collect_liquid->neutralize neutralize->contact_ehs

Sources

A Comprehensive Guide to the Safe Handling of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety plan. This guide provides essential, immediate safety and logistical information for handling (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research. This document is designed to be a practical resource for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system[1]. The hydrochloride salt form can release hydrogen chloride gas upon decomposition, which is corrosive.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols and safe handling procedures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent precautionary advice for this compound is to "Wear protective gloves/protective clothing/eye protection/face protection"[1][2][3]. The following table outlines the minimum PPE requirements for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and airborne particles that can cause serious eye irritation[4][5].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact which can lead to irritation[4][6]. Always check the glove manufacturer's compatibility chart for specific chemicals and breakthrough times.
Body Protection A full-length, long-sleeved laboratory coatProtects skin from accidental spills and splashes[4][5].
Footwear Closed-toe, closed-heel shoesPrevents exposure from spills and protects feet from dropped objects[5].
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of potentially harmful dust or vapors[4][6]. For significant aerosolization, a respirator may be necessary[7].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don all required PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_emergency Verify eyewash and safety shower accessibility prep_hood->prep_emergency handle_weigh Weigh solids within the fume hood prep_emergency->handle_weigh handle_transfer Use appropriate tools for transfer handle_weigh->handle_transfer handle_dissolve Dissolve in a closed or contained system handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Remove and dispose of gloves properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_solid Segregate solid waste cleanup_wash->disposal_solid disposal_label Label waste containers clearly disposal_solid->disposal_label disposal_liquid Segregate liquid waste disposal_liquid->disposal_label disposal_store Store waste in a designated area disposal_label->disposal_store

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.